Disperse Violet 1
Description
The exact mass of the compound 1,4-Diaminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-diaminoanthracene-9,10-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQNRKSAWNXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041252 | |
| Record name | 1,4-Diaminoanthraquinone | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |
| Record name | 1,4-Diaminoanthraquinone | |
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CAS No. |
128-95-0, 71775-54-7 | |
| Record name | Disperse Violet 1 | |
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| Record name | 9,10-Anthracenedione, 1,4-diamino- | |
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| Record name | 1,4-Diaminoanthraquinone | |
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| Record name | 1,4-Diaminoanthraquinone | |
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| Record name | C.I. Disperse Violet 9 | |
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| Record name | DISPERSE VIOLET 1 | |
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Foundational & Exploratory
An In-depth Technical Guide to Disperse Violet 1: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is registered under the CAS number 128-95-0.[3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectral properties. It also outlines detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential applications in drug development as a kinase and protease inhibitor, as well as in materials science for solar cell technology.
Chemical Structure and Identification
This compound is characterized by a central anthraquinone core with two amino groups substituted at the C1 and C4 positions.
-
Chemical Name: 1,4-diaminoanthracene-9,10-dione[4]
-
Synonyms: 1,4-Diaminoanthraquinone, Disperse Violet 2R, Acetate Red Violet R[5]
-
Molecular Formula: C₁₄H₁₀N₂O₂[4]
-
Molecular Weight: 238.24 g/mol [4]
-
CAS Number: 128-95-0[3]
-
Chemical Structure:
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Physical State | Dark violet to black solid/powder | [4][5] |
| Melting Point | 265-270 °C | [6] |
| Solubility | Soluble in benzene, pyridine; slightly soluble in hot aniline acetate, ethanol. | [6] |
| Vapor Pressure | <1 hPa (25 °C) | |
| pKa | 1.17 ± 0.20 (Predicted) | |
| LogP | 3.000 |
Table 2: Spectral Properties of this compound
| Spectral Data Type | Key Features and Parameters | References |
| ¹H NMR | Spectrum available. | [7] |
| ¹³C NMR | Spectra have been measured and chemical shifts assigned. | [8] |
| FT-IR | Spectra available (KBr-Pellet and ATR-Neat). | [4] |
| UV-Vis | λmax (Xylenes): 598 nm (ε 14200), 642 nm (ε 15600) | [3] |
| Mass Spectrometry | m/e 370 (M+), 327 (M-C₃H₇), 299 (327-CO) for a derivative. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for evaluating its biological and materials science applications.
Synthesis of 1,4-Diaminoanthraquinone
A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with a source of ammonia. The following protocol is a representative example.
Materials:
-
1,4-dihydroxyanthraquinone (quinizarin)
-
Hydrazine hydrate (85%)
-
Anhydrous dimethylformamide (DMF)
-
Ammonia gas
-
Nitrogen gas
-
High-pressure autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a 1000 mL high-pressure autoclave, combine 120 g (0.5 mol) of 1,4-dihydroxyanthraquinone, 17.7 g (0.3 mol) of 85% hydrazine hydrate, and 400 g of DMF.[9]
-
Seal the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.
-
Begin stirring and introduce ammonia gas until the pressure reaches 0.4 MPa.
-
Heat the mixture to 80°C while maintaining the pressure at 0.4 MPa.
-
Continue the reaction for 3-4 hours, supplying a total of 28-32 g of ammonia gas.
-
After the reaction is complete, close the ammonia inlet and slowly vent the excess ammonia gas through a water trap until the pressure returns to ambient.
-
Increase the temperature to 100°C and continue stirring for 1 hour to remove residual ammonia.
-
Cool the reaction mixture with stirring for approximately 1 hour to 5-10°C and hold at this temperature for 1 hour to promote crystallization.
-
Collect the precipitated product by filtration.
-
Wash the filter cake with 50 g of water.
-
Dry the product in a blasting oven at 70-75°C for 5 hours to yield the leuco form of 1,4-diaminoanthraquinone.[9]
-
The leuco form can be oxidized to 1,4-diaminoanthraquinone by heating in an inert organic diluent in the presence of a dehydrogenation catalyst.[10]
Purification by Recrystallization
Materials:
-
Crude 1,4-diaminoanthraquinone
-
Ethanol
-
Deionized water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude 1,4-diaminoanthraquinone in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Once fully dissolved, add a small amount of deionized water to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Characterization Methods
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the column and system.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a wavelength corresponding to the maximum absorbance of this compound (around 548 nm or 254 nm).[11]
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 600 MHz).
Sample Preparation:
-
Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.[12]
Acquisition Parameters:
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[12]
-
Refer to published spectra for expected chemical shifts.[7][8]
Instrumentation:
-
FT-IR spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[13][14]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.[4][14]
Analysis:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify characteristic peaks corresponding to functional groups present in the molecule, such as N-H stretches, C=O stretches, and aromatic C-H and C=C vibrations.[12]
Potential Applications and Experimental Protocols
Inhibition of HIV-1 Protease
This compound has been investigated as a potential inhibitor of HIV-1 protease. A common method to assess this is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7)
-
This compound (test inhibitor)
-
Known HIV-1 protease inhibitor (positive control, e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions, a positive control inhibitor, and a no-inhibitor control.
-
Add a solution of HIV-1 protease to each well (except for a blank control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.[16]
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Inhibition of Protein Kinase CK1 Delta
The inhibitory activity of this compound against protein kinase CK1 delta can be assessed using a variety of kinase assay formats, such as those that measure the phosphorylation of a substrate.
Materials:
-
Recombinant protein kinase CK1 delta
-
Specific peptide substrate for CK1 delta
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
This compound (test inhibitor)
-
Known CK1 delta inhibitor (positive control)
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)
-
96-well plate
-
Plate reader (luminescence or fluorescence, depending on the assay format)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, a positive control inhibitor, and a no-inhibitor control.
-
Add the peptide substrate and protein kinase CK1 delta to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Application in Dye-Sensitized Solar Cells (DSSCs)
This compound can be explored as a sensitizer in DSSCs. The following is a general workflow for the fabrication and testing of such a solar cell.
Materials:
-
Conductive glass substrates (e.g., FTO or ITO glass)
-
Titanium dioxide (TiO₂) paste
-
This compound
-
A suitable solvent for the dye (e.g., ethanol or a mixture of solvents)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple)
-
Counter electrode (e.g., platinum-coated conductive glass)
-
Sealing material
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Photoanode Preparation:
-
Deposit a thin layer of TiO₂ paste onto the conductive side of a glass substrate using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperature (e.g., 450°C) to create a porous, crystalline structure.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂-coated electrode in a solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption.[17]
-
Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode with a counter electrode, separated by a thin spacer.
-
Introduce the electrolyte solution into the gap between the electrodes via capillary action.
-
Seal the cell to prevent electrolyte leakage.
-
-
Photovoltaic Characterization:
-
Expose the assembled DSSC to simulated sunlight from a solar simulator.
-
Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat to determine key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion
This compound is a well-characterized anthraquinone dye with established physicochemical and spectral properties. Beyond its traditional use as a colorant, its chemical structure lends itself to further investigation in the fields of medicinal chemistry and materials science. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its potential as a bioactive agent and a functional material in photovoltaic devices. Further research into its specific mechanisms of action and optimization of its performance in various applications is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 4. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 7. 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum [chemicalbook.com]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 10. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. chalcogen.ro [chalcogen.ro]
An In-depth Technical Guide to Disperse Violet 1 (CAS No. 128-95-0)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Violet 1, identified by CAS number 128-95-0, is an anthraquinone-based dye known chemically as 1,4-Diaminoanthraquinone.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and analytical procedures. Primarily utilized in the textile industry for dyeing synthetic fibers and as a non-oxidative colorant in hair dye formulations, its molecular characteristics and biological interactions are of significant interest to researchers in material science and toxicology.[4][5] This document consolidates quantitative data into structured tables, details key experimental protocols, and presents logical workflows through diagrams to serve as a vital resource for the scientific community.
Physicochemical Properties
This compound is a synthetic organic compound characterized as a dark violet crystalline solid or powder.[1][2][5] It is soluble in various organic solvents such as acetone, ethanol, and benzene, but insoluble in water.[4][5] This solubility profile is fundamental to its application as a disperse dye for hydrophobic materials.
| Property | Value | Source(s) |
| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | [2][6] |
| Synonyms | C.I. This compound, 1,4-Diaminoanthraquinone, Solvent Violet 11 | [1][2] |
| CAS Number | 128-95-0 | [2] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][6] |
| Molecular Weight | 238.24 g/mol | [2][6] |
| Appearance | Dark violet solid / Black powder | [1][2][4] |
| Melting Point | 268 °C | [1][5] |
| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | [4][5] |
| Chemical Class | Anthraquinone Dye | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several chemical pathways. A prevalent industrial method involves the reductive amination of 1,4-dihydroxyanthraquinone (Quinizarin) to form the leuco intermediate, 1,4-diamino-2,3-dihydroanthraquinone, which is subsequently oxidized to yield the final product.[7][8] Another documented method involves the reduction of 1-amino-4-nitro-anthraquinone.[9]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 1-Amino-4-nitro-anthraquinone
This protocol is adapted from a documented laboratory procedure for the synthesis of 1,4-diaminoanthraquinone.[9]
-
Reaction Setup: In a suitable reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulphoxide (DMSO), 100 parts of water, and 7 parts of hydrazine hydrate.
-
Heating: Stir the mixture and gradually heat to 60°C over a period of 50 minutes.
-
pH Adjustment: Adjust the pH of the reaction mass to 9-10 by the addition of a 30% aqueous sodium hydroxide solution.
-
Reaction Completion: Continue stirring the mixture at 70°C for approximately 4 hours, monitoring for the disappearance of the starting material via chromatography (e.g., TLC).
-
Precipitation: Pour the reaction mass into 800 parts of water to precipitate the product.
-
Isolation and Purification: Filter the precipitate and wash with water until the filtrate is neutral and colorless.
-
Drying: Dry the purified solid to obtain 1,4-diamino-anthraquinone. The expected melting point of the product is in the range of 258°-260°C.[9]
Toxicological Profile
The toxicological profile of this compound indicates concerns related to skin sensitization and potential genotoxicity. It is classified as a skin irritant and a skin sensitizer.[1][3][10] In vivo and in vitro studies have been conducted to assess its safety profile, particularly in the context of its use in cosmetic products.
Table 1: Acute and Repeated-Dose Toxicity Data
| Endpoint | Species | Route | Value / Observation | Source(s) |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 5,790 mg/kg | [1] |
| Sub-chronic Toxicity (13-week) | Rat | Oral (diet) | No adverse effects observed at 500 ppm. | [3][5] |
| Sub-chronic Toxicity (90-day) | Rat | Oral | Liver hypertrophy and increased cholesterol in males at 20 mg/kg/day. | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Oral | 1.21 mg/kg/day (from sub-chronic studies) | [5] |
| Irritation | - | Skin/Eye | Causes skin and eye irritation. | [1] |
Table 2: Genotoxicity and Sensitization Data
| Assay Type | System | Result | Source(s) |
| Gene Mutation | Bacteria (Ames Test) | Genotoxic (mutagenic) | [11] |
| Unscheduled DNA Synthesis | Rat Hepatocytes (in vivo) | Study conducted, indicates genotoxicity assessment. | [11] |
| Skin Sensitization | Mouse (LLNA) | Positive (Skin sensitizer) | [3] |
| Skin Sensitization | Human (HRIPT) | Positive (1-3% of subjects showed sensitization) | [5] |
Analytical Methods
The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for semi-quantitative screening.[12] High-performance liquid chromatography (HPLC) coupled with detectors like mass spectrometry (LC-MS) is also employed for analysis.
Caption: Analytical workflow for screening this compound using GC-MS.
Experimental Protocol: GC-MS Screening Analysis
The following protocols are for the semi-quantitative determination of this compound in textile auxiliary samples.[12]
A. Headspace Analysis
-
Sample Preparation: Weigh approximately 10 mg of the sample into a 20-22 mL headspace vial.
-
Sealing: Securely cap and crimp the vial with a PTFE/Silicone septum.
-
Incubation: Heat the sealed vial at 120°C for 25 minutes in the headspace sampler.
-
Analysis: Inject the resulting vapor from the vial into the GC-MS for analysis.
B. Acetone Extraction Analysis
-
Sample Preparation: Weigh approximately 100 mg of the sample into a glass vial.
-
Extraction: Add 5.0 mL of acetone to the vial and cap tightly. Sonicate the sample in a bath at 40°C for 10 minutes.
-
Filtration: Filter an aliquot of the acetone extract using a 0.45 µm PTFE syringe filter into a 2 mL analysis vial.
-
Analysis: Inject the filtered liquid extract into the GC-MS for analysis.
Applications and Mechanism of Action
The primary application of this compound is as a colorant. Its utility stems from its chemical structure, which allows it to impart a stable and vibrant violet color to various substrates.
Table 3: Summary of Applications
| Industry | Application | Mechanism of Action | Source(s) |
| Textile | Dyeing of synthetic fibers (Polyester, Nylon, Acetate) | As a non-ionic, non-polar molecule, it is applied as an aqueous dispersion. It diffuses into the hydrophobic fiber structure and is retained by intermolecular forces. | [4] |
| Cosmetics | Non-oxidative hair dye | Acts as a direct dye, physically lodging in or on the hair shaft without a chemical reaction (oxidation) to develop the color. | [5][13] |
| Specialty | Colored smoke formulations | Used in combination with other dyes to produce colored smoke for signals and pyrotechnics. | [7] |
Safety and Handling
Based on available safety data, this compound requires careful handling to minimize exposure. It is identified as a substance that may cause skin and eye irritation, respiratory irritation, and allergic skin reactions.[1][10] Additionally, as a fine powder, it may form combustible dust concentrations in the air.[1]
GHS Hazard Statements:
-
H301: Toxic if swallowed.[10]
-
H315+H320: Causes skin and eye irritation.[1]
-
H317: May cause an allergic skin reaction.[10]
-
H335: May cause respiratory irritation.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[10]
Precautionary Measures:
-
Use only in a well-ventilated area.[1]
-
Avoid breathing dust.[1]
-
Wear protective gloves, clothing, and eye protection.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[10]
References
- 1. kochcolor.com [kochcolor.com]
- 2. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Diaminoanthraquinone - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. This compound | CAS 128-95-0 | LGC Standards [lgcstandards.com]
- 7. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 8. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 9. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. www2.mst.dk [www2.mst.dk]
Disperse Violet 1: A Technical Overview for Researchers
An In-depth Guide to the Molecular and Safety Profile of C.I. Disperse Violet 1
This compound, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate, owing to its vibrant color and good fastness properties.[3][4] Additionally, it finds application in semi-permanent hair dye formulations.[5] This technical guide provides a comprehensive overview of its chemical properties, and a summary of key experimental methodologies for its analysis and safety assessment, targeted towards researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is characterized by the following molecular and physical properties. The quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][6][7][8] |
| Molecular Weight | 238.24 g/mol | [1][2][6][7] |
| CAS Number | 128-95-0 | [1][4][6] |
| Appearance | Dark violet solid or black powder | [2] |
| Melting Point | 266.9 – 267.4 °C | [5] |
| Solubility | Soluble in acetone, ethanol, benzene, and linseed oil; Insoluble in water. | [3][9] |
Experimental Protocols and Methodologies
The safety and application of this compound have been evaluated through various toxicological and analytical studies. While complete, step-by-step protocols are often proprietary or detailed within specific regulatory submissions, the following sections outline the methodologies for key experiments based on available scientific literature and regulatory documents.
Chromatographic Analysis in Textiles
A common method for the detection and quantification of synthetic dyes like this compound in textile samples is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The following is a generalized protocol that can be adapted for this compound.
Objective: To screen and quantify this compound in a textile matrix.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer (LCMS).
-
A suitable C18 analytical column.
Sample Preparation:
-
Extract a known weight (e.g., 1 gram) of the textile sample with a suitable solvent such as methanol.
-
Facilitate extraction using sonication at an elevated temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible diluent before injection into the LC/MS/MS system.
LC/MS/MS Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and an organic solvent like methanol or acetonitrile (B).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to this compound.
Toxicological Assessment: Skin Sensitization
The potential of this compound to cause skin sensitization has been a key area of investigation, often following OECD guidelines. A Human Repeated Insult Patch Test (HRIPT) is a common method.
Objective: To determine the potential of a substance to induce skin sensitization in human subjects.
Methodology Outline (based on HRIPT principles):
-
Induction Phase: A solution or patch containing this compound at a specific concentration in a suitable vehicle is applied repeatedly to the same site on the skin of volunteers for a number of applications over several weeks.
-
Rest Period: A period of about two weeks with no application of the substance follows the induction phase.
-
Challenge Phase: A patch containing the test substance is applied to a new skin site.
-
Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 24 and 48 hours) after patch removal and scored according to a standardized scale.
Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The mutagenic potential of this compound has been evaluated using the Ames test, which follows OECD Guideline 471.
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
Methodology Outline:
-
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Logical Workflow for Safety Assessment
The following diagram illustrates a general logical workflow for the safety assessment of a chemical substance like this compound, based on the types of studies mentioned in regulatory evaluations.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ec.europa.eu [ec.europa.eu]
The Solubility Profile of Disperse Violet 1 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class. Its vibrant violet hue and stability make it a compound of interest in various industrial applications, including textiles and plastics. For researchers, scientists, and professionals in fields such as drug development, understanding the solubility of this compound in a range of organic solvents is crucial for its application in experimental assays, as a staining agent, or as a model compound in formulation studies. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and a workflow for solubility assessment.
Core Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,4-diaminoanthracene-9,10-dione | |
| Synonyms | C.I. 61100, Solvent Violet 11 | [1] |
| CAS Number | 128-95-0 | |
| Molecular Formula | C₁₄H₁₀N₂O₂ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | Dark violet to black powder | [2] |
| Melting Point | 265-269 °C (decomposes) | [3] |
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, a critical consideration for its use in solution-based applications. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |
| Water | H₂O | 0.16 mg/L | 20 | [4] |
| Ethanol | C₂H₅OH | 0.1% (w/w) | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 9% (w/w) | Not Specified | [4] |
| Acetone | C₃H₆O | Soluble | Not Specified | [5][6] |
| Benzene | C₆H₆ | Soluble | Not Specified | [3][6] |
| Pyridine | C₅H₅N | Soluble | Not Specified | [2][3] |
| Aniline (hot) | C₆H₅NH₂ | Slightly Soluble | Not Specified | [2][3] |
| Linseed Oil | N/A | Soluble | Not Specified | [7][8] |
| Nitrobenzene | C₆H₅NO₂ | Soluble | Not Specified | [1] |
Experimental Protocol: Determination of Solubility via UV-Vis Spectroscopy
The following protocol outlines a reliable method for the quantitative determination of this compound solubility in an organic solvent of interest, adapted from methodologies used for similar anthraquinone derivatives.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of choice (analytical grade)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After the equilibration period, allow the solution to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to prevent scattering effects during spectrophotometric analysis.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the same organic solvent with a known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Absorbance Measurement of the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Determination
Caption: Key factors influencing the determination of solubility.
References
- 1. CAS 128-95-0 1,4-Diaminoanthraquinone - CAS Chemical [chemicalcas.com]
- 2. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 3. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. specialchem.com [specialchem.com]
- 8. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical and spectral properties of Disperse Violet 1 (C.I. 61100), a synthetic anthraquinone dye.[1] Known chemically as 1,4-diaminoanthraquinone, this compound is utilized in various industrial applications, including as a colorant for synthetic fibers like polyester and in semi-permanent hair dye formulations.[2][3] Its molecular structure, characterized by an anthraquinone core with two amino substituents, is the basis for its distinct color and spectral behavior.[1]
Molecular Structure and Identifiers:
-
IUPAC Name: 1,4-diaminoanthracene-9,10-dione[4]
-
Synonyms: C.I. 61100, 1,4-Diaminoanthraquinone, Solvent Violet 11[1][4][5]
Photophysical and Spectral Characteristics
The photophysical properties of this compound are governed by its electronic structure. The anthraquinone skeleton acts as the chromophore, and the electron-donating amino groups (-NH₂) function as auxochromes, which modify the absorption and emission characteristics of the molecule.
UV-Visible Absorption and Solvatochromism
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its bright purple color.[1] The position of the maximum absorption wavelength (λ_max) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][7] In different solvents, the extent of stabilization of the electronic ground and excited states changes, leading to a shift in the energy gap and, consequently, a shift in the absorption peak.[7] Generally, for dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.[7]
Table 1: UV-Visible Absorption Data for 1,4-Diaminoanthraquinone Derivatives
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| Dichloromethane | ~590-620 | Not Reported | Data for π-extended DAAQ derivatives.[8] |
| Poly(methyl methacrylate) | 601.5 | 11,640,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and maleic acid.[9] |
| Poly(methyl methacrylate) | 591.0 | 11,610,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and succinic acid.[9] |
| Poly(methyl methacrylate) | 589.0 | 11,560,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and adipic acid.[9] |
Note: Data for this compound in common monomeric solvents is not extensively detailed in the literature. The table presents data for closely related derivatives to illustrate typical absorption ranges.
Fluorescence Properties
While many simple anthraquinones are weakly fluorescent, the presence of amino substituents can enhance fluorescence emission.[10] Key parameters include the emission wavelength (λ_em), Stokes shift (the difference between λ_max of absorption and emission), and fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process. The fluorescence of aminoanthraquinones is also subject to solvatochromic effects, often showing a significant red shift in emission wavelength with increasing solvent polarity due to stabilization of the charge-transfer excited state.[11][12]
Quantitative fluorescence data such as quantum yield and lifetime for this compound are not widely reported, suggesting it may have a low quantum yield, a common characteristic for dyes with efficient non-radiative decay pathways.[13]
Table 2: Fluorescence Emission Data for Related Aminoanthraquinone Derivatives
| Compound | Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
|---|---|---|---|---|---|
| RBS3 (Anthraquinone Derivative) | Deionized Water | 420 | 556 | - | Not Reported |
| CE8 (Anthraquinone Derivative) | Deionized Water | 276 | 406 | - | Not Reported |
| 1,5-Diaminoanthracene | Various | ~480-500 | ~510-570 | ~2000-2600 | 0.12–0.53 |
Note: This table includes data for other fluorescent anthraquinone derivatives to provide context due to the scarcity of specific data for this compound.[12][14]
Experimental Protocols
The following sections detail generalized protocols for measuring the spectral properties of dyes like this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[10]
-
Sample Preparation:
-
Accurately weigh a small quantity of this compound powder.
-
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, DMSO, chloroform) to create a stock solution of known concentration (typically 10⁻³ to 10⁻⁴ M).[10]
-
From the stock solution, prepare a dilute sample solution with a final concentration that results in a maximum absorbance between 0.1 and 1.0 for optimal accuracy.
-
-
Instrumentation and Measurement:
-
Power on the UV-Vis spectrophotometer and allow the lamps to stabilize.[10]
-
Set the desired wavelength scan range (e.g., 200–800 nm).[10]
-
Fill a clean quartz cuvette with the pure solvent to serve as the blank/reference.
-
Perform a baseline correction or "auto zero" with the blank cuvette in the spectrophotometer's beam path.[10]
-
Replace the blank cuvette with a matched cuvette containing the sample solution.
-
Acquire the absorption spectrum of the sample.[10]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.[10]
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
This protocol describes the measurement of a fluorescence emission spectrum.[10]
-
Sample Preparation:
-
Prepare a very dilute solution of the dye in a fluorescence-grade solvent.
-
The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.[10] This is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules.
-
-
Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to stabilize.[10]
-
Set the excitation monochromator to a wavelength where the dye absorbs light, often its λ_max.
-
Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength to the near-infrared region.
-
Acquire the emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Calculate the Stokes shift in nanometers (λ_em - λ_abs) or convert to wavenumbers (cm⁻¹) for a more accurate energy representation.
-
Visualized Workflow and Logical Relationships
While this compound is not involved in biological signaling pathways, its characterization follows a well-defined experimental workflow. The following diagram illustrates the logical process for analyzing its photophysical properties.
Caption: Experimental workflow for the photophysical analysis of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. fonlynn.lookchem.com [fonlynn.lookchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
"Disperse Violet 1" safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Disperse Violet 1 (CAS No. 128-95-0). The information is compiled from various safety data sheets and scientific reviews to ensure a thorough understanding of the potential hazards and necessary safety measures when working with this compound.
Chemical and Physical Properties
This compound, also known as 1,4-diaminoanthraquinone, is a dark violet to black solid.[1][2] It is primarily used as a dye, particularly in the textile industry for synthetic fibers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| CAS Number | 128-95-0 | [1][4] |
| Appearance | Dark violet solid / Black powder | [1] |
| Melting Point | 266.9 – 267.4 °C / 270°C (lit.) | [2][5] |
| Solubility | Water: 0.16 mg/L; Ethanol: 0.1 weight %; DMSO: 9 % (w/w). Soluble in acetone, benzene, and pyridine. | [2][3][5] |
| Vapor Pressure | <1 hPa (25 °C) | [2] |
| Density | 1.456 g/cm³ | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute oral toxicity, the potential for skin sensitization, and the risk of organ damage through prolonged or repeated exposure.[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4] |
GHS Pictograms:
Signal Word: Danger
[4]### 3. Toxicological Information
Acute oral toxicity studies have been conducted on rats and mice. W[5]hile some mutagenic activity was observed in one bacterial test, a long-term dermal application study of a hair dye formulation containing this compound was not found to be carcinogenic.
[7]| Toxicity Data | Value | Species | Source(s) | |---|---|---|---| | Acute Oral LD50 | 3.50 g/kg bw | Female Rats | |[5] | Acute Oral LD50 | 3.30 g/kg bw | Male Rats | |[5] | Acute Oral LD50 | 820 mg/kg bw | Mice | |[5]
Experimental Protocols
Detailed experimental protocols for the toxicological studies were not fully available in the public domain. However, summaries from regulatory bodies provide some insight into the methodologies used.
Sub-chronic Oral Toxicity Study (Summary): A 13-week oral toxicity study was performed on Wistar rats. The animals were administered 1,4-Diamino-anthraquinone in their diet at a concentration of 500 ppm. Another study on Sprague-Dawley rats involved a dye formulation containing 16% 1,4-Diamino-anthraquinone administered in the diet at concentrations of 0.01%, 0.0316%, and 0.1%. O[8]bservations included clinical signs, body weight, food consumption, and pathological changes. No mortality was observed, though staining of the fur was noted at mid and high doses.
[8]### 5. Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood. *[9][10] Ensure eyewash stations and safety showers are readily accessible.
[9][10]Personal Protective Equipment:
| PPE | Specification | Purpose | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust and splashes. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. | |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To minimize skin exposure. | |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust or aerosols. |
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing. *[11] Do not eat, drink, or smoke when using this product. *[4] Wash hands thoroughly after handling. *[4][11] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
[4][6]### 6. Emergency Procedures
Immediate and appropriate action is required in case of accidental exposure or release.
First Aid Measures:
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting. |
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. A[9]void dust formation. U[4]se personal protective equipment. F[4]or containment, vacuum or sweep up the material and place it into a suitable disposal container. P[9]revent the product from entering drains.
[9]### 7. Logical Workflow for Handling a this compound Spill
The following diagram illustrates the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for a this compound spill response.
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated area. K[9][10]eep containers tightly closed and locked up.
[4][9]Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
References
- 1. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. echemi.com [echemi.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Unveiling the Toxicological Profile of Disperse Violet 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Disperse Violet 1 (C.I. 61100; CAS No. 128-95-0), an anthraquinone-based dye. The information is compiled from scientific literature and regulatory assessments to support safety and risk evaluations.
Chemical and Physical Properties
This compound is a synthetic dye characterized by its violet powder appearance. It is soluble in organic solvents such as acetone and ethanol but insoluble in water.[1][2]
| Property | Value | Reference |
| Chemical Name | 1,4-diaminoanthracene-9,10-dione | [3] |
| Synonyms | C.I. 61100, 1,4-Diaminoanthraquinone | [3][4] |
| CAS Number | 128-95-0 | [4] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][4] |
| Molecular Weight | 238.24 g/mol | [3][4] |
| Physical State | Dark violet solid/Black powder | [3] |
| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | [1][2] |
Toxicological Data
Acute Toxicity
This compound exhibits low acute oral toxicity.
| Species | Route | Endpoint | Value | Reference |
| Rat (male) | Oral | LD₅₀ | > 5000 mg/kg bw | [5] |
| Rat (female) | Oral | LD₅₀ | > 5000 mg/kg bw | [5] |
Skin and Eye Irritation
The dye is considered to be a non-irritant to the skin and a mild irritant to the eyes.
| Test | Species | Concentration | Result | Reference |
| Skin Irritation | Rabbit | 100% | Non-irritant | [5] |
| Eye Irritation | Rabbit | 5% in distilled water | Mildly irritating | [5] |
Skin Sensitization
This compound is considered a skin sensitizer.
| Test | Species | Result | Reference |
| Local Lymph Node Assay (LLNA) | Mouse | Sensitizer | [5] |
| Human Repeated Insult Patch Test (HRIPT) | Human | Some evidence of sensitization | [5] |
Subchronic Toxicity
A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).
| Species | Duration | NOAEL | Key Findings | Reference |
| Rat | 90 days | 20 mg/kg bw/day | Diffuse midzonal/centrilobular liver hypertrophy and increased cholesterol in males at the highest dose (60 mg/kg bw/day). | [5] |
Genotoxicity
This compound has shown some evidence of mutagenic potential in in vitro studies, but in vivo studies were negative.
| Test System | Metabolic Activation | Result | Reference |
| In Vitro | |||
| Ames Test (S. typhimurium) | With and without | Positive in some strains at high concentrations | [5] |
| Mouse Lymphoma Assay | With and without | Positive | [5] |
| Chromosome Aberration Test (Human Lymphocytes) | With and without | Positive | [5] |
| In Vivo | |||
| Micronucleus Test (Mouse) | N/A | Negative | [5] |
Carcinogenicity
Long-term dermal application studies in mice did not show evidence of carcinogenicity.
| Species | Route | Duration | Result | Reference |
| Mouse | Dermal | 18 months | No evidence of carcinogenicity | [5] |
Reproductive and Developmental Toxicity
A combined oral subchronic, teratogenicity, reproduction, and dominant lethal study in rats showed no adverse effects on reproductive parameters.
| Species | Study Type | NOAEL (Maternal and Developmental) | Key Findings | Reference |
| Rat | Combined Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study | ≥ 150 mg/kg bw/day | No adverse effects on fertility, reproductive performance, or fetal development. | [5] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.
-
Methodology: The plate incorporation method was used. This compound was tested at various concentrations (typically up to 5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
-
Evaluation Criteria: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies of at least twofold over the solvent control.
In Vivo Micronucleus Test
-
Test System: NMRI mice.
-
Methodology: Animals were administered this compound orally by gavage, typically at three dose levels. Bone marrow was harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
-
Evaluation Criteria: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.
90-Day Oral Toxicity Study
-
Test System: Wistar rats.
-
Methodology: this compound was administered daily by gavage for 90 days at three dose levels (e.g., 5, 20, and 60 mg/kg bw/day). A control group received the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy and histopathological examination of organs were performed.
-
Evaluation Criteria: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.
Visualizations
References
The Enduring Legacy of Anthraquinone Dyes: From Ancient Textiles to Modern Medicine
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the historical development and diverse applications of anthraquinone dyes. Tailored for researchers, scientists, and drug development professionals, this document delves into the rich history of these compounds, their chemical properties, synthesis, and their significant impact on both the textile industry and modern therapeutics.
Historical Development: A Journey Through Time
The story of anthraquinone dyes is a vivid illustration of the progression from natural colorants to synthetic chemistry. For millennia, natural anthraquinones were prized for their brilliant and lasting colors. The most notable of these was alizarin, the red dye extracted from the roots of the madder plant (Rubia tinctorum), which has been found in Egyptian tombs and was used extensively throughout the ancient world.[1][2] Another significant natural anthraquinone dye is carminic acid, derived from cochineal insects.[1][2]
The modern era of anthraquinone dyes began in the mid-19th century with the rise of synthetic organic chemistry. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Liebermann determined the chemical structure of alizarin to be a derivative of anthraquinone.[3] This discovery was swiftly followed by their successful synthesis of alizarin from anthracene, a coal tar derivative, in 1869.[4][5][6] Remarkably, British chemist William Henry Perkin independently achieved the same synthesis around the same time, though the German team filed their patent first.[7][8] This breakthrough marked the first time a natural dye was synthetically produced, effectively launching the synthetic anthraquinone dye industry and leading to the collapse of the madder trade.[3][4][7]
The early 20th century saw a rapid expansion in the range of synthetic anthraquinone dyes. In 1901, the German chemist Rene Bohn synthesized Indanthren Blue RS (indanthrone), a vat dye with exceptional fastness properties, which became a commercial success.[9] This period also saw the development of sulfonated anthraquinones, which provided bright, lightfast dyes for wool, and unsulfonated versions that served as disperse dyes for new synthetic fibers.[9] Today, anthraquinone dyes constitute the second largest class of commercial colorants after azo dyes.[9]
Chemical Structure and Classification
Anthraquinone dyes are characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the rings results in vibrant colors ranging from red to blue.[2]
These dyes are broadly classified based on their application method, which is determined by their chemical structure:
-
Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, which has an affinity for the fiber. Subsequent oxidation on the fiber regenerates the insoluble dye, trapping it within the fiber matrix. This process results in excellent wash and light fastness.
-
Disperse Dyes: These are non-ionic dyes with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester and acetate. They are applied as a fine aqueous dispersion.
-
Acid Dyes: Containing sulfonic acid groups (-SO3H), these dyes are water-soluble and are used for dyeing protein fibers like wool and silk, as well as nylon. The dyeing process involves ionic bonding between the dye's anionic groups and the fiber's cationic sites.
-
Mordant Dyes: These dyes require a mordant, typically a metal salt, to fix the dye to the fiber. The dye forms an insoluble complex with the mordant and the fiber. Alizarin is a classic example of a mordant dye.
-
Reactive Dyes: These dyes contain a reactive group that forms a covalent bond with the fiber, resulting in exceptional wash fastness.
Synthesis of Anthraquinone Dyes
The synthesis of anthraquinone dyes typically begins with the production of the anthraquinone core, followed by the introduction of various functional groups.
Synthesis of the Anthraquinone Core
A common industrial method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization of the resulting 2-benzoylbenzoic acid.
Functionalization of the Anthraquinone Core
Once the anthraquinone core is obtained, various functional groups can be introduced through reactions such as sulfonation, nitration, halogenation, and amination. A particularly important reaction for the synthesis of many aminoanthraquinone dyes is the Ullmann condensation, where an aryl halide is coupled with an amine in the presence of a copper catalyst.
Applications of Anthraquinone Dyes
While renowned for their use in textiles, the applications of anthraquinone dyes and their derivatives extend into the realms of medicine and functional materials.
Textile Applications
Anthraquinone dyes are widely used in the textile industry for their bright colors and excellent fastness properties, particularly lightfastness.[10] They are used to dye a variety of fibers, including cotton, wool, silk, polyester, and nylon.[10]
Table 1: Fastness Properties of Selected Anthraquinone Disperse Dyes on Polyester
| Dye | C.I. Name | Light Fastness (Xenon Arc) | Wash Fastness (Staining) | Sublimation Fastness | Rubbing Fastness (Wet/Dry) |
| Disperse Blue 56 | 63285 | 6-7 | 4-5 | 4-5 | 4 / 4 |
| Disperse Red 60 | 60756 | 6 | 4-5 | - | Good |
Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.
Medicinal and Drug Development Applications
The planar, polycyclic structure of anthraquinones allows them to intercalate with DNA, a property that has been exploited in the development of anticancer drugs.[8][9]
4.2.1. Anthracyclines
The anthracyclines, such as doxorubicin and daunorubicin, are a major class of chemotherapy drugs.[8] They are believed to exert their anticancer effects through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8]
4.2.2. Emodin and Other Natural Anthraquinones
Emodin, a naturally occurring anthraquinone found in plants like rhubarb, has demonstrated a range of anticancer activities.[5][6] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.[5][6] The anticancer effects of emodin are mediated through the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.[5][6]
Table 2: In Vitro Anticancer Activity of Selected Anthraquinone Derivatives against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Key Structural Differences from Emodin |
| Emodin | 35.62 | - |
| Aloe-emodin | 9.872 | Replacement of the methyl group at C6 with a hydroxymethyl group. |
| Rhein | 34.42 | Carboxylic acid group at C2, hydroxyl groups at C4 and C5, and lacks the methyl and hydroxyl groups at C6 and C1,3,8 respectively. |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Synthesis of 1,4-Diaminoanthraquinone
This protocol describes the synthesis of 1,4-diaminoanthraquinone from 1,4-dihydroxyanthraquinone.
Materials:
-
1,4-dihydroxyanthraquinone
-
Hydrazine hydrate
-
Dimethyl sulfoxide (DMSO)
-
Ammonia gas
-
Aqueous sodium hydroxide solution (30%)
Procedure:
-
In a reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.[3]
-
Stir the mixture at 40°C.[3]
-
Gradually heat the mixture to 60°C over 50 minutes.[3]
-
Adjust the pH of the reaction mass to 9-10 by adding approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[3]
-
Continue stirring the reaction mass at 70°C for 4 hours, monitoring the reaction by chromatography until the starting material is no longer detected.[3]
-
Pour the reaction mass into 800 parts of water.[3]
-
Filter the precipitate, wash with water until the filtrate is neutral and colorless, and then dry to obtain 1,4-diaminoanthraquinone.[3]
Evaluation of Anticancer Activity using the MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of an anthraquinone compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anthraquinone compound of interest (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the anthraquinone compound in serum-free medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the anthraquinone compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following the treatment incubation, remove the medium and wash the cells with PBS.[8][11]
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[8][11]
-
Carefully remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
Anthraquinone dyes have a rich and fascinating history, evolving from precious natural colorants to a cornerstone of the synthetic dye industry. Their robust chemical structure provides not only a wide palette of vibrant and durable colors for textiles but also a versatile scaffold for the development of life-saving therapeutics. The journey of anthraquinones from the dyer's vat to the forefront of cancer research underscores the enduring power of chemical innovation. As research continues, the legacy of these remarkable compounds is set to expand into new and exciting applications, further solidifying their importance in science and technology.
References
- 1. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. US4692278A - Process for the preparation of 1,4-diaminoanthraquinones - Google Patents [patents.google.com]
- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 8. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disperse Violet 1 (1,4-diaminoanthracene-9,10-dione)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, known formally by its IUPAC name 1,4-diaminoanthracene-9,10-dione , is an organic compound belonging to the anthraquinone class of dyes.[1][2][3] While historically used in the textile industry for its vibrant violet hue and stability, recent scientific interest has been drawn to its biological activities, particularly its role as a potent inhibitor of protein kinase CK1 delta.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its interaction with key cellular signaling pathways.
Chemical and Physical Properties
This compound is a dark violet solid or black powder.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | [1][2][3] |
| Synonyms | 1,4-Diaminoanthraquinone, C.I. 61100, Solvent Violet 11 | [1] |
| CAS Number | 128-95-0 | [2] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Dark violet solid; Black powder | [1] |
Table 2: Solubility and Thermal Properties
| Property | Value | Reference |
| Melting Point | 266.9 – 267.4 °C | |
| Water Solubility | 0.16 mg/L | |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, pyridine, and dimethyl sulfoxide (DMSO). | [5] |
Experimental Protocols
Synthesis of this compound (1,4-diaminoanthraquinone)
Several methods for the synthesis of 1,4-diaminoanthraquinone have been reported. A common approach involves the reaction of 1,4-dihydroxyanthraquinone with ammonia. Another established method is the reduction of 1-amino-4-nitroanthraquinone.
Method 1: From 1-amino-4-nitroanthraquinone
This protocol describes the synthesis of 1,4-diaminoanthraquinone from 1-amino-4-nitroanthraquinone.[6]
Materials:
-
1-amino-4-nitroanthraquinone (14 parts)
-
Dimethyl sulfoxide (DMSO) (100 parts)
-
Water (100 parts)
-
Hydrazine hydrate (7 parts)
-
30% aqueous sodium hydroxide solution
Procedure:
-
Combine 1-amino-4-nitroanthraquinone, DMSO, water, and hydrazine hydrate in a reaction vessel.
-
Stir the mixture at 40°C.
-
Gradually heat the mixture to 60°C over a period of 50 minutes.
-
Adjust the pH of the reaction mixture to 9-10 by adding 30% aqueous sodium hydroxide solution.
-
Continue stirring the reaction mixture at 70°C for 4 hours, monitoring the reaction progress by chromatography until no starting material is detected.
-
Pour the reaction mixture into 800 parts of water to precipitate the product.
-
Filter the precipitate and wash with water until the filtrate is neutral and colorless.
-
Dry the solid to obtain 1,4-diaminoanthraquinone.
Protein Kinase CK1 Delta Inhibition Assay
This compound has been identified as a potent inhibitor of protein kinase CK1 delta. The following protocol is a general method for assessing kinase inhibition using a luminescent assay, which can be adapted to test the inhibitory activity of this compound against CK1 delta.
Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The amount of ADP is converted into ATP, which is then used to generate a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human protein kinase CK1 delta
-
Suitable peptide substrate for CK1 delta (e.g., a-casein)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound solution or DMSO (for control).
-
Add 2 µL of CK1 delta enzyme solution in kinase buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Biological Activity and Signaling Pathways
This compound has been shown to be a potent and selective inhibitor of protein kinase CK1 delta.[4] CK1 delta is a serine/threonine kinase involved in the regulation of numerous cellular processes, including Wnt and p53 signaling pathways, which are critical in development and cancer.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. CK1 delta plays a key role in the canonical Wnt/β-catenin pathway by phosphorylating components of the β-catenin destruction complex, such as Axin and adenomatous polyposis coli (APC). This phosphorylation primes β-catenin for further phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. Inhibition of CK1 delta by this compound is expected to disrupt the formation and function of the destruction complex, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target gene expression.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability. The activity of p53 is tightly controlled by post-translational modifications, including phosphorylation. CK1 delta can directly phosphorylate p53 at its N-terminus, which can enhance p53's stability and transcriptional activity.[7] By inhibiting CK1 delta, this compound may modulate the p53 signaling pathway, with potential implications for cancer therapy.
Mandatory Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Synthesis of this compound from 1-amino-4-nitroanthraquinone.
Diagram 2: Simplified Wnt/β-catenin Signaling Pathway
Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway.
Toxicological Data
The toxicological profile of this compound has been evaluated in several studies. The key findings are summarized below.
Table 3: Acute Toxicity of this compound
| Species | Route | LD₅₀ | Reference |
| Rat (male) | Oral | 3.30 g/kg | |
| Rat (female) | Oral | 3.50 g/kg | |
| Mouse | Oral | 820 mg/kg |
Irritation Studies:
-
Skin Irritation: A formulation containing 5% this compound was found to be non-irritating to the skin.[2]
-
Eye Irritation: At a concentration of 5.0%, this compound was practically non-irritating in ocular studies.[2]
Mutagenicity:
-
In bacterial assays, this compound was generally not mutagenic at doses ranging from 10 to 1000 µ g/plate .[2] However, some mutagenic activity was observed at higher doses (100 to 2000 µ g/plate ) both with and without metabolic activation.[2]
Carcinogenicity:
-
A long-term dermal application study of a hair dye formulation containing 0.033% this compound did not show any carcinogenic effects.[2]
Conclusion
This compound, or 1,4-diaminoanthracene-9,10-dione, is a compound with well-characterized chemical and physical properties. Beyond its traditional use as a dye, its potent inhibitory effect on protein kinase CK1 delta positions it as a valuable tool for research in cell signaling and a potential lead compound in drug development, particularly in the context of diseases driven by aberrant Wnt and p53 signaling, such as cancer. This guide provides foundational data and protocols to aid researchers and scientists in their exploration of this multifaceted molecule.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway | Aging [aging-us.com]
- 5. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. p53 is phosphorylated in vitro and in vivo by the delta and epsilon isoforms of casein kinase 1 and enhances the level of casein kinase 1 delta in response to topoisomerase-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Violet 1
For Researchers and Scientists
Disperse Violet 1, also known by its Colour Index name C.I. 61100, is an anthraquinone-based dye.[1][2] This document provides a comprehensive overview of its physical and chemical properties, intended for a technical audience in research and scientific fields. While primarily used in the textile and plastics industries for coloring synthetic fibers like polyester and nylon, its well-defined chemical structure makes it a subject of interest in materials science and analytical chemistry.[3][4] It is important to note that this compound is an industrial colorant and not a pharmaceutical agent; therefore, discussions of biological signaling pathways are not applicable to this compound.
Physical Form and Appearance
This compound is a synthetic organic compound that typically exists as a solid at room temperature.[5] Its appearance is consistently described as a deep violet or dark violet powder.[3][5] Some sources may also characterize it as a black powder or as dark violet crystals.[5][6] The fine particulate nature of the powder facilitates its use in dispersion baths for dyeing processes.[6][7]
Quantitative Physicochemical Data
The following table summarizes key quantitative data for this compound, compiled from various sources. These parameters are crucial for understanding the compound's behavior in different chemical and physical systems.
| Property | Value | Source(s) |
| CAS Registry Number | 128-95-0 | [1] |
| C.I. Name | This compound, 61100 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][8] |
| Molecular Weight | 238.24 g/mol | [1][8] |
| Physical State | Solid, Powder | [5][9] |
| Appearance | Deep violet to black powder | [3][5] |
| Melting Point | 266.9 – 267.4 °C | [10] |
| 263 °C | [11] | |
| 265-269 °C | [12] | |
| 270 °C | [9] | |
| Solubility in Water | 0.16 mg/L (Insoluble) | [10] |
| Solubility (Organic) | Soluble in acetone, ethanol, benzene, linseed oil, pyridine. | [1][2][12] |
| Density | 1.44 g/cm³ | [11][12] |
| logP (Octanol/Water) | 3.00 | [11][12] |
| Mean Particle Diameter | 73.0 µm | [10] |
Experimental Protocols
The characterization of this compound involves standard analytical techniques to verify its identity, purity, and physical properties.
1. Determination of Melting Point:
-
Methodology: A capillary melting point apparatus is typically used. A small, dry sample of this compound powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. The reported values for this compound vary slightly, which can be attributed to differences in sample purity or experimental conditions.[10][11][12]
2. Solubility Assessment:
-
Methodology (Qualitative): To assess solubility, a small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated and observed for dissolution. The dye is noted as soluble, partially soluble, or insoluble. For this compound, it is found to be practically insoluble in water but soluble in various organic solvents.[2][3][10]
-
Methodology (Quantitative): The shake-flask method (OECD Guideline 105) can be employed. A surplus of the dye is added to a known volume of the solvent (e.g., water) and shaken at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved dye is determined using a calibrated analytical method, such as UV-Vis spectrophotometry.
3. Spectroscopic Analysis (UV-Vis):
-
Methodology: A solution of this compound is prepared in a suitable solvent (e.g., ethanol). The solution is placed in a quartz cuvette, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer. The resulting spectrum, showing absorbance maxima (λmax), is a characteristic fingerprint of the compound and is essential for quantitative analysis.
4. Chromatographic Purity Analysis (HPLC):
-
Methodology: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the dye. A small amount of the sample is dissolved in a suitable mobile phase solvent and injected into the HPLC system. A C18 column is commonly used with a gradient elution of acetonitrile and water. The components are separated based on their affinity for the stationary phase and detected by a UV-Vis detector. The purity is calculated from the relative peak areas in the resulting chromatogram.
Logical Workflow Visualization
The following diagram illustrates a standard workflow for the physicochemical characterization of a dye powder like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. specialchem.com [specialchem.com]
- 3. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 4. ferwer.com [ferwer.com]
- 5. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. echemi.com [echemi.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. C.I. This compound [stenutz.eu]
- 12. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
In-Depth Technical Guide: Thermal Stability and Melting Point of Disperse Violet 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Disperse Violet 1 (C.I. 61100; CAS No. 128-95-0), a synthetic anthraquinone dye. The information herein is curated for professionals in research and development who require a thorough understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows through diagrams.
Core Topic: Thermal Properties of this compound
This compound, chemically known as 1,4-diaminoanthraquinone, is an organic compound utilized in various industrial applications, including as a dye for synthetic fibers and plastics. Its thermal stability is a critical parameter that dictates its processing conditions and end-use applications. This guide focuses on its melting point and thermal decomposition characteristics.
Data Presentation: Thermal Properties
The following table summarizes the available quantitative data on the thermal properties of this compound. The data has been compiled from various sources, and a range is provided for the melting point to reflect minor variations in experimental results and sample purity.
| Thermal Property | Value | Notes |
| Melting Point | 265–270 °C | The literature presents a consensus on this range for the melting point.[1][2] |
| Decomposition Temperature | ~330 °C | Decomposition of the compound has been noted to occur at this temperature. |
| Self-Ignition Temperature | > 400 °C | The substance has a high temperature of spontaneous ignition. |
Experimental Protocols
While specific, detailed experimental reports on the thermal analysis of this compound are not extensively available in public literature, standard methodologies for determining the thermal properties of solid organic compounds are well-established. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided as a guide for researchers.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh approximately 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Utilize an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup: Position the crucible onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.
-
Employ a linear heating rate of 10 °C/min.
-
Maintain an inert atmosphere using nitrogen gas at a flow rate of 50 mL/min to study the thermal decomposition without combustion.
-
-
Data Analysis: The TGA thermogram will plot the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss begins. The temperatures of maximum rates of weight loss can be determined from the derivative of the TGA curve (DTG).
Mandatory Visualizations
Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for conducting a comprehensive thermal analysis of a chemical compound such as this compound.
Caption: A flowchart of the thermal analysis process.
Chemical Structure of this compound
This diagram shows the chemical structure of this compound (1,4-diaminoanthraquinone).
Caption: Chemical structure of this compound.
References
Methodological & Application
Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Violet 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Violet 1 (CAS No: 128-95-0) for dyeing polyester fibers. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing results for various applications.
Introduction
This compound, an anthraquinone-based dye, is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1] Its molecular structure allows it to penetrate the amorphous regions of the polyester fiber at high temperatures, where it is held by van der Waals forces and hydrophobic interactions.[2] This dyeing process is a physical diffusion and not a chemical reaction.[2] Proper control of dyeing parameters such as temperature, pH, and the use of auxiliaries is crucial for achieving optimal color yield, levelness, and fastness properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of C.I. This compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 61100 | [1] |
| CAS Number | 128-95-0 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Bright purple powder | [1] |
| Solubility | Soluble in acetone, ethanol, linseed oil, and benzene. Insoluble in water. | [1] |
| Molecular Structure | Anthraquinone | [1] |
Experimental Protocols
Materials and Equipment
-
Substrate: 100% Polyester fabric, pre-scoured and dried.
-
Dye: C.I. This compound
-
Chemicals:
-
Dispersing agent (e.g., anionic or non-ionic surfactant)
-
Acetic acid (or a suitable buffer system)
-
Sodium hydroxide
-
Sodium hydrosulfite (reducing agent)
-
-
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Spectrophotometer for color measurement
-
Launder-Ometer for fastness testing
-
Crockmeter for rubbing fastness testing
-
Xenon arc lamp for lightfastness testing
-
High-Temperature Exhaust Dyeing Protocol
This is the recommended method for achieving deep and vibrant shades on polyester with good fastness properties.
Dye Bath Preparation:
-
Liquor Ratio: Set the material to liquor ratio (M:L) to 1:10.[3]
-
Auxiliaries:
Dyeing Procedure:
-
Dye Dispersion: Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.
-
Dye Bath Setup: Add the dye dispersion to the dye bath containing the auxiliaries.
-
Fabric Introduction: Introduce the polyester fabric into the dye bath at a starting temperature of 60°C.[5]
-
Temperature Ramp: Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[6]
-
Dyeing: Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][6]
-
Cooling: Cool the dye bath down to 70°C.
Reduction Clearing (After-treatment)
Reduction clearing is a critical step to remove unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the dyed material.[7][8]
Procedure:
-
Drain the dye bath.
-
Prepare the reduction clearing bath:
-
2 g/L Sodium Hydroxide
-
2 g/L Sodium Hydrosulfite
-
-
Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[9]
-
Rinsing:
-
Hot rinse the fabric thoroughly.
-
Neutralize with a weak solution of acetic acid.
-
Cold rinse the fabric.
-
-
Drying: Dry the fabric at a suitable temperature.
Quantitative Data
Color Strength (K/S Values)
The color strength (K/S) of the dyed fabric is a measure of the dye uptake and can be influenced by factors such as dye concentration, temperature, and pH. The K/S values can be calculated using the Kubelka-Munk equation.[10][11]
K/S = (1-R)² / 2R
Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[10]
Table 1: Effect of Dye Concentration on Color Strength (K/S)
| Dye Concentration (% owf) | Typical K/S Value |
| 0.5 | Value |
| 1.0 | Value |
| 2.0 | Value |
| 3.0 | Value |
| Note: Specific K/S values for this compound were not found in the search results. The table is a template for experimental data. Generally, K/S values increase with increasing dye concentration up to a saturation point.[10][12] |
Exhaustion and Fixation Rates
-
Exhaustion (%): The percentage of dye that has moved from the dye bath onto the fiber.
-
Fixation (%): The percentage of the exhausted dye that is fixed within the fiber after the washing process.
Table 2: Influence of Temperature on Exhaustion and Fixation
| Temperature (°C) | Exhaustion (%) | Fixation (%) |
| 110 | Value | Value |
| 120 | Value | Value |
| 130 | Value | Value |
| Note: Specific exhaustion and fixation data for this compound were not found. The table illustrates the expected trend where higher temperatures generally lead to higher exhaustion and fixation rates up to an optimum.[13][14] |
Colorfastness Properties
The colorfastness of polyester dyed with this compound has been evaluated according to ISO 105 standards.[1] The ratings are on a scale of 1 to 5, where 5 represents the best fastness.
Table 3: Colorfastness Ratings of C.I. This compound on Polyester
| Fastness Test | Standard | Rating |
| Light Fastness | ISO 105-B02 | 5-6 |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Ironing Fastness (Fading) | ISO 105-X11 | 4 |
| Ironing Fastness (Staining) | ISO 105-X11 | 2 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
| (Data sourced from World Dye Variety)[1] |
Visualizations
Dyeing Mechanism of this compound on Polyester
The dyeing of polyester with disperse dyes is a multi-step process involving the diffusion of the dye from the aqueous phase into the solid fiber.
Caption: Mechanism of this compound dyeing on polyester fiber.
Experimental Workflow for Polyester Dyeing
The following diagram illustrates the key stages in the experimental workflow for dyeing polyester fibers with this compound.
Caption: Experimental workflow for dyeing polyester with this compound.
Logical Relationship of Dyeing Parameters
The successful dyeing of polyester is dependent on the interplay of several key parameters.
Caption: Interrelationship of key parameters for optimal polyester dyeing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. textilelearner.net [textilelearner.net]
- 4. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. scribd.com [scribd.com]
- 6. autumnchem.com [autumnchem.com]
- 7. ijarbs.com [ijarbs.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. textileflowchart.com [textileflowchart.com]
- 10. Investigation of the properties of polyester blended knitted fabric dyed with luminescent dyes as a highly visible fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Disperse Violet 1 in Textile Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for applying C.I. Disperse Violet 1 (1,4-diaminoanthraquinone) in textile printing and dyeing, primarily on polyester and other hydrophobic fibers. The information is compiled to assist researchers and scientists in developing and executing reproducible experimental procedures.
Physicochemical Properties of this compound
This compound is an anthraquinone-based dye known for its violet hue. Its low water solubility necessitates its application from a fine aqueous dispersion.
| Property | Value | Reference |
| Synonyms | 1,4-Diaminoanthraquinone | [1] |
| CAS Number | 128-95-0 | [1] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Violet-brown powder | [1] |
| Purity | ≥99% | [1] |
Experimental Protocols
This compound can be applied to polyester fabrics using various methods, including high-temperature exhaust dyeing, thermosol dyeing, and direct printing. The selection of the method depends on the available equipment, substrate, and desired outcome.
High-Temperature Exhaust Dyeing
This is a common batchwise process for dyeing polyester fibers, offering excellent dye penetration and fastness.[3]
2.1.1. Materials and Reagents
-
This compound
-
Polyester fabric
-
Dispersing agent (e.g., sodium lignosulfonate)[4]
-
Non-ionic detergent[4]
-
Deionized water
2.1.2. Equipment
-
High-temperature, high-pressure beaker dyeing machine
-
Beakers
-
Stirrer
-
pH meter
-
Washing bath
2.1.3. Procedure
-
Fabric Preparation: Scour the polyester fabric with a solution of 5 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.[4]
-
Dye Bath Preparation:
-
Prepare a dye stock dispersion by pasting the required amount of this compound (e.g., 2% on weight of fabric) with a 1:1 ratio of a dispersing agent.[4]
-
Fill the dye bath with deionized water to the desired liquor ratio (e.g., 50:1).[4]
-
Add the dye stock dispersion to the bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]
-
-
Dyeing Process:
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric with hot water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[4]
-
Treat the fabric in this bath at 80°C for 45 minutes to remove unfixed dye from the surface.[4]
-
Rinse the fabric thoroughly with cold water.
-
Neutralize with 1 g/L acetic acid for 5 minutes at 40°C.[4]
-
Finally, rinse with cold water and air dry.
-
Quantitative Parameters for High-Temperature Exhaust Dyeing:
| Parameter | Value | Reference |
| Dye Concentration | 2% (on weight of fabric) | [4][7] |
| Dispersing Agent | 1:1 ratio with dye | [4] |
| Liquor Ratio | 50:1 | [4] |
| pH | 4.5-5.5 | [5] |
| Initial Temperature | 60°C | [5] |
| Final Dyeing Temperature | 130°C | [4][5] |
| Dyeing Time | 60 minutes | [4][5] |
| Reduction Clearing | 2 g/L NaOH + 2 g/L Sodium Hydrosulfite | [4] |
| Clearing Temperature | 80°C | [4] |
| Clearing Time | 45 minutes | [4] |
Thermosol Dyeing
This is a continuous process suitable for dyeing polyester and its blends, involving padding the fabric with a dye dispersion followed by dry heat fixation.
2.2.1. Materials and Reagents
-
This compound
-
Polyester fabric
-
Thickener (e.g., sodium alginate)
-
Dispersing agent
-
Wetting agent
-
Migration inhibitor
-
Acetic acid
2.2.2. Equipment
-
Padding mangle
-
Drying unit (e.g., infrared dryer)
-
Thermofixation unit (e.g., stenter)
2.2.3. Procedure
-
Padding Liquor Preparation:
-
Prepare a dispersion of this compound with a dispersing agent and a small amount of water.
-
Add this dispersion to the padding liquor containing a thickener, wetting agent, migration inhibitor, and acetic acid to maintain a pH of 4.5-5.5.
-
-
Padding:
-
Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Dry the padded fabric, for instance, using an infrared dryer.
-
-
Thermofixation:
-
Subject the dried fabric to thermofixation at a temperature of 190-220°C for 60-90 seconds.
-
-
After-treatment:
-
Perform reduction clearing as described in the high-temperature exhaust dyeing method to remove unfixed dye.
-
Rinse and dry the fabric.
-
Quantitative Parameters for Thermosol Dyeing:
| Parameter | Value | Reference |
| Thermofixation Temperature | 190-220°C | [8] |
| Thermofixation Time | 60-90 seconds | [8] |
| pH | 4.5-5.5 | [5] |
Textile Printing
This protocol outlines the direct printing of this compound onto polyester fabric.
2.3.1. Materials and Reagents
-
This compound
-
Thickener (e.g., synthetic thickener)
-
Dispersing agent
-
Wetting agent
-
Acetic acid or an acid donor (e.g., ammonium sulfate)
2.3.2. Equipment
-
Screen printing or digital printing setup
-
Steamer or thermofixation unit
2.3.3. Procedure
-
Print Paste Preparation:
-
Prepare a stock paste by mixing the thickener with water.
-
Separately, prepare a dispersion of this compound with a dispersing agent and wetting agent.
-
Add the dye dispersion to the thickener paste and mix thoroughly.
-
Adjust the pH to 4.5-5.5 with acetic acid or an acid donor.
-
-
Printing:
-
Apply the print paste to the polyester fabric using the chosen printing method.
-
-
Drying:
-
Dry the printed fabric.
-
-
Fixation:
-
Fix the dye by either:
-
Steaming: High-pressure steaming at 130°C for 30 minutes.
-
Thermofixation: Dry heat treatment at 190-210°C for 60-90 seconds.
-
-
-
After-treatment:
-
Perform reduction clearing as described in the high-temperature exhaust dyeing method.
-
Rinse and dry the fabric.
-
Representative Print Paste Formulation:
| Component | Concentration (%) |
| This compound | 2-4 |
| Dispersing Agent | 1-2 |
| Wetting Agent | 1 |
| Thickener (Synthetic) | 4-6 |
| Acid Donor (e.g., Ammonium Sulfate) | 0.5-1 |
| Water | to 100 |
Visualizations
High-Temperature Exhaust Dyeing Workflow
Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester with this compound.
Textile Printing and Fixation Process
Caption: General workflow for direct textile printing with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. ijcmas.com [ijcmas.com]
- 5. textilelearner.net [textilelearner.net]
- 6. autumnchem.com [autumnchem.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation - Google Patents [patents.google.com]
Application Notes: Disperse Violet 1 as a Colorant for Plastics and Polymers
1.0 Introduction
Disperse Violet 1 is an organic dye belonging to the anthraquinone class, identified by the Colour Index (C.I.) number 61100.[1] It is utilized as a colorant to impart a vibrant violet hue to a variety of synthetic polymers.[2] Its molecular structure provides good thermal stability and lightfastness, making it a candidate for applications where color durability is essential.[2][3] As a disperse dye, it is non-ionic and has low water solubility, which allows it to be finely dispersed in a polymer matrix during processing.[3][4] These application notes provide a technical overview, performance data, and standardized protocols for researchers and scientists evaluating this compound for coloring plastics.
2.0 Chemical and Physical Properties
This compound is a dark violet powder.[5][6] Its primary identification and physical characteristics are summarized in the table below. Note that while CAS No. 128-95-0 is the most consistently cited identifier for the chemical 1,4-Diaminoanthraquinone (C.I. 61100), other CAS numbers may be erroneously associated with it in commercial literature.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | 1,4-Diaminoanthraquinone | [1][3] |
| C.I. Name | This compound | [1] |
| C.I. Number | 61100 | [1] |
| CAS Number | 128-95-0 | [1][3] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][3][6] |
| Molecular Weight | 238.24 g/mol | [1][6] |
| Appearance | Dark violet solid/powder | [2][5][6] |
| Melting Point | ~267-270 °C | [5][7] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene, and linseed oil. | [2][5][8] |
3.0 Applications in Polymers
This compound is suitable for coloring a range of thermoplastic polymers due to its stability at typical processing temperatures.[2] It is applied in the manufacturing of masterbatches and color concentrates.[8]
Recommended Polymer Systems:
-
Polyester (PET)[3]
-
Polycarbonate (PC)[9]
-
Polystyrene (PS)[10]
-
Polymethyl Methacrylate (PMMA)[10]
-
Polyvinyl Chloride (PVC)[9]
3.1 Performance Characteristics
The performance of this compound is highly dependent on the polymer matrix, concentration, and processing conditions.[11] The following table summarizes its general performance attributes based on available data.
| Performance Metric | Typical Rating | Description | Source(s) |
| Heat Stability | Good to Excellent | The dye is stable at the processing temperatures of many common and engineering plastics.[2] It can withstand temperatures over 250 °C.[12] | [2] |
| Lightfastness | Good | Offers good resistance to color fading upon exposure to UV light.[8] The lightfastness is influenced by the polymer it is dispersed in.[11] | [3][8] |
| Migration Resistance | Varies | As a soluble dye, it may have a tendency to migrate in certain polymers, particularly in plasticized systems like flexible PVC.[11][13] Testing is critical for applications with surface contact requirements. | [11][13] |
| Color Strength | High | Provides a vibrant, intense violet color.[2] | [2] |
4.0 Experimental Protocols
The following protocols outline standard procedures for evaluating the performance of this compound in a specific polymer.
4.1 Protocol 1: Determination of Heat Stability
This protocol determines the maximum temperature the colorant can withstand in a given polymer without significant color change.
Materials & Equipment:
-
Polymer resin (e.g., PET, PC, ABS)
-
This compound powder
-
Two-roll mill or twin-screw extruder
-
Injection molding machine
-
Spectrophotometer or colorimeter
-
Grey Scale for assessing change in color (ISO 105-A02)
Procedure:
-
Compounding: Prepare a masterbatch by mixing the polymer resin with a specified concentration of this compound (e.g., 1.0%) using a two-roll mill or extruder at a temperature suitable for the polymer.
-
Dilution: Let down the masterbatch with the natural polymer to achieve the final desired concentration (e.g., 0.1%).
-
Injection Molding:
-
Set the injection molder to a starting temperature (e.g., 220°C).
-
Purge the machine with the colored compound until the extrudate is uniform in color.
-
Maintain the melt in the barrel for a standard residence time (e.g., 5 minutes).
-
Mold several sample plaques.
-
-
Temperature Increments: Increase the molding temperature in 20°C increments (e.g., 240°C, 260°C, 280°C). Repeat step 3 at each temperature.
-
Color Measurement:
-
Allow the molded plaques to cool for at least 24 hours.
-
Measure the color of each plaque using a spectrophotometer (CIELAB Lab* values).
-
Calculate the color difference (ΔE*ab) between the sample molded at the lowest temperature and those molded at higher temperatures.
-
-
Evaluation: The heat stability is the maximum temperature at which the color change (ΔEab) remains within an acceptable tolerance (e.g., ΔEab < 3).
4.2 Protocol 2: Assessment of Lightfastness
This protocol evaluates the color stability of the plastic upon exposure to simulated sunlight.
Materials & Equipment:
-
Colored plastic plaques (from Protocol 1)
-
Xenon arc weather-ometer (conforming to ISO 4892-2 or ASTM G155)
-
Blue Wool Scale (ISO 105-B02)
-
Opaque mask
Procedure:
-
Sample Preparation: Mount the colored plastic plaques onto sample holders. Cover half of each plaque with an opaque mask to serve as an unexposed reference.
-
Exposure: Place the samples and a set of Blue Wool standards (typically grades 5, 6, and 7 for plastics) into the xenon arc weather-ometer.
-
Test Cycle: Run the instrument under specified conditions of irradiance, temperature, and humidity that are relevant to the material's end-use.
-
Evaluation: Periodically remove the samples and inspect the color change between the exposed and unexposed sections. Compare the degree of fading to the fading of the Blue Wool standards.
-
Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading as the sample. A rating of 8 is outstanding, while 1 is very poor.
4.3 Protocol 3: Evaluation of Migration Resistance
This test determines if the colorant leaches from the plastic onto a contact surface.[13]
Materials & Equipment:
-
Colored plastic plaques
-
White, plasticized PVC plaque (as the contact material)
-
Oven
-
500g weight
-
Grey Scale for assessing staining (ISO 105-A03)
Procedure:
-
Assembly: Place a colored plastic plaque in direct contact with the white PVC plaque.
-
Loading: Place the assembly on a flat glass plate and put a 500g weight on top to ensure uniform contact.
-
Heating: Place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
Cooling & Evaluation:
-
Remove the assembly from the oven and allow it to cool to room temperature.
-
Separate the plaques.
-
Visually assess the white PVC plaque for any color transfer (staining).
-
-
Rating: Rate the degree of staining using the Grey Scale, where a rating of 5 indicates no migration and 1 indicates severe migration.
5.0 Visualizations
The following diagrams illustrate the general workflow for incorporating and testing this compound in polymers.
Caption: Workflow for the coloration of polymers with this compound and subsequent testing.
Caption: Factors influencing the final performance of this compound in a plastic product.
6.0 Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS).[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used to avoid dust inhalation and direct contact with skin and eyes.[7] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[4]
This compound is an effective colorant for achieving a bright violet shade in a wide range of plastics, particularly engineering polymers processed at high temperatures.[2][10] Its performance is characterized by good heat and light stability. However, its potential for migration requires careful evaluation for specific applications. The protocols provided herein offer a standardized framework for researchers to quantify its performance and determine its suitability for their specific polymer system and end-use requirements.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. specialchem.com [specialchem.com]
- 9. pylamdyes.com [pylamdyes.com]
- 10. Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA [ranbarr.com]
- 11. One moment, please... [admin.heubach.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
Application Notes and Protocols: High-Temperature Exhaust Dyeing of Polyester with Disperse Violet 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester substrates using Disperse Violet 1. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeings for various applications.
Introduction
This compound is an anthraquinone-based disperse dye characterized by its bright violet shade and its suitability for dyeing hydrophobic synthetic fibers.[1] Due to its non-ionic nature and low water solubility, it is applied to polyester fibers from an aqueous dispersion.[2][3] The high-temperature exhaust dyeing method, typically carried out at temperatures between 120°C and 140°C under pressure, is the most effective technique for achieving deep and vibrant shades with good fastness properties on polyester.[4][5] This method facilitates the swelling of the polyester fibers, allowing the small, non-ionic dye molecules to penetrate the fiber structure and become physically trapped within the amorphous regions through van der Waals forces and hydrophobic interactions.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound.
Table 1: Recommended Dyeing Process Parameters
| Parameter | Recommended Value | Notes |
| Dye Concentration (% owf) | 0.5 - 4.0 | Depending on the desired depth of shade. |
| Liquor Ratio | 1:10 - 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |
| Dyeing Temperature | 130°C | Optimal temperature for dye diffusion into the polyester fiber.[7] |
| Dyeing Time at 130°C | 30 - 60 minutes | Longer times for deeper shades.[7] |
| pH of Dyebath | 4.5 - 5.5 | Acidic pH is crucial for dye stability and exhaustion. Maintained with acetic acid.[7] |
| Heating Rate | 1.5 - 2.0°C / minute | Gradual heating to ensure even dye uptake and prevent unlevel dyeing. |
| Cooling Rate | 1.5 - 2.0°C / minute | Gradual cooling to avoid shocking the fiber and causing creases. |
Table 2: Typical Dyebath Auxiliaries
| Auxiliary | Concentration (g/L) | Function |
| Dispersing Agent | 1.0 - 2.0 | Prevents dye agglomeration and ensures a stable dispersion.[7] |
| Leveling Agent | 0.5 - 1.0 | Promotes even distribution of the dye on the fiber surface. |
| Acetic Acid | 0.5 - 1.0 | To maintain the required acidic pH of the dyebath.[7] |
| Antifoaming Agent | As required | To prevent foam formation in high-turbulence dyeing machines. |
Table 3: Fastness Properties of this compound on Polyester
| Fastness Test | ISO Method | Rating (1-5 Scale) |
| Light Fastness | ISO 105-B02 | 5-6 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 |
| Ironing Fastness (Staining) | ISO 105-X11 | 2 |
| Ironing Fastness (Fading) | ISO 105-X11 | 4 |
Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.
Experimental Protocols
Materials and Equipment
-
Substrate: 100% Polyester fabric, pre-scoured and dried.
-
Dye: this compound (C.I. 61100)[8]
-
Chemicals:
-
Dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate)
-
Leveling agent (e.g., an ethoxylated fatty alcohol)
-
Acetic acid (glacial)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
-
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyer)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Analytical balance
-
Stirring apparatus
-
Washing and drying equipment
-
Dyeing Procedure
-
Dyebath Preparation:
-
Calculate the required amount of this compound based on the weight of the fabric (e.g., 2% owf for a medium shade).
-
Prepare a stock solution of the dye by pasting it with a small amount of cold water and then adding hot water (around 40-50°C) while stirring to form a fine dispersion.
-
Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:15).
-
Add the dispersing agent (e.g., 1.5 g/L) and leveling agent (e.g., 0.8 g/L) to the dyebath and stir until dissolved.
-
Add the prepared dye dispersion to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7]
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dyebath at a temperature of approximately 60°C.[7]
-
Seal the dyeing vessel and begin heating the dyebath at a rate of 2°C per minute to 130°C.[7]
-
Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation.[7]
-
After the dyeing time has elapsed, cool the dyebath down to 70°C at a rate of 2°C per minute.
-
Drain the dyebath.
-
Post-Dyeing Treatment (Reduction Clearing)
Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and crock fastness.
-
Prepare a fresh bath at a liquor ratio of 1:15.
-
Add the following chemicals to the bath at 70-80°C:
-
Sodium Hydroxide: 2 g/L
-
Sodium Hydrosulfite: 2 g/L
-
-
Treat the dyed fabric in this bath for 15-20 minutes.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.
-
Rinse the fabric again with cold water.
-
Dry the dyed fabric.
Visualizations
The following diagrams illustrate the key workflows and relationships in the high-temperature exhaust dyeing process.
Caption: High-temperature exhaust dyeing workflow for polyester with this compound.
Caption: Mechanism of this compound dyeing on polyester fiber.
References
- 1. pjoes.com [pjoes.com]
- 2. scribd.com [scribd.com]
- 3. ferwer.com [ferwer.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. textilelearner.net [textilelearner.net]
- 8. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
Application Notes and Protocols for the Quantification of Disperse Violet 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is widely used in the textile industry for dyeing polyester fibers and is also found in some hair dye formulations.[3][4] Due to its potential for skin sensitization and concerns about carcinogenicity, regulatory bodies have restricted its use in consumer products.[2][5][6] Accurate and sensitive quantification of this compound is therefore crucial for quality control in manufacturing, environmental monitoring of textile effluents, and safety assessment of consumer goods. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques.
Analytical Techniques
Several analytical methods are employed for the quantification of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices like textiles and environmental water samples.[5][7][8]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | Textile Extract | [5] |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | Textile Extract | [5] |
| Linearity (r²) | >0.993 | Textile Extract | [5] |
| Recovery | 81.8% – 114.1% | Textile | [5] |
| LOD | ~2.0 ng/L | Water | [7] |
| LOQ | ~8.0 ng/L | Water | [7] |
| Linearity Range | 2.0 - 100.0 ng/mL | Water | [7] |
| Recovery | >70% | Water | [7] |
Experimental Protocol
a) Sample Preparation (Textile Samples) [5][8]
-
Weigh 1 gram of the textile sample and cut it into small pieces.
-
Add 20 mL of methanol (MeOH) to the sample in a conical flask.
-
Place the flask in an ultrasonic bath at 50°C for 30 minutes for extraction.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol).
b) Sample Preparation (Water Samples using Solid-Phase Extraction - SPE) [7]
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained this compound with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
c) HPLC-MS/MS Conditions [5]
-
LC System: Nexera UHPLC or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., LCMS-8040)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-MS/MS.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a robust and widely available technique for the quantification of dyes.[9][10] It offers good selectivity based on both retention time and the UV-Vis spectrum of the analyte.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 750 - 1750 pg | Fiber Extract | [11] |
| Recovery | 70% - 103% | Fabric | [11] |
Experimental Protocol
a) Sample Preparation (Textile Samples) [11]
-
Extract a small piece of the colored fiber (e.g., 0.5 cm) with a suitable solvent. Solvents like dimethylformamide (DMF), methanol, or acetonitrile can be used, sometimes with heating or ultrasonication.[11]
-
For example, place the fiber in a glass capillary with 30 µL of DMF and heat at 100°C.[11]
-
Alternatively, use ultrasonication with acetonitrile for 5 minutes followed by heating in a water bath at 60°C.[11]
-
Filter the extract before injection.
b) HPLC-PDA Conditions [11]
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium acetate or formic acid.
-
Flow Rate: 0.2 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Detection: PDA/DAD detector, monitoring at the maximum absorption wavelength of this compound (around 548-570 nm).
Workflow Diagram
References
- 1. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. youngin.com [youngin.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. lcms.cz [lcms.cz]
- 6. echemi.com [echemi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 9. tekhelet.com [tekhelet.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]
Application of C.I. Disperse Violet 1 in Supercritical CO2 Dyeing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical fluid dyeing (SFD) utilizing carbon dioxide (scCO₂) as the dyeing medium offers a sustainable and efficient alternative to conventional water-based dyeing methods. This technology is particularly well-suited for hydrophobic fibers like polyester and nylon, using disperse dyes. C.I. Disperse Violet 1, an anthraquinone dye, is a candidate for this waterless dyeing process. The application of scCO₂ eliminates the need for water, thereby eradicating wastewater effluent and the associated environmental concerns.[1][2] Furthermore, the process is energy-efficient as it does not require a drying step, and over 90% of the CO₂ can be recycled.[3]
In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ exhibits a unique combination of gas-like viscosity and liquid-like density. This allows it to effectively dissolve non-polar solutes like disperse dyes and penetrate the polymer matrix of synthetic fibers, leading to rapid and uniform dyeing.[2][3] The dyeing process in scCO₂ involves the dissolution of the dye, its transfer to the fiber surface, adsorption, and finally diffusion into the fiber.[1] The solubility of the dye in scCO₂ and the swelling of the polymer fibers are key factors influencing the dyeing efficiency, and these are significantly affected by temperature and pressure.[4]
Quantitative Data Summary
The efficiency of supercritical CO₂ dyeing with this compound is highly dependent on the process parameters, which influence the solubility of the dye and the uptake by the fiber.
Solubility of C.I. This compound in Supercritical CO₂
The solubility of C.I. This compound in supercritical CO₂ is relatively low due to the nonpolar nature of CO₂.[5] However, it can be significantly influenced by pressure, temperature, and the addition of cosolvents.[5]
| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x 10⁻⁷) |
| 353.2 | 15 | 0.12 |
| 353.2 | 20 | 0.83 |
| 353.2 | 25 | 1.85 |
| 353.2 | 30 | 2.53 |
| 373.2 | 15 | 0.09 |
| 373.2 | 20 | 0.71 |
| 373.2 | 25 | 2.51 |
| 373.2 | 30 | 5.23 |
| 393.2 | 15 | 0.08 |
| 393.2 | 20 | 0.98 |
| 393.2 | 25 | 3.55 |
| 393.2 | 30 | 5.36 |
| Data sourced from the Journal of Chemical & Engineering Data.[5] |
Effect of Cosolvents on Solubility
The addition of a small amount of a polar cosolvent can significantly enhance the solubility of this compound in scCO₂.
| Cosolvent | Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x 10⁻⁶) |
| Ethanol (3.5 mol%) | 393.2 | 30 | 1.29 |
| DMSO (3.5 mol%) | 393.2 | 30 | 8.81 |
| Data sourced from the Journal of Chemical & Engineering Data.[5] |
General Supercritical CO₂ Dyeing Parameters for Disperse Dyes
The following table summarizes typical operating conditions for dyeing polyester and other synthetic fibers with disperse dyes in scCO₂.
| Parameter | Typical Range |
| Temperature | 80 - 140 °C[6][7] |
| Pressure | 15 - 30 MPa[5][7] |
| Dyeing Time | 30 - 120 minutes[6][8] |
| CO₂ Flow Rate | 20 - 40 mL/min (for continuous systems)[1] |
| Dye Concentration | 1 - 6% on weight of fabric (owf)[9][10] |
Experimental Protocols
Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric with C.I. This compound
Objective: To dye polyester fabric using C.I. This compound in a supercritical CO₂ medium.
Materials & Equipment:
-
Polyester fabric (pre-cleaned)
-
C.I. This compound (fine powder)
-
High-pressure dyeing vessel (autoclave) with temperature and pressure controls
-
CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump
-
Heating system (e.g., heating jacket or oil bath)
-
System for pressure release and CO₂ recycling (optional)
Procedure:
-
Sample Preparation: Cut a sample of pre-cleaned polyester fabric (e.g., 5 grams) and weigh it accurately.
-
Dye Loading: Place the C.I. This compound powder at the bottom of the dyeing vessel. The amount of dye can be calculated based on the desired shade percentage (e.g., 2% on the weight of the fabric).
-
Fabric Placement: Wrap the polyester fabric sample around a perforated stainless steel holder and place it inside the vessel, ensuring it does not directly contact the dye powder.[2]
-
Sealing and Purging: Securely seal the dyeing vessel. Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.[3]
-
Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 25 MPa) is reached.
-
Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[3]
-
Dyeing Cycle: Once the target temperature and pressure are stable, maintain these conditions for the desired dyeing duration (e.g., 60 minutes). Agitation or circulation of the scCO₂ fluid may be employed to ensure even dyeing.
-
Cooling and Depressurization: After the dyeing cycle, cool the vessel down to approximately 50-60 °C. Slowly release the pressure. The CO₂ can be vented or captured for recycling.[3]
-
Sample Removal: Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric sample.
Protocol 2: Post-Dyeing Reduction Clearing
Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.
Materials:
-
Dyed polyester sample
-
Sodium dithionite (2 g/L)
-
Sodium hydroxide (2 g/L)
-
Deionized water
-
Beaker and heating stirrer
Procedure:
-
Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[3][11]
-
Treatment: Immerse the dyed fabric in the clearing solution at 60-70 °C for 15-20 minutes with gentle stirring.[11]
-
Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.[3]
-
Drying: Allow the fabric to air dry completely.
Protocol 3: Evaluation of Colorfastness
Objective: To assess the durability of the dyeing.
Methods:
-
Washing Fastness: Evaluate according to ISO 105-C06 standard. The test involves agitating the dyed sample in a soap solution with steel balls and evaluating the color change and staining of adjacent multifiber fabric using grey scales.[3]
-
Rubbing Fastness: Assessed according to ISO 105-X12 standard using a crockmeter for both dry and wet rubbing. The staining on the rubbing cloth is evaluated using a grey scale.
-
Light Fastness: Determined according to ISO 105-B02 standard by exposing the dyed sample to a xenon arc lamp and comparing the fading with that of standard blue wool references.
Visualizations
Caption: Experimental workflow for supercritical CO₂ dyeing.
Caption: Mechanism of dye transport and fixation in scCO₂ dyeing.
References
- 1. mdpi.com [mdpi.com]
- 2. Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach - Fibre2Fashion [fibre2fashion.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eco2dye.com [eco2dye.com]
- 7. researchgate.net [researchgate.net]
- 8. Dyeing wool fabrics with specialized dyes and their mixtures using supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes: Use of Disperse Violet 1 in Semi-Permanent Hair Dye Formulations
Introduction
Disperse Violet 1 (C.I. 61100) is an anthraquinone-based colorant used in the formulation of non-oxidative, semi-permanent hair dyes.[1] Unlike oxidative dyes, which penetrate the hair cortex and induce a chemical reaction to form color, semi-permanent dyes like this compound deposit pre-formed color molecules onto the hair shaft's cuticle or slightly within it.[1][2] This mechanism provides temporary color that gradually fades over several washes. These notes provide an overview of this compound's properties, formulation guidelines, and detailed protocols for its application and evaluation in a research and development setting.
This compound is typically used at concentrations up to 0.5% in on-head applications.[3] Its use is supported by safety assessments from bodies like the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe as a hair dye ingredient under specified conditions.[1] However, it is classified as a skin sensitizer, necessitating careful handling and mandatory safety testing before consumer use.[4]
Physicochemical and Toxicological Data
Quantitative data for this compound is summarized below to inform formulation and safety assessment processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,4-Diaminoanthraquinone | [5] |
| CAS Number | 128-95-0 | [6] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 238.24 g/mol | [5][6] |
| Appearance | Dark violet solid or black powder | [1][5] |
| Melting Point | 266.9 – 267.4 °C | [3] |
| Solubility | Water: 0.16 mg/LEthanol: 0.1% (w/w)DMSO: 9% (w/w)Other: Soluble in acetone, benzene, pyridine | [3][7] |
| pH (Saturated Aq.) | 6.69 (at 20°C) | [3] |
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Result | Concentration / Dose | Reference(s) |
| Acute Oral Toxicity (Rat) | Practically nontoxic (LD₅₀: ~3.30 - 3.50 g/kg bw) | N/A | [1][3] |
| Skin Irritation (Rabbit) | Non-irritating | Formulation with 5% DV1 | [1] |
| Ocular Irritation (Rabbit) | Practically non-irritating | 5.0% concentration | [1] |
| Skin Sensitization | Category 1 Sensitizer (May cause an allergic reaction) | N/A | [4] |
| Mutagenicity (Bacteria) | Conflicting results: Not mutagenic at 10-1000 µ g/plate ; some activity at 100-2000 µ g/plate . | As specified | [1] |
| Carcinogenicity (Dermal) | Not carcinogenic in a long-term study | Formulation with 0.033% DV1 | [1] |
| Systemic Toxicity | May cause damage to organs through prolonged or repeated exposure. | N/A | [4] |
Mechanism of Action & Signaling Pathways
In semi-permanent formulations, this compound acts as a direct dye. The molecules are dispersed within a carrier base (typically a gel or cream) and, upon application, adsorb to the surface of the hair cuticle. Due to their molecular size, they do not deeply penetrate the cortex or interact with melanin. The coloration is achieved by masking the natural hair color with a layer of dye molecules. The process is pH-dependent, with mildly acidic conditions generally favoring deposition.
The primary toxicological concern for formulators is skin sensitization. The process follows a well-defined Adverse Outcome Pathway (AOP). The molecular initiating event is the covalent binding of the chemical (hapten) to skin proteins, which creates an immunogenic complex. This triggers subsequent key events involving keratinocyte and dendritic cell activation, leading to T-cell proliferation and the potential for allergic contact dermatitis upon re-exposure.
Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.
Experimental Protocols
The following protocols are designed for the laboratory development and evaluation of a semi-permanent hair dye containing this compound.
Objective: To prepare a stable, viscous base for the dispersion of this compound.
Materials:
-
Deionized Water
-
Hydroxyethylcellulose (HEC) or Carbomer (thickening agents)
-
Propylene Glycol (humectant, solvent)
-
Cetearyl Alcohol (emollient, thickener)
-
Ceteareth-20 (emulsifier)
-
This compound Powder
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
Phenoxyethanol (and) Ethylhexylglycerin (preservative)
-
Beakers, magnetic stirrer with hotplate, overhead mixer, pH meter, viscometer.
Methodology:
-
Water Phase Preparation: In the main beaker, add deionized water and begin moderate stirring. Slowly sprinkle in the HEC or Carbomer to avoid clumping and mix until fully hydrated and a vortex is formed. Heat the mixture to 75°C.
-
Oil Phase Preparation: In a separate beaker, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75°C while mixing until fully melted and homogeneous.
-
Emulsification: Slowly add the Oil Phase to the Water Phase at 75°C under vigorous stirring with an overhead mixer. Mix for 15-20 minutes to form a stable emulsion.
-
Dye Dispersion: In another beaker, disperse the required amount of this compound (e.g., 0.5% w/w) in Propylene Glycol to form a smooth, lump-free slurry.
-
Cool Down: Begin cooling the main emulsion. At around 40-45°C, add the dye slurry to the base and mix until the color is uniform.
-
Final Additions: Add the preservative system. Adjust the pH to the target range (typically 5.0 - 6.5 for semi-permanent dyes) using Citric Acid or Sodium Hydroxide solution.
-
Homogenization: Mix until the final formulation is smooth and homogeneous. Measure final pH and viscosity.
Caption: Workflow for hair dye formulation and testing.
Objective: To assess the color outcome of the formulation on a standardized hair substrate.
Materials:
-
Prepared hair dye formulation.
-
Bleached or virgin natural white hair swatches (e.g., from De Meo Brothers or Testfabrics, Inc.).
-
Applicator brush, plastic wrap, timer, hair dryer.
-
Standard non-conditioning shampoo.
Methodology:
-
Wash hair swatches with a clarifying shampoo (without conditioner) and blot dry.
-
Weigh a swatch and apply a standardized amount of dye product (e.g., 2g of product per 1g of hair).
-
Ensure even distribution from root to tip using the applicator brush.
-
Cover the swatch in plastic wrap to prevent drying.
-
Allow the dye to process for the specified time (e.g., 30 minutes) at room temperature.
-
Rinse the swatch thoroughly with lukewarm water until the water runs clear. Do not shampoo.
-
Dry the swatch completely using a hair dryer on a medium setting.
-
Visually assess the color outcome and uniformity against a control swatch. For quantitative analysis, proceed to Protocol 3.
Objective: To quantitatively measure the color deposited on hair swatches using the CIELAB color space.
Materials:
-
Dyed and dried hair swatches from Protocol 2.
-
A spectrophotometer or colorimeter with an appropriate aperture for hair measurement.
-
Calibration tiles (white and black).
Methodology:
-
Calibrate the colorimeter according to the manufacturer's instructions.
-
Set the illuminant to D65 and the observer angle to 10°.
-
Mount a dyed hair swatch on a neutral, non-reflective background. Ensure the fibers are aligned and flat.
-
Take at least three readings from different spots on the swatch and average the results to get the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.
-
Calculate the total color difference (ΔE) between a treated swatch and an untreated control swatch using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
-
A higher ΔE* value indicates a more significant color change from the baseline.[8] This method can also be used to measure color fading after successive wash cycles.
Objective: To ensure the physical and chemical integrity of the hair dye formulation over time and under various stress conditions.[9][10][11]
Materials:
-
Final hair dye formulation packaged in its intended container.
-
Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, 5°C).
-
Freeze-thaw cycler or access to -10°C freezer and 25°C incubator.
-
pH meter, viscometer, microscope.
Methodology:
-
Initial Analysis (Time 0): Record initial specifications for appearance, color, odor, pH, and viscosity.
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C or 45°C) and real-time conditions (25°C).
-
Freeze-Thaw Cycling: Subject samples to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[12] This tests for emulsion stability.
-
Evaluation Intervals: Test samples at regular intervals (e.g., 2, 4, 8, and 12 weeks for accelerated testing).
-
Parameters to Assess:
-
Physical: Color change, phase separation, creaming, crystallization, odor changes.
-
Chemical: pH drift.
-
Performance: Conduct a strand test (Protocol 2) to ensure dyeing efficacy is maintained.
-
-
Acceptance Criteria: Define acceptable ranges for each parameter (e.g., pH drift < ±0.5, viscosity change < ±20%).
Objective: To assess the potential for skin sensitization in human subjects. This protocol is an industry-standard clinical safety test and must be conducted by a qualified external laboratory following all ethical and regulatory guidelines.
Methodology Overview:
-
Induction Phase: A small amount of the test material (diluted to a non-irritating concentration) is applied to the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of 9 applications over 3 weeks.
-
Rest Phase: A 2-week rest period follows with no applications, allowing for the induction of an immune response if the material is a sensitizer.
-
Challenge Phase: The test material is applied to a new, untreated skin site.
-
Evaluation: The challenge site is scored for signs of an allergic reaction (erythema, edema) approximately 48 and 72 hours after application. The presence of a reaction at the challenge site, in the absence of one during the initial induction application, indicates sensitization.
Caption: Logical workflow for a consumer-level safety patch test.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. US8828100B1 - Formulation and processes for hair coloring - Google Patents [patents.google.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. echemi.com [echemi.com]
- 5. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. scispace.com [scispace.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. Stability Testing for Cosmetic Products [intertek.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Disperse Violet 1 as a Non-Reactive Hair Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Violet 1, chemically identified as 1,4-diaminoanthraquinone, is an anthraquinone-based colorant utilized in semi-permanent hair dye formulations.[1][2] As a non-reactive dye, it imparts color by depositing on or adhering to the hair shaft, rather than through a chemical reaction within the hair fiber.[1][3][4] This document provides detailed application notes, protocols for safety and efficacy evaluation, and a summary of its physicochemical and toxicological properties. Its use in semi-permanent formulations means the color is gradually washed out over several shampoos.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development and safety assessment.
| Property | Value | Reference |
| Chemical Name | 1,4-diaminoanthraquinone | [5] |
| CAS Number | 128-95-0 | [5] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [6] |
| Molecular Weight | 238.24 g/mol | [6] |
| Appearance | Dark violet crystals or black powder | [1][6] |
| Melting Point | 266.9 – 267.4 °C | [7] |
| Solubility | Water: 0.16 mg/LEthanol: 0.1% (w/w)DMSO: 9% (w/w)Soluble in acetone, benzene, and pyridine. | [5][7][8] |
| pH of Saturated Aqueous Solution | 6.69 (at 20°C) | [7] |
Mechanism of Action
This compound is a direct dye, meaning the color molecule itself is colored and deposits onto the hair. The mechanism of non-reactive hair dyeing with this compound involves the following steps:
Toxicological Profile
The safety of this compound has been evaluated by various regulatory bodies. A summary of the key toxicological data is presented below.
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat) | LD50: 3.30 g/kg (male), 3.50 g/kg (female) - Practically nontoxic. | [1][7] |
| Acute Oral Toxicity (Mouse) | LD50: 820 mg/kg | [7] |
| Skin Irritation | A formulation with 5% this compound was non-irritating. | [1] |
| Eye Irritation | Practically non-irritating at a concentration of 5.0%. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [9] |
| Mutagenicity (Bacterial Reverse Mutation Assay) | Not mutagenic at doses from 10 to 1000 µ g/plate . Some mutagenic activity was observed at 100 to 2000 µ g/plate with and without metabolic activation in one test. | [1] |
| Carcinogenicity (Dermal Application) | A hair dye formulation with 0.033% this compound was not carcinogenic. | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay - MTT Assay
This protocol is designed to assess the potential of this compound to cause cell death in a human keratinocyte cell line (e.g., HaCaT).[10]
Objective: To determine the concentration of this compound that reduces the viability of cultured human keratinocytes by 50% (IC50).
Materials:
-
This compound
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. Further dilute with DMEM to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of this compound for 24 or 48 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)
This protocol outlines a clinical study to assess the potential of a hair dye formulation containing this compound to induce skin sensitization in human volunteers.
Objective: To determine if a hair dye formulation containing this compound causes allergic contact dermatitis in human subjects.
Materials:
-
Hair dye formulation containing a specified concentration of this compound (e.g., 0.5%).[7][11]
-
Occlusive patches
-
Control (vehicle without this compound)
-
Trained clinical staff
Procedure:
-
Induction Phase: Apply a patch containing the test formulation to the upper back of the subjects. The patch is removed after 24 hours, and the site is graded for any reaction. This is repeated nine times over a three-week period.
-
Rest Phase: A two-week rest period follows the induction phase with no application of the test material.
-
Challenge Phase: A challenge patch is applied to a new site on the back. The patch is removed after 24 hours.
-
Evaluation: The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after patch application.
Hair Dyeing Protocol and Color Fastness Evaluation
This protocol describes a method for dyeing hair swatches with a formulation containing this compound and evaluating the color fastness to washing.
Objective: To assess the dyeing efficacy and durability of a hair dye formulation containing this compound.
Materials:
-
Hair dye formulation containing this compound
-
Bleached human hair swatches
-
Standard shampoo
-
Colorimeter
-
Controlled temperature water bath
Procedure:
-
Baseline Measurement: Measure the initial color of the hair swatches using a colorimeter (Lab* values).
-
Dye Application: Apply the hair dye formulation evenly to the hair swatches.
-
Incubation: Incubate the swatches for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Rinsing and Drying: Thoroughly rinse the swatches with water until the water runs clear, and then allow them to air dry.
-
Post-Dyeing Measurement: Measure the color of the dyed swatches.
-
Washing Cycles: Subject the dyed swatches to a series of standardized washing cycles using a standard shampoo.
-
Color Measurement after Washing: Measure the color of the swatches after 1, 5, and 10 washing cycles.
-
Data Analysis: Calculate the change in color (ΔE*) after dyeing and after each washing cycle to determine color fastness.
Regulatory Status
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a hair dye ingredient.[1] In Europe, this compound is used in semi-permanent hair dye formulations at a maximum on-head concentration of 0.5%.[7][11]
Conclusion
This compound is a well-characterized non-reactive hair colorant with a favorable safety profile for use in semi-permanent hair dye formulations. The provided protocols offer a framework for the evaluation of its cytotoxic potential, skin sensitization, and performance characteristics. Adherence to these standardized methods is essential for ensuring the safety and efficacy of final product formulations.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
Application Notes: Assessing the Lightfastness of Disperse Violet 1
Introduction
Disperse Violet 1 (C.I. 61100), an anthraquinone-based dye, is widely utilized in the textile industry for dyeing synthetic fibers such as polyester due to its vibrant purple hue and generally good fastness properties.[1] Lightfastness, a critical quality parameter, measures the resistance of a dye to fading or color change upon exposure to light.[2][3] This document provides a detailed protocol for assessing the lightfastness of textiles dyed with this compound, primarily following the internationally recognized standards ISO 105-B02 and AATCC Test Method 16.[4][5][6][7] These methods utilize a xenon arc lamp to simulate natural daylight exposure in a controlled laboratory setting.[4][5][8]
Principle of the Test
The fundamental principle of lightfastness testing involves exposing a textile specimen dyed with this compound to a controlled artificial light source that mimics natural sunlight.[8][9] Simultaneously, a set of standardized blue wool references with known lightfastness ratings (ranging from 1 for very low fastness to 8 for very high fastness) are exposed under the same conditions.[6][10] The lightfastness of the test specimen is then determined by comparing the degree of its color change with that of the blue wool references.[8][9]
Experimental Protocol
This protocol outlines the key steps for determining the lightfastness of this compound on a textile substrate.
1. Materials and Equipment
-
Test Specimen: Textile material dyed with this compound. A specimen size of at least 45 mm x 10 mm is recommended.[8]
-
Blue Wool References: A set of standardized blue wool references (ISO 105-B08 or AATCC Blue Wool Lightfastness Standards L2-L9).[10]
-
Lightfastness Tester: A xenon arc lamp apparatus equipped with an appropriate filter system to simulate daylight (D65).[5][7] The apparatus should allow for the control of irradiance, temperature, and humidity.
-
Specimen Holders: Cardboard or other suitable material free of optical brighteners.
-
Grey Scale for Assessing Change in Colour: In accordance with ISO 105-A02 or AATCC Evaluation Procedure 1.[10]
-
Assessment Cabinet: A standardized viewing cabinet with a D65 light source for visual assessment.[10]
2. Experimental Conditions
The following conditions are based on the ISO 105-B02 standard (European conditions). Adjustments may be necessary based on specific regional standards (e.g., AATCC for American conditions).
| Parameter | Value |
| Light Source | Xenon Arc Lamp |
| Irradiance | 42 W/m² (300-400 nm) or 1.10 W/m²/nm @ 420 nm |
| Black Standard Temperature (BST) | 50°C ± 3°C |
| Chamber Air Temperature | 25°C ± 2°C |
| Relative Humidity (RH) | 40% ± 5% |
3. Procedure
-
Sample Preparation:
-
Cut the textile specimen dyed with this compound to the required dimensions.
-
Mount the specimen on the specimen holder.
-
Partially cover the specimen with an opaque material to create an unexposed area for later comparison.
-
Simultaneously, mount the blue wool references (e.g., grades 4, 5, 6) in the same manner. The choice of references should be based on the expected lightfastness of the dye.
-
-
Exposure:
-
Place the mounted specimens and blue wool references in the lightfastness tester.
-
Expose the samples to the xenon arc light under the conditions specified in the table above.
-
The duration of the exposure is determined by the fading of the blue wool references. The exposure should continue until a color change corresponding to grade 4 on the grey scale is observed for the blue wool reference being used as the primary endpoint.
-
-
Assessment:
-
After the exposure period, remove the specimens and references from the tester.
-
Allow the samples to condition in a standard atmosphere for at least 4 hours.
-
Visually assess the color change of the exposed portion of the test specimen against the unexposed portion in the assessment cabinet under D65 lighting.
-
Use the Grey Scale for Assessing Change in Colour to rate the degree of fading. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.
-
Compare the fading of the test specimen to the fading of the blue wool references. The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar degree of fading.
-
Data Presentation
The results of the lightfastness assessment should be recorded in a clear and structured manner.
| Sample ID | Dye | Substrate | Lightfastness Rating (Blue Wool Scale) | Grey Scale Rating (Color Change) | Observations |
| DV1-PET-01 | This compound | Polyester | 5-6 | 4 | Slight fading observed. |
| DV1-PET-02 | This compound | Polyester | 6 | 4-5 | Minimal fading. |
Note: The lightfastness rating for this compound is generally reported to be in the range of 5-6, indicating good to very good lightfastness.[1]
Experimental Workflow Diagram
Caption: Workflow for assessing the lightfastness of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. blog.qima.com [blog.qima.com]
- 3. testextextile.com [testextextile.com]
- 4. ISO 105-B02 | Q-Lab [q-lab.com]
- 5. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. blog.qima.com [blog.qima.com]
- 8. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 9. fyitester.com [fyitester.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols: Disperse Violet 1 in the Formulation of Masterbatch Color Concentrates
Abstract: This document provides detailed application notes and experimental protocols for the use of Disperse Violet 1 (C.I. 61100) in the formulation of masterbatch color concentrates. It is intended for researchers, scientists, and drug development professionals who utilize colored polymers in their work. The notes cover the chemical properties, formulation considerations, and safety protocols associated with this compound. The protocols offer step-by-step guidance for masterbatch preparation and quality control.
Introduction
This compound is an anthraquinone-based soluble dye known for its vibrant purple hue and excellent stability.[1][2][3] While traditionally used in the textile industry for synthetic fibers, its properties make it a suitable colorant for the plastics industry, particularly in the manufacturing of color masterbatches.[1][4] Masterbatch, a concentrated mixture of pigments or dyes encapsulated in a carrier resin, is the standard method for coloring plastics, ensuring uniform dispersion, process efficiency, and consistent product quality.[5][6]
For researchers in drug development and life sciences, colored polymers are often used in device casings, packaging, and single-use components. Understanding the properties, formulation, and safety of colorants like this compound is critical to ensure product integrity, stability, and regulatory compliance.
Chemical and Physical Properties
This compound is a dark violet powder with good solubility in various organic solvents but is insoluble in water.[1][3] Its stability to heat and light makes it a durable colorant for many polymer applications.[1] Key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,4-diaminoanthracene-9,10-dione | [7] |
| C.I. Name | This compound, C.I. 61100 | [2] |
| CAS Number | 128-95-0 | [2][4][7] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][4][7] |
| Molecular Weight | 238.24 g/mol | [2][7] |
| Appearance | Dark violet powder/solid | [1][7] |
| Solubility | Soluble in acetone, ethanol, benzene, linseed oil. Insoluble in water. | [1][3][8] |
| Heat Resistance | Excellent | [1] |
| Light Fastness | Good to Excellent | [1][3] |
Application Notes for Masterbatch Formulation
The successful formulation of a this compound masterbatch depends on the careful selection of a carrier resin and the optimization of the dye concentration.
Function and Advantages
-
Coloration: Provides a vibrant, stable, and long-lasting violet color to plastic products.[1][9]
-
High Stability: Offers excellent resistance to heat and light, ensuring color integrity throughout the product lifecycle.[1]
-
Good Dispersion: When properly processed, it disperses uniformly within the polymer matrix, preventing issues like streaking or agglomeration.[5]
Formulation Components
The primary components of a color masterbatch are the colorant, a carrier resin, and optional functional additives. The selection of the carrier resin is critical and must be compatible with the bulk polymer to be colored.
Recommended Loading
The concentration of this compound in the masterbatch can vary significantly based on the desired color intensity in the final product. The masterbatch is then added to the bulk polymer at a recommended "let-down ratio," typically between 1% and 5%.[10]
Table 2: Example Masterbatch Formulation
| Component | Purpose | Concentration (wt%) |
| This compound | Colorant | 20 - 40% |
| Carrier Resin (e.g., LLDPE) | Polymer Matrix | 58 - 78% |
| Dispersing Agent (e.g., Wax) | Improve Dispersion | 1 - 2% |
| Processing Aid | Improve Flow | < 1% |
Experimental Protocols
The following protocols outline the standard procedures for producing and evaluating a this compound masterbatch in a laboratory or pilot-scale setting.
Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion
This protocol describes the "dry process" for creating masterbatch, which is common in the industry.[11] The twin-screw extruder provides the necessary shear and mixing to ensure uniform dispersion of the dye within the carrier resin.[5]
Materials and Equipment:
-
This compound powder
-
Carrier resin pellets (e.g., Polyethylene, Polypropylene)
-
Dispersing agent (optional)
-
High-speed mixer or tumbler
-
Gravimetric feeder
-
Co-rotating twin-screw extruder
-
Water bath or air cooling system
-
Strand pelletizer
Procedure:
-
Pre-Mixing: Accurately weigh the this compound powder and carrier resin according to the desired formulation (e.g., Table 2). Dry-blend the components in a high-speed mixer or tumbler for 5-10 minutes to achieve a homogenous pre-mix.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A typical profile for LLDPE might range from 160°C to 220°C from the feed zone to the die.
-
Extrusion: Feed the pre-mixed material into the extruder hopper using a gravimetric feeder to ensure a consistent feed rate. The intense mixing and shear forces within the extruder will melt the carrier and disperse the dye.[6]
-
Cooling: Pass the extruded molten strands through a water bath or an air-knife cooling system to solidify them.[5]
-
Pelletizing: Feed the cooled strands into a pelletizer, which will cut them into uniform granules (pellets).[5]
-
Drying & Packaging: Ensure the pellets are completely dry before packaging in moisture-proof bags to prevent processing issues in subsequent steps.
Protocol 2: Quality Control of Masterbatch
Quality control is essential to ensure batch-to-batch consistency and performance.[6]
Materials and Equipment:
-
Injection molding machine
-
Spectrophotometer or colorimeter
-
Microscope with transmitted light
-
Melt Flow Indexer (MFI)
Procedure:
-
Color Matching:
-
Using the injection molder, produce a color plaque by mixing a precise amount of the masterbatch with the uncolored bulk polymer (e.g., at a 2% let-down ratio).
-
Analyze the color of the plaque using a spectrophotometer. Compare the Lab* color values against a pre-defined standard to ensure it is within the acceptable tolerance (ΔE).
-
-
Dispersion Quality:
-
Press a small sample of the produced color plaque into a thin film.
-
Examine the film under a microscope. A high-quality dispersion will appear uniform, while a poor dispersion will show specks, streaks, or agglomerates of undispersed dye.
-
-
Melt Flow Index (MFI):
-
Measure the MFI of the masterbatch pellets according to ASTM D1238 or ISO 1133. This ensures the masterbatch will process correctly and not significantly alter the rheology of the bulk polymer.
-
-
Thermal Stability:
-
Hold the colored polymer melt in the injection molder barrel for an extended period (e.g., 5-10 minutes) before molding a plaque. Compare its color to a plaque molded with a normal residence time. Significant color change indicates poor thermal stability.
-
Safety and Handling
Given the audience, particularly those in drug development, strict adherence to safety protocols is paramount. This compound is classified with several hazards that require careful handling.
Toxicological Summary
-
Acute Toxicity: While some studies find it to be practically nontoxic orally, it is officially classified as "Toxic if swallowed" (H301).[12][13]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[13] Strong evidence suggests it is a human skin toxicant or allergen.[14]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (H373).[13]
-
Mutagenicity/Carcinogenicity: Studies on mutagenicity are mixed.[12] A long-term dermal study of a formulation containing a very low concentration (0.033%) of this compound was not found to be carcinogenic.[12]
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statement | Code |
| 💀 | Danger | Toxic if swallowed | H301 |
| ❗ | Warning | May cause an allergic skin reaction | H317 |
| ⚕️ | Warning | May cause damage to organs through prolonged or repeated exposure | H373 |
Source: Safety Data Sheet Information[13]
Handling and Personal Protective Equipment (PPE)
Due to its hazard profile, the following precautions must be taken when handling this compound powder:
-
Ventilation: Handle in a well-ventilated area or within a chemical fume hood to avoid inhaling dust.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is required to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
References
- 1. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. specialchem.com [specialchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Masterbatch Manufacturing Process: A Complete Guide [debaomasterbatch.com]
- 6. shamsjavid.com [shamsjavid.com]
- 7. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA [ranbarr.com]
- 10. stdpoly.com [stdpoly.com]
- 11. cowinextrusion.com [cowinextrusion.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. echemi.com [echemi.com]
- 14. ewg.org [ewg.org]
Application Notes and Protocols for Dyeing Nylon-6 with C.I. Disperse Violet 1 in Supercritical Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical fluid dyeing (SFD) presents a sustainable and efficient alternative to conventional aqueous dyeing methods for synthetic fibers like nylon-6. By utilizing carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar), this technology eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption associated with drying processes. Supercritical carbon dioxide (scCO₂) acts as an excellent solvent and transport medium for non-polar disperse dyes, such as C.I. Disperse Violet 1, allowing for rapid and uniform penetration into the polymer matrix without the need for auxiliary chemicals like dispersing agents.[1][2] This results in a high-quality dyeing process with excellent fastness properties.[3][4]
These application notes provide a comprehensive, generalized protocol for the dyeing of nylon-6 fabric with C.I. This compound using scCO₂. The quantitative data and optimal conditions are based on extensive research on dyeing nylon with various disperse dyes.[1][3][5] Researchers should consider these protocols as a starting point for optimization with the specific dye and equipment in use.
Data Presentation
The efficiency of supercritical CO₂ dyeing is highly dependent on key process parameters. The following tables summarize the typical operating conditions and their influence on the dyeing outcome, as well as the expected fastness properties based on literature for similar disperse dyes on nylon.
Table 1: Influence of Process Parameters on Dyeing Nylon-6 in Supercritical CO₂
| Parameter | Typical Range | Effect on Dyeing Outcome (K/S Value) | Citation |
| Temperature | 100 - 130 °C | Increasing temperature generally enhances dye uptake by increasing the flexibility of nylon polymer chains and the energy of the dye molecules.[1][5] However, excessively high temperatures can lead to dye degradation.[3] | [1][3][5] |
| Pressure | 15 - 25 MPa (150 - 250 bar) | Higher pressure increases the density of the scCO₂, which in turn increases its solvent power for the disperse dye.[1][5] This leads to improved dye solubility and higher color strength.[1][3] | [1][3][5] |
| Dyeing Time | 60 - 120 minutes | Dye uptake increases with time as it allows for adequate diffusion and penetration of the dye into the fiber.[3][4] Prolonged times may not significantly increase color strength and could lead to dye decomposition.[1][3] | [1][3][4] |
| Dye Concentration | 1 - 5% (on weight of fabric) | Color strength increases with dye concentration up to a saturation point.[1][3] Beyond this point, the increase in color depth becomes smaller.[1] | [1][3] |
Table 2: Expected Color Fastness Properties of Nylon-6 Dyed with Disperse Dyes in scCO₂
| Fastness Test | Expected Rating (ISO Scale 1-5) | Description | Citation |
| Washing Fastness (Color Change) | 4-5 | Excellent resistance to fading after washing. This is attributed to the high affinity and good penetration of disperse dyes into the nylon fiber in the scCO₂ medium. | [1][3][6] |
| Washing Fastness (Staining) | 4-5 | Excellent resistance to transferring color to adjacent fabrics during washing. | [1][3][6] |
| Rubbing Fastness (Dry) | 4-5 | Very good to excellent resistance to color transfer when rubbed against a dry fabric. | [3][4] |
| Rubbing Fastness (Wet) | 4-5 | Very good to excellent resistance to color transfer when rubbed against a wet fabric. | [3][4] |
| Light Fastness | 4-5 | Good to excellent resistance to fading upon exposure to light. Dyeing in scCO₂ can lead to a higher level of dye molecule aggregation, improving light fastness compared to conventional methods. | [1][7] |
Experimental Protocols
Protocol 1: Supercritical CO₂ Dyeing of Nylon-6 Fabric
Objective: To dye nylon-6 fabric with C.I. This compound in a supercritical CO₂ medium.
Materials & Equipment:
-
Nylon-6 fabric (pre-cleaned to remove any sizing agents or impurities)
-
C.I. This compound (as a fine powder)
-
High-pressure dyeing vessel (autoclave) with temperature and pressure controls
-
CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump
-
Heating system (e.g., heating jacket or oil bath)
-
System for controlled pressure release
Procedure:
-
Sample Preparation: Cut a sample of the pre-cleaned nylon-6 fabric (e.g., 5 grams) and weigh it accurately.
-
Loading: Wrap the fabric sample around a perforated stainless-steel holder and place it inside the high-pressure vessel. Place the accurately weighed C.I. This compound powder (e.g., 2% on the weight of the fabric) at the bottom of the vessel.
-
Sealing and Purging: Securely seal the vessel. Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.[2]
-
Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is reached.[2]
-
Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 110-120 °C) at a controlled rate (e.g., 2-3 °C/min).[2] Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60-90 minutes). Circulation of the scCO₂ fluid may be employed to ensure even dyeing.
-
Depressurization: After the dyeing period, turn off the heating and allow the vessel to cool down. Slowly release the pressure at a controlled rate. The CO₂ can be captured for recycling.
-
Sample Removal: Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric sample.
Protocol 2: Post-Dyeing Cleaning (Soaping)
Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.
Materials:
-
Dyed nylon-6 sample
-
Non-ionic detergent (e.g., 2 g/L)
-
Sodium hydroxide (optional, for reduction clearing if needed)
-
Beaker and heating stirrer
-
Deionized water
Procedure:
-
Prepare Cleaning Bath: Prepare a cleaning solution containing a non-ionic detergent in deionized water.
-
Washing: Immerse the dyed fabric in the cleaning solution and heat to 60 °C for 15 minutes with gentle stirring.[4]
-
Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.
-
Drying: Allow the fabric to air dry completely at room temperature.
Visualizations
Caption: Experimental Workflow for scCO₂ Dyeing of Nylon-6.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Disperse Violet 1 in Imaging Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Disperse Violet 1 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern in imaging?
This compound, also known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] While it exhibits good lightfastness in industrial applications like textiles, its performance in high-intensity light environments, typical of fluorescence microscopy, can be a concern.[3] Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a rapid decrease in fluorescence signal, compromising image quality and the accuracy of quantitative measurements.[4]
Q2: What are the primary mechanisms behind the photobleaching of anthraquinone dyes like this compound?
The photodegradation of anthraquinone dyes can be complex. One major pathway involves the generation of reactive oxygen species (ROS) upon excitation with light. These ROS can then react with and degrade the dye molecule.[5] Another potential mechanism is the direct photochemical reaction of the dye from its excited state. For some anthraquinone derivatives, reversible photodegradation processes have also been observed, though the exact mechanisms are still under investigation.[6]
Q3: How can I quantitatively assess the photostability of this compound in my experimental setup?
You can determine the photostability by measuring its photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability.[4] A detailed protocol for this measurement is provided in the "Experimental Protocols" section.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[7] They primarily work by scavenging reactive oxygen species that are major contributors to photodegradation.[7] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Low concentration of the dye. | Increase the concentration of this compound. Perform a concentration titration to find the optimal balance between signal and background.[8][9] |
| Incompatible mounting medium. | Ensure the mounting medium is compatible with this compound and has the appropriate refractive index to match the objective lens.[10][11] | |
| Incorrect filter set. | Use a filter set that is optimized for the excitation and emission spectra of this compound. | |
| Photobleaching has already occurred. | Minimize light exposure before imaging. Use a fresh sample and follow the photobleaching mitigation strategies below.[12] | |
| Rapid Fading of Fluorescence Signal (Photobleaching) | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[4] |
| Long exposure times. | Use the shortest possible exposure time for your detector.[4] | |
| Absence of an antifade reagent. | Use a high-quality antifade mounting medium. See the "Experimental Protocols" section for a method to evaluate different antifade agents.[13][14] | |
| High oxygen concentration in the sample. | Consider using an oxygen scavenging system in your mounting medium. | |
| High Background Signal | Excessive dye concentration. | Titrate the concentration of this compound to find the optimal staining concentration with the lowest background.[9] |
| Autofluorescence of the sample or mounting medium. | Image an unstained control sample to assess autofluorescence. If significant, consider using a mounting medium with low autofluorescence or applying background correction during image analysis. | |
| Non-specific binding of the dye. | Ensure proper washing steps after staining to remove unbound dye. |
Quantitative Data
| Compound | Parameter | Value | Conditions | Reference |
| 1,8-Dihydroxyanthraquinone | Irreversible Inverse Quantum Efficiency (Bε) | 4.56 x 10⁹ | Doped in PMMA | [6] |
| Rhodamine 6G | Photobleaching Quantum Yield (Φb) | 0.2 x 10⁻⁵ - 2.5 x 10⁻⁵ | Aqueous solution | [15] |
| Fluorescein | Photobleaching Half-life (t½) | Varies significantly | Dependent on conditions | [16] |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t½)
This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.[4]
Materials:
-
This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with the this compound solution.
-
Microscope Setup:
-
Select the appropriate filter set for this compound.
-
Focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same intensity for all comparative experiments.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence by subtracting the intensity of a region with no dye.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity versus time.
-
The time at which the intensity drops to 50% is the photobleaching half-life (t½).
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents
This protocol allows for the quantitative comparison of different antifade mounting media.[16][17]
Materials:
-
This compound stained samples (e.g., cells or tissue sections).
-
A selection of commercial or homemade antifade mounting media.
-
Fluorescence microscope and image analysis software as in Protocol 1.
Procedure:
-
Sample Preparation: Prepare multiple identical slides with your this compound stained samples.
-
Mounting: Mount each slide with a different antifade medium. Prepare one slide with a non-antifade medium (e.g., buffered glycerol) as a control.
-
Image Acquisition and Analysis: Follow the steps outlined in Protocol 1 to measure the photobleaching half-life for each mounting medium.
-
Comparison: Compare the t½ values obtained for each antifade medium. A longer t½ indicates better protection against photobleaching.
Visualizations
References
- 1. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. antbioinc.com [antbioinc.com]
- 5. mdpi.com [mdpi.com]
- 6. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. immudex.com [immudex.com]
- 9. biotium.com [biotium.com]
- 10. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 11. ompj.org [ompj.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Optimization of Dyeing Parameters for C.I. Disperse Violet 1 on Polyester
This technical support center provides comprehensive guidance for researchers, scientists, and professionals on the optimal application of C.I. Disperse Violet 1 on polyester substrates. The information is designed to facilitate successful and reproducible dyeing experiments, offering detailed protocols, troubleshooting advice, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of dyeing polyester with disperse dyes like this compound?
Polyester is a hydrophobic fiber with a highly crystalline structure, making it impermeable to water-soluble dyes.[1] Disperse dyes, including this compound, are non-ionic, finely dispersed particles that can penetrate the polyester fiber at high temperatures (typically 130°C).[1][2] This process is facilitated by the swelling of the fiber, which opens up amorphous regions for the dye molecules to enter and become physically trapped upon cooling.
Q2: What is the optimal pH for dyeing polyester with this compound?
The optimal pH range for dyeing polyester with disperse dyes is weakly acidic, typically between 4.5 and 5.5.[3] This pH range is crucial for maintaining the stability of the dye dispersion and ensuring a consistent rate of dye uptake.[3] Deviations from this range can lead to poor color yield and shade variations. Acetic acid is commonly used to adjust the pH of the dye bath.[2][3]
Q3: What is the recommended dyeing temperature for this compound on polyester?
For high-temperature (HT) dyeing of polyester with this compound, the recommended temperature is 130°C.[1][2][3] It is essential to control the rate of temperature rise (typically 1-2°C per minute) to promote even dye uptake and prevent unlevel dyeing.[3]
Q4: Why is a dispersing agent necessary in the dye bath?
Disperse dyes have very low solubility in water. A dispersing agent is a crucial auxiliary that ensures the dye particles remain finely and uniformly suspended in the dye bath, preventing agglomeration.[2][3] Poor dispersion can lead to color spots, speckles, and uneven dyeing.[3]
Q5: What is the purpose of a leveling agent?
A leveling agent helps to achieve a uniform and level dyeing by controlling the rate of dye uptake. It slows down the initial rush of the dye onto the fiber surface, especially during the heating phase, and promotes dye migration from areas of high concentration to areas of lower concentration.[3]
Q6: What is reduction clearing and why is it important?
Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye particles from the fiber surface.[2] This step is critical for improving the wash and rubbing fastness of the dyed fabric.[2] It is typically carried out using a solution of sodium hydrosulfite and caustic soda.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Uneven Dyeing or Streaking | 1. Improper fabric preparation (residual oils, sizes).[3] 2. Poor dye dispersion.[3] 3. Temperature rising too quickly.[4] 4. Inadequate liquor circulation.[5] | 1. Ensure thorough scouring of the fabric before dyeing.[3] 2. Properly paste the dye with a dispersing agent before adding to the bath.[3] 3. Control the heating rate to 1-2°C/minute.[3] 4. Ensure proper agitation and circulation of the dye liquor. |
| Poor Color Yield (Lighter Shade) | 1. Incorrect pH of the dye bath.[6] 2. Dyeing temperature is too low or time is too short. 3. Incompatible auxiliaries.[7] | 1. Adjust the pH to the optimal range of 4.5-5.5.[6] 2. Ensure the dyeing temperature reaches 130°C and is held for the recommended time. 3. Check the compatibility of all chemicals used in the dye bath.[7] |
| Shade Variation Between Batches | 1. Inconsistent dyeing parameters (temperature, time, pH).[5][8] 2. Variations in raw materials.[5] 3. Water hardness.[5] | 1. Strictly control all dyeing parameters for each batch.[5][8] 2. Use consistent batches of fabric and dyes.[5] 3. Use demineralized water or a sequestering agent.[2] |
| Color Spots or Speckles | 1. Dye agglomeration due to poor dispersion.[3] 2. Poor quality of dispersing agent.[3] 3. Hard water.[5] | 1. Ensure the dye is properly dispersed before adding to the machine.[3] 2. Use a high-quality, high-temperature stable dispersing agent.[3] 3. Use softened water or a sequestering agent.[2] |
| Poor Wash or Rubbing Fastness | 1. Inadequate reduction clearing.[2] 2. Dye migration during drying or heat setting. | 1. Perform a thorough reduction clearing after dyeing.[2] 2. Optimize the temperature and time of post-dyeing heat treatments. |
Data Presentation: Optimized Dyeing Parameters and Expected Performance
Table 1: Optimized Dyeing Parameters for this compound on Polyester
| Parameter | Recommended Value | Remarks |
| Dye Concentration | 0.5 - 3.0% (on weight of fabric) | Dependent on the desired shade depth. |
| pH | 4.5 - 5.5 | Adjust with acetic acid.[2][3] |
| Dyeing Temperature | 130°C | High-temperature method.[1][2][3] |
| Temperature Rise Rate | 1 - 2 °C / minute | Slower rate promotes levelness.[3] |
| Dyeing Time | 30 - 60 minutes at 130°C | Longer times for deeper shades. |
| Dispersing Agent | 1 g/L | Use a high-temperature stable agent.[3] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes even dye distribution.[3] |
| Liquor Ratio | 1:10 to 1:20 |
Table 2: Typical Fastness Properties of this compound on Polyester
| Fastness Property | Expected Rating | Test Method |
| Wash Fastness | 4-5 | ISO 105-C06 |
| Light Fastness | 4-6 | ISO 105-B02 |
| Rubbing Fastness (Dry) | 4 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3-4 | ISO 105-X12 |
Note: Fastness ratings are on a scale of 1 to 5 for wash and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent).
Experimental Protocols
Laboratory-Scale High-Temperature Dyeing of Polyester with this compound
1. Fabric Preparation (Scouring):
-
Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.
-
Immerse the polyester fabric in the bath at a liquor ratio of 1:20.
-
Heat the bath to 70-80°C and treat the fabric for 30 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric before dyeing.[3]
2. Dye Bath Preparation:
-
Weigh the required amount of this compound dye powder.
-
Make a smooth paste of the dye with a small amount of water and 1 g/L of a high-temperature stable dispersing agent.
-
Gradually add warm water to the paste to form a fine dispersion.
-
Fill the dyeing vessel with the required volume of water (for a 1:20 liquor ratio).
-
Add the dispersed dye solution, 0.5-1.0 g/L of a leveling agent, and adjust the pH to 4.5-5.5 with acetic acid.
3. Dyeing Procedure:
-
Immerse the scoured polyester fabric into the dye bath at room temperature.
-
Start agitation and raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade.
-
Cool the dye bath down to 70-80°C.
-
Drain the dye bath.
4. Reduction Clearing:
-
Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.
-
Rinse and dry the fabric.[2]
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound.
Caption: Logical relationships of dyeing parameters and outcomes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. autumnchem.com [autumnchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 5. vichem.vn [vichem.vn]
- 6. What are the effects of pH on the dyeing of Disperse Violet? - Blog [etowndyes.com]
- 7. Common Mistakes in Choosing Dispersing Agents for Disperse Dyes: A Comprehensive Guide-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 8. Factors Affecting Dyeing and Shade Repeatability – Textile Learner [mehergarments.in]
Technical Support Center: Troubleshooting Uneven Dyeing with C.I. Disperse Violet 1
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental application of C.I. Disperse Violet 1, a widely used anthraquinone dye for hydrophobic fibers.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound?
A: C.I. This compound is an organic compound classified as an anthraquinone-based disperse dye.[1] It appears as a dark violet to purple powder and is characterized by its low solubility in water, making it suitable for dyeing hydrophobic synthetic fibers like polyester, acetate, and acrylics.[1] Due to its non-ionic nature, it can diffuse into the polymer structure of these fibers under high temperature and pressure conditions.
Q2: What are the primary causes of uneven dyeing with this compound?
A: Uneven dyeing, manifesting as streaks, patches, or shade variations, can stem from several factors:
-
Poor Dye Dispersion: Agglomeration or aggregation of dye particles in the dyebath is a primary cause of spotty and uneven coloration.[2]
-
Improper Temperature Control: A rapid or inconsistent rate of temperature rise during the dyeing process can cause the dye to "strike" the fiber surface too quickly, leading to poor leveling.[2]
-
Incorrect pH of the Dyebath: Disperse dyes like Violet 1 are most stable and effective within a specific pH range. Deviations can affect dye solubility and uptake rate.
-
Inadequate Fabric Preparation: The presence of impurities such as oils, sizing agents, or dirt on the substrate can act as a barrier to uniform dye penetration.[2]
-
Suboptimal Auxiliary Concentration: Incorrect amounts of dispersing and leveling agents can fail to maintain a stable dye dispersion and control the rate of dye uptake.
Q3: What is the optimal pH for dyeing with this compound?
A: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5 .[3] This pH helps to maintain the stability of the dye dispersion and ensures a consistent dyeing rate. Acetic acid is commonly used to adjust the dyebath to the desired pH. While the dye is effective across a broad acidic and neutral range, significant deviations from the optimal pH can lead to inconsistent results.[4]
Q4: What is the role of dispersing and leveling agents?
A:
-
Dispersing Agents: These are surfactants essential for creating and maintaining a stable and uniform dispersion of the sparingly soluble this compound particles in the aqueous dyebath. They prevent the dye particles from clumping together (agglomerating), which would otherwise cause spots and streaks on the fabric.
-
Leveling Agents: These agents, also a type of surfactant, control the dye uptake by the fiber. They work by forming a complex with the dye molecules in the bath, slowing down their initial "strike" onto the fiber surface. This allows for a more gradual and even distribution of the dye throughout the material, which is crucial for achieving a level dyeing, especially with rapid heating rates.[5]
Troubleshooting Guide for Uneven Dyeing
This guide provides a systematic approach to diagnosing and resolving uneven dyeing issues with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Corrective Actions |
| Specks or Spots of Color | Dye Agglomeration | 1. Improve Dispersion: Ensure the dye is properly pre-dispersed by making a paste with a small amount of a high-quality dispersing agent and warm water before adding it to the main dyebath. 2. Check Water Hardness: Use deionized or softened water, as calcium and magnesium ions can contribute to dye agglomeration. 3. Verify Dispersing Agent: Use a high-temperature stable dispersing agent at a recommended concentration (typically 0.5 - 1.5 g/L). |
| Streaky or Patchy Dyeing | Inadequate Fabric Preparation | 1. Thorough Scouring: Pre-scour the substrate with a non-ionic detergent and a mild alkali (like sodium carbonate) to remove all oils, waxes, and sizing agents. A typical process involves treatment at 70-80°C for 20-30 minutes, followed by thorough rinsing. |
| Rapid Dye Uptake | 1. Control Heating Rate: Employ a slower temperature ramp rate, especially in the critical range of 80°C to 130°C. A rate of 1-1.5°C per minute is recommended.[2] 2. Use a Leveling Agent: Introduce a suitable leveling agent into the dyebath to slow down the initial dye exhaustion and promote migration for a more uniform result. | |
| Overall Shade Inconsistency | Incorrect Dyebath pH | 1. Verify and Adjust pH: Before starting the dyeing process, ensure the dyebath pH is between 4.5 and 5.5 using a calibrated pH meter. Adjust with acetic acid as needed. 2. Buffer the System: For longer dyeing cycles, consider using a pH buffer system to maintain stability at high temperatures. |
| Poor Dyebath Circulation | 1. Ensure Proper Agitation: Check that the dyeing machinery provides adequate and uniform circulation of the dye liquor throughout the substrate. 2. Avoid Overloading: Do not overload the dyeing machine, as this can impede liquor flow and lead to uneven results. |
Data Presentation
Table 1: Solubility of C.I. This compound
| Solvent | Temperature | Solubility |
| Water | Room Temperature | 0.16 mg/L[6] |
| Ethanol | Room Temperature | 0.1% w/w[6] |
| Acetone | Not Specified | Soluble[7][8] |
| Benzene | Not Specified | Soluble[7][8] |
| Linseed Oil | Not Specified | Soluble[7][8] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 9.0% w/w[6] |
Table 2: Influence of Dyeing Temperature on Color Difference (Illustrative Data)
The following data is for a high-energy disperse dye and illustrates the sensitivity of the final shade to temperature variations. Similar trends can be expected for this compound.
| Dyeing Temperature (°C) | Shade Percentage | Color Difference (ΔE*) |
| 120 | 1.5% | 1.55[3] |
| 125 | 1.5% | 2.60[3] |
| 130 (Standard) | 1.5% | 2.16[3] |
| 120 | 3.0% | 3.43[3] |
| 125 | 3.0% | 1.46[3] |
| 130 (Standard) | 3.0% | 2.83[3] |
Note: A higher ΔE value indicates a greater color difference from the standard, signifying a less consistent result.*
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing of Polyester
-
Fabric Preparation (Scouring):
-
Prepare a bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.
-
Treat the polyester fabric at 70-80°C for 30 minutes.
-
Rinse thoroughly with hot water, followed by a cold water rinse, and dry.
-
-
Dyebath Preparation:
-
Set the dyebath with a liquor ratio of 10:1 to 20:1.
-
Add a high-temperature stable dispersing agent (e.g., 1 g/L) and a suitable leveling agent (e.g., 0.5-1.0 g/L).
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
In a separate container, make a paste of the required amount of this compound (e.g., 1% on weight of fabric) with a small amount of the dispersing agent and warm water. Add this dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dyebath at 50-60°C.
-
Raise the temperature to 130°C at a rate of 1-1.5°C per minute.[2]
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70-80°C before draining.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse thoroughly with hot and then cold water.
-
Neutralize with a weak solution of acetic acid, rinse, and dry.
-
Protocol 2: Evaluating the Effect of pH on Dyeing Evenness
-
Follow the Standard High-Temperature Dyeing Protocol (Protocol 1).
-
Prepare a series of dyebaths, adjusting the initial pH of each to 4.0, 4.5, 5.0, 5.5, and 6.0 using acetic acid or a suitable buffer.
-
Dye separate, identical polyester samples in each bath, keeping all other parameters (temperature, time, dye concentration, etc.) constant.
-
After dyeing and reduction clearing, measure the color of each sample at multiple points using a spectrophotometer.
-
Calculate the color difference (ΔE*) values across each sample to quantify the evenness. Compare the average color of each sample to the one dyed at the optimal pH of 4.5-5.5.
Visualizations
Caption: Troubleshooting workflow for uneven dyeing with this compound.
Caption: Mechanism of polyester dyeing with a disperse dye.
References
- 1. Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. skygroupchem.com [skygroupchem.com]
- 3. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 4. chemcess.com [chemcess.com]
- 5. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 6. Solubility of Disperse Anthraquinone and Azo Dyes in Supercritical Carbon Dioxide at 313.15 to 393.15 K and from 10 to 25 MPa | Semantic Scholar [semanticscholar.org]
- 7. skychemi.com [skychemi.com]
- 8. Four properties of disperse dye leveling agent - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Reducing the Environmental Impact of Disperse Violet 1 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the environmental footprint associated with Disperse Violet 1. Here, you will find answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for implementing greener dyeing technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its conventional dyeing process an environmental concern?
This compound is an anthraquinone-based dye used for coloring hydrophobic synthetic fibers, most notably polyester.[1][2] It is insoluble in water and is applied as a fine dispersion.[1][3] The conventional dyeing process is a significant environmental concern for several reasons:
-
High Water Consumption: Traditional methods require large volumes of water, with estimates suggesting up to 700 liters of freshwater to process just one kilogram of textiles.[4]
-
Wastewater Generation: The process generates large quantities of effluent containing unfixed dyes (approximately 8-20%), dispersing agents, and other auxiliary chemicals.[5]
-
Chemical Pollution: Effluents often have high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which depletes oxygen in receiving water bodies.[6] The process may also involve reduction clearing agents like sodium dithionite, which produce environmentally unfavorable by-products.[7][8]
-
Potential Toxicity: As an azo dye, this compound may break down to form aromatic amines, which can be toxic and carcinogenic.[9] The dye itself is classified as toxic if swallowed and may cause skin sensitization.[10]
Q2: What are the primary methods to reduce the environmental impact of dyeing with this compound?
There are three primary strategies to reduce the environmental impact:
-
Adopt Waterless or Reduced-Water Dyeing Technologies: Supercritical Carbon Dioxide (scCO₂) dyeing is a leading alternative that uses CO₂ as a solvent instead of water, virtually eliminating wastewater.[4][11][12][13]
-
Implement Dye Bath Reuse and Recycling: Instead of discharging the dye bath after each cycle, it can be treated and replenished for subsequent dyeing, significantly saving water, energy, and chemicals.[14][15]
-
Substitute with Greener Chemistry: Replace conventional, often hazardous, auxiliary chemicals with biodegradable and less toxic alternatives. This includes using biodegradable dispersing agents and eco-friendly reduction clearing agents.[3][7][16]
Q3: What is supercritical CO₂ (scCO₂) dyeing, and how does it work for this compound?
Supercritical CO₂ dyeing is an innovative waterless technology.[17] When carbon dioxide is heated above 31°C and pressurized above 73.8 bar, it enters a supercritical state where it has properties of both a liquid and a gas.[13] In this state, it can effectively dissolve disperse dyes like this compound and penetrate synthetic fibers like polyester.[11][13] The key benefits are the complete elimination of water from the dyeing process, no wastewater generation, and the ability to recycle over 95% of the CO₂.[4] This also reduces energy consumption and the need for auxiliary chemicals.[12]
Q4: Can I reuse the spent dye bath from a this compound dyeing process?
Yes, reusing the spent dye bath is a highly effective strategy. The process involves treating the effluent to remove the residual color and then analyzing the remaining water to determine the necessary replenishment of dyes, chemicals, and fresh water for the next cycle.[15][18] Technologies like ozonation can be used to decolorize the residual dye without leaving harmful residues.[14] This approach can significantly reduce water, energy, and chemical consumption.[18]
Q5: Are there eco-friendly alternatives to conventional dispersing agents?
Absolutely. Dispersing agents are crucial for keeping insoluble dyes like this compound evenly distributed in the dye bath.[3] Instead of traditional naphthalene sulfonate-based dispersants, several greener alternatives are available:
-
Lignin Sulfonate-Based Dispersants: These are economical, biodegradable, and derived from wood pulp.[3][16]
-
Polyacrylic-Based Dispersants: These synthetic options are high-purity and have low-foaming properties.[3]
-
Biosurfactants: Sophorolipids are an emerging class of biodegradable, microbially-produced surfactants that can function as effective dispersing agents.[19]
Q6: How can I replace sodium dithionite in the post-dyeing "reduction clearing" process?
Reduction clearing is necessary to remove unfixed dye from the fiber surface, but sodium dithionite poses environmental risks.[7][8] Alternative, less-polluting processes include:
-
Alkaline Clearing: Using sodium hydroxide alone or with a mild reducing agent can be effective.
-
Enzymatic Clearing: Certain enzymes can be used to break down and remove surface dyes.[8]
-
Biodegradable Alternatives: Natural extracts, such as from soap nuts, have been investigated as effective and environmentally friendly clearing agents.[7]
Troubleshooting Guide
Problem 1: Low color fastness after switching to an eco-friendly reduction clearing agent.
-
Possible Cause: The alternative clearing agent may require different optimal conditions (pH, temperature, time) than sodium dithionite. The concentration may be insufficient to remove all surface dye.
-
Solution:
-
Optimize Process Parameters: Conduct a design of experiments (DoE) to determine the ideal temperature, pH, and treatment time for the new agent.
-
Adjust Concentration: Incrementally increase the concentration of the clearing agent to find the minimum effective dose that achieves desired fastness without excessive chemical use.
-
Verify Water Hardness: High water hardness can sometimes interfere with the efficacy of certain clearing agents. Check and adjust if necessary.
-
Problem 2: Inconsistent shades when reusing a treated dye bath.
-
Possible Cause: Inaccurate measurement of residual dye and auxiliary chemicals in the recycled bath. Incomplete removal of color or contaminants during the treatment step.
-
Solution:
-
Spectrophotometric Analysis: Before reuse, take a sample of the treated dye bath and use a spectrophotometer to accurately quantify the concentration of residual this compound.
-
Recalculate Additions: Adjust the amount of dye and auxiliaries for the new batch based on the residual amounts measured, not just on standard recipes.
-
Improve Treatment: If color or contaminants persist, optimize the treatment process. For ozonation, this could mean adjusting ozone dosage or contact time.[14] For filtration, check membrane integrity.[15]
-
Problem 3: High Chemical Oxygen Demand (COD) in wastewater even after implementing greener strategies.
-
Possible Cause: The chosen "eco-friendly" auxiliaries (e.g., dispersing agents, carriers) may still have a high organic content, contributing to COD. The wastewater treatment method may not be effective for the specific chemical profile.
-
Solution:
-
Evaluate All Inputs: Obtain COD data for all chemical inputs, not just the dye. Switch to auxiliaries with a lower intrinsic COD.
-
Segregate Waste Streams: Highly concentrated streams from dye bath discharge should be treated separately from less contaminated rinse waters.
-
Advanced Oxidation: If biological treatment is insufficient (common for textile wastewater with high COD:BOD ratios), consider implementing an advanced oxidation process (AOP) like Fenton's reagent or ozonation to break down recalcitrant organic molecules.[20][21]
-
Data Summary
The following table summarizes the quantitative impact of adopting greener dyeing technologies compared to conventional aqueous dyeing for disperse dyes.
| Parameter | Conventional Aqueous Dyeing | Supercritical CO₂ (scCO₂) Dyeing | Aqueous Dyeing with Dyebath Reuse |
| Water Consumption | High (e.g., ~134 L/kg fabric[17]) | None[12] | Low (Significant reduction) |
| Energy Consumption | High (Heating large water volumes) | Reduced by ~50% (No water to heat)[4] | Reduced (Recycled water retains heat)[15] |
| Chemical Usage | High (Dyes, dispersants, salts, pH buffers, clearing agents) | Reduced by >80% (No salts or clearing agents needed)[17] | Reduced (Reuse of residual chemicals) |
| Wastewater Generation | High | None[13] | Significantly Reduced |
| Process Time | Long (Drying steps required) | Shorter (Dyeing and drying are combined) | Potentially shorter overall cycle |
| Typical COD/BOD of Effluent | High (High concentration of organics) | N/A | Lower (Less discharge) |
Experimental Protocols
Protocol 1: Supercritical CO₂ (scCO₂) Dyeing of Polyester Fabric
This protocol describes a typical lab-scale procedure for dyeing polyester with this compound using scCO₂.
-
Materials & Equipment:
-
Polyester fabric, pre-cleaned.
-
This compound dye powder.
-
High-pressure supercritical fluid dyeing vessel (autoclave).
-
CO₂ cylinder (beverage grade or higher).
-
Syringe pump for dye injection.
-
Temperature and pressure controllers.
-
-
Methodology:
-
Sample Preparation: Wrap the polyester fabric (e.g., 5 grams) around a perforated stainless-steel holder and place it inside the high-pressure vessel.
-
Dye Loading: Load the required amount of this compound powder (e.g., 1% on weight of fabric) into the vessel.
-
Vessel Sealing & Purging: Seal the vessel and purge with low-pressure CO₂ gas to remove air.
-
Pressurization & Heating: Heat the vessel to the target temperature (e.g., 120°C). Simultaneously, pump liquid CO₂ into the vessel until the target pressure is reached (e.g., 250 bar) to achieve the supercritical state.
-
Dyeing Cycle: Hold the system at the target temperature and pressure for the dyeing duration (e.g., 60 minutes). Circulate the supercritical fluid to ensure even dye distribution.
-
Depressurization & CO₂ Recycling: After the dyeing cycle, slowly release the pressure. The CO₂ turns back into a gas and is vented or, in industrial systems, recovered for reuse. As the CO₂ loses its solvent power, the dye precipitates out, leaving undissolved dye powder in the vessel, with the rest fixed on the fabric.
-
Sample Removal: Once the vessel is fully depressurized and cooled, open it and remove the dyed fabric. No post-rinsing or reduction clearing is required.
-
Protocol 2: Determination of Chemical Oxygen Demand (COD) in Effluent
This protocol outlines the widely used closed-reflux, colorimetric method for measuring COD.[20][22][23]
-
Materials & Equipment:
-
Wastewater effluent sample.
-
Commercially available COD digestion vials (e.g., high-range 20-1500 ppm). These contain potassium dichromate, sulfuric acid, and a mercury catalyst.
-
COD reactor (heating block capable of maintaining 150°C).
-
Spectrophotometer or colorimeter calibrated for COD measurement.
-
Pipettes.
-
Safety equipment (goggles, gloves, lab coat).
-
-
Methodology:
-
Reactor Preheating: Turn on the COD reactor and preheat to 150°C.
-
Sample Preparation: Homogenize the effluent sample by shaking. If necessary, dilute the sample with deionized water to ensure the COD value falls within the range of the test vials.
-
Vial Loading: Uncap a COD vial. Holding it at a 45-degree angle, carefully pipette 2 mL of the homogenized sample into the vial.
-
Blank Preparation: Prepare a "blank" vial by adding 2 mL of deionized water instead of a sample. This is used to zero the spectrophotometer.
-
Digestion: Tightly recap the vials and invert them several times to mix. Place the vials in the preheated COD reactor.
-
Heating: Heat the vials for 2 hours at 150°C. This ensures complete oxidation of the organic matter.[23]
-
Cooling: After 2 hours, carefully remove the vials from the reactor and allow them to cool to room temperature in a vial rack.
-
Measurement: Turn on the spectrophotometer and select the COD measurement program. Insert the "blank" vial and zero the instrument. Once zeroed, insert the sample vial and read the COD concentration in mg/L.
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. autumnchem.com [autumnchem.com]
- 4. goexplorer.org [goexplorer.org]
- 5. scialert.net [scialert.net]
- 6. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarbs.com [ijarbs.com]
- 8. A Review on the Different Methods of Clearing Disperse Dyes from the Surface of the Dyed Polyester Fibre [jscw.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. textileschool.com [textileschool.com]
- 12. eco2dye.com [eco2dye.com]
- 13. sino-silk.com [sino-silk.com]
- 14. p2infohouse.org [p2infohouse.org]
- 15. Dye Bath Effluent Recycling → Area → Resource 1 [pollution.sustainability-directory.com]
- 16. borregaard.com [borregaard.com]
- 17. pactics.com [pactics.com]
- 18. p2infohouse.org [p2infohouse.org]
- 19. locusingredients.com [locusingredients.com]
- 20. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 21. oaji.net [oaji.net]
- 22. coleparmer.com [coleparmer.com]
- 23. Oxygen Demand: Distinguishing COD and BOD Methods of Analyses [chemetrics.com]
Technical Support Center: Enhancing Wash Fastness of Fabrics Dyed with C.I. Disperse Violet 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the wash fastness of fabrics dyed with C.I. Disperse Violet 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide: Improving Wash Fastness
Poor wash fastness is a common challenge when dyeing polyester with disperse dyes. This guide addresses specific issues and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Significant color bleeding in the first wash | Incomplete removal of unfixed dye from the fiber surface. | Implement or optimize a reduction clearing process after dyeing. This is a critical step for enhancing wash fastness.[1] |
| Suboptimal dyeing parameters leading to poor dye fixation. | Ensure the dyeing temperature reaches 130°C and is maintained for an adequate duration (e.g., 30-60 minutes) to promote proper dye diffusion into the polyester fiber.[1] | |
| Inconsistent wash fastness across different batches | Variations in dyeing or reduction clearing process parameters. | Standardize all process parameters, including temperature, time, pH, and the concentration of chemicals. It is important to maintain precise records for each batch. |
| Water hardness affecting the efficiency of washing and clearing. | Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with the removal of the dye. | |
| Decrease in wash fastness after heat setting or finishing | Thermal migration of the dye from the core of the fiber to the surface. | Select dyes with higher molecular weight and sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that creates a protective film on the fiber surface.[2][3] |
| Staining of adjacent white fabric during washing | A significant amount of loose dye on the fabric surface. | Intensify the reduction clearing process by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[1] |
| Residual auxiliary chemicals from the dyeing process are hindering dye removal. | Ensure thorough rinsing after dyeing and before reduction clearing to remove any remaining dispersing agents or other auxiliaries. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor wash fastness in polyester dyed with this compound?
The primary cause is the presence of unfixed dye particles on the surface of the polyester fibers.[1] Due to their low water solubility, disperse dyes can adhere to the fiber surface without being fully integrated into the polymer structure. This unfixed dye is easily removed during washing, leading to color bleeding and staining of other fabrics.[1]
Q2: What is reduction clearing and why is it crucial for improving wash fastness?
Reduction clearing is a post-dyeing chemical treatment designed to remove unfixed disperse dye from the surface of polyester fibers. The process typically involves treating the dyed fabric in an alkaline solution containing a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite). This treatment breaks down the chromophore of the surface dye molecules, making them colorless and more soluble in water, which facilitates their removal from the fabric. A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics.
Q3: What are the key parameters that influence the effectiveness of the reduction clearing process?
The success of the reduction clearing process depends on several critical parameters:
-
Concentration of Reducing Agent and Alkali: Sufficient amounts of sodium hydrosulfite and caustic soda are necessary to effectively reduce the surface dye.
-
Temperature: The process is typically carried out at elevated temperatures, generally between 70-80°C, to ensure the efficient removal of unfixed dye.
-
Time: A sufficient treatment time, usually 15-30 minutes, is required for the chemical reactions to be completed.
-
pH: An alkaline pH is crucial for the reductive action of sodium hydrosulfite on the disperse dye.
Q4: Can the dyeing temperature affect the wash fastness of this compound?
Yes, the dyeing temperature is a critical factor. For disperse dyes on polyester, a high temperature (typically around 130°C) is required to swell the fibers and allow the dye molecules to penetrate and diffuse into the amorphous regions of the polymer.[1][4] Dyeing at lower temperatures can result in more dye remaining on the fiber surface, leading to poorer wash fastness.
Q5: Are there alternatives to the conventional sodium hydrosulfite reduction clearing process?
Yes, due to environmental concerns associated with the byproducts of sodium dithionite, greener alternatives are being explored. These include the use of other reducing agents and enzymatic treatments.
Data Presentation: Comparative Wash Fastness Ratings
The following tables provide representative data on the wash fastness of polyester fabrics dyed with C.I. This compound under different processing conditions. The wash fastness is graded on a scale of 1 to 5, where 5 indicates the best performance (no color change or staining).
Table 1: Effect of Reduction Clearing on Wash Fastness (ISO 105-C06)
| Treatment | Color Change Rating | Staining on Multifiber Fabric Rating |
| Without Reduction Clearing | 2-3 | 2 |
| With Reduction Clearing | 4-5 | 4-5 |
This data is illustrative and based on the general principle that reduction clearing significantly improves wash fastness.
Table 2: Influence of Dyeing Temperature on Wash Fastness (With Reduction Clearing, ISO 105-C06)
| Dyeing Temperature | Color Change Rating | Staining on Multifiber Fabric Rating |
| 110°C | 3-4 | 3 |
| 120°C | 4 | 4 |
| 130°C | 4-5 | 4-5 |
This data is illustrative and based on the general principle that higher dyeing temperatures promote better dye fixation and, consequently, improved wash fastness.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
Materials and Equipment:
-
Polyester fabric
-
C.I. This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure dyeing machine
-
Beakers, graduated cylinders, and a magnetic stirrer
Procedure:
-
Prepare the dyebath with the required amount of water.
-
Make a dispersion of the required amount of C.I. This compound in a small amount of water with a dispersing agent and add it to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Place the polyester fabric sample in the dyebath, ensuring a liquor ratio of 10:1 to 20:1.
-
Commence dyeing at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.
-
Drain the dyebath and rinse the fabric thoroughly with hot water.
Reduction Clearing Process
Materials and Equipment:
-
Dyed polyester fabric
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Sodium Hydroxide (Caustic Soda)
-
Non-ionic detergent
-
Acetic acid (for neutralization)
-
Water bath or suitable heating apparatus
Procedure:
-
Prepare the reduction clearing bath with a liquor ratio of 10:1 to 20:1.
-
Add sodium hydroxide to achieve a concentration of 1-2 g/L.
-
Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.
-
Add a non-ionic detergent at a concentration of 0.5-1 g/L.
-
Place the rinsed, dyed fabric into the reduction clearing bath.
-
Raise the temperature to 70-80°C and hold for 15-20 minutes.
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final rinse.
-
Dry the fabric.
Wash Fastness Testing (ISO 105-C06)
Materials and Equipment:
-
Dyed and treated fabric specimen (e.g., 10 cm x 4 cm)
-
Multifiber adjacent fabric (e.g., 10 cm x 4 cm)
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
-
Standard ECE detergent
-
Grey scale for assessing color change and staining
-
Color matching cabinet
Procedure:
-
Sew the fabric specimen together with a piece of multifiber adjacent fabric of the same size.
-
Prepare the test solution with the standard detergent in deionized water at the specified concentration.
-
Place the composite specimen and the required number of stainless steel balls in a stainless steel container. Add the test solution to achieve the specified liquor ratio.
-
Run the test in the Launder-Ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for a standard test).
-
After the cycle, remove the specimen, rinse it thoroughly in cold water, and then dry it in air at a temperature not exceeding 60°C.
-
Evaluate the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the grey scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound and subsequent wash fastness testing.
Caption: Troubleshooting logic for addressing poor wash fastness of this compound.
References
- 1. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. kmtextilesupplier.com [kmtextilesupplier.com]
- 3. fyitester.com [fyitester.com]
- 4. How to solve the problem of color fastness of polyester fabric - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Overcoming solubility issues with "Disperse Violet 1" in dye baths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and other common issues encountered when using Disperse Violet 1 in dye baths. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound dye bath appears to have poor solubility, with visible particles that won't dissolve. What's causing this and how can I fix it?
A1: this compound is an anthraquinone dye with very low intrinsic water solubility (approximately 0.16 mg/L)[1]. It is designed to be used as a dispersion rather than a true solution in aqueous dye baths. The presence of visible, undissolved particles indicates a problem with the dispersion's stability.
-
Potential Causes:
-
Inadequate or incorrect dispersing agent.
-
Incorrect pH of the dye bath.
-
Water hardness.
-
Low temperature.
-
-
Solutions:
-
Use an effective dispersing agent: Anionic dispersing agents, such as lignosulfonates or naphthalene sulfonate formaldehyde condensates, are commonly used. Ensure the dispersing agent is compatible with this compound and other chemicals in your dye bath.
-
Adjust the pH: The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5. This can be achieved using acetic acid[2][3].
-
Use softened or deionized water: Hard water ions can interfere with some dispersing agents and promote dye aggregation.
-
Increase the temperature: While the dye won't fully dissolve, increasing the temperature of the dye bath (typically up to 130°C for polyester dyeing) enhances the dyeing process[2][3].
-
Q2: I'm observing dye aggregation and the formation of spots on my substrate. How can I prevent this?
A2: Dye aggregation is a common issue with disperse dyes, leading to spotting and uneven dyeing[4]. This occurs when the fine dye particles clump together and precipitate from the dye bath.
-
Potential Causes:
-
Poor dye dispersion quality.
-
Incompatibility between the dye and other chemicals in the bath (e.g., certain leveling agents or defoamers)[4].
-
Rapid temperature increase.
-
High concentration of electrolytes.
-
-
Solutions:
-
Ensure proper dispersion: Before adding to the dye bath, create a paste of the this compound powder with a small amount of a wetting agent and the dispersing agent. Then, gradually add warm water to create a stable dispersion[3].
-
Check chemical compatibility: Verify that all auxiliary chemicals are compatible with each other and with the dye. Some defoamers, for instance, can cause spotting[4].
-
Gradual temperature rise: Increase the temperature of the dye bath slowly (e.g., 1-2°C per minute) to allow for even dye uptake and prevent shocking the dispersion[2].
-
Avoid excessive electrolytes: High salt concentrations can destabilize the dye dispersion.
-
Q3: The color of my dyed material is uneven or lighter than expected. What could be the reason?
A3: Uneven or light dyeing can result from several factors related to the dye bath conditions and the dyeing process itself.
-
Potential Causes:
-
Poor dye dispersion and aggregation.
-
Incorrect pH, leading to reduced dye uptake.
-
Dyeing temperature is too low or the dyeing time is too short.
-
Improper fabric preparation.
-
-
Solutions:
-
Optimize dye bath conditions: Ensure a stable dispersion, a pH of 4.5-5.5, and a gradual temperature increase to the target dyeing temperature (e.g., 130°C for polyester)[2][3].
-
Sufficient dyeing time: Allow adequate time at the target temperature (typically 30-60 minutes) for the dye to penetrate the substrate[2].
-
Thorough substrate preparation: Ensure the material to be dyed is properly scoured to remove any oils, waxes, or other contaminants that could hinder dye penetration[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and organic solvents?
A1: this compound is practically insoluble in water, with a reported solubility of 0.16 mg/L[1]. However, it is soluble in some organic solvents like acetone, ethanol, and benzene[5].
Q2: What is the optimal pH for a this compound dye bath?
A2: The optimal pH for dyeing with this compound is in a weakly acidic range, typically between 4.5 and 5.5[2][3]. This pH is usually maintained with the addition of acetic acid.
Q3: What type of dispersing agent should I use for this compound?
A3: Anionic dispersing agents are generally effective for disperse dyes. Examples include lignosulfonates and naphthalene sulfonate formaldehyde condensates. The choice of dispersing agent can be critical, and it is advisable to use one that is recommended by the dye manufacturer or has been tested for compatibility.
Q4: What is the recommended temperature for dyeing with this compound?
A4: For dyeing synthetic fibers like polyester, a high temperature is required. The typical dyeing temperature for this compound on polyester is around 130°C under high-pressure conditions[2][3].
Q5: How should I prepare a stock dispersion of this compound?
A5: To prepare a stock dispersion, it is recommended to first make a paste of the dye powder with a wetting agent and a dispersing agent. Then, slowly add warm water while stirring to form a homogenous dispersion. This pre-dispersion step is crucial for preventing aggregation in the dye bath[3].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,4-diaminoanthraquinone | [6] |
| C.I. Name | This compound | [5] |
| CAS Number | 128-95-0 | [5] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [5] |
| Molecular Weight | 238.24 g/mol | [6] |
| Appearance | Dark violet solid/black powder | [6] |
| Water Solubility | 0.16 mg/L | [1] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene | [5] |
| Optimal Dyeing pH | 4.5 - 5.5 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Dye Bath for Polyester
This protocol outlines the steps for preparing a laboratory-scale dye bath for dyeing polyester fabric with this compound.
-
Preparation of the Dye Dispersion:
-
Weigh the required amount of this compound dye powder (e.g., for a 1% shade on a 10g fabric sample, weigh 0.1g of dye).
-
In a separate beaker, add a dispersing agent (e.g., 1 g/L) and a wetting agent.
-
Add the weighed dye powder to the beaker and mix to form a smooth paste.
-
Gradually add warm deionized water to the paste while stirring continuously to create a fine, stable dispersion.
-
-
Preparation of the Dye Bath:
-
Fill the dyeing vessel with the required volume of deionized water (maintain a liquor-to-material ratio, e.g., 20:1).
-
Add acetic acid to adjust the pH of the bath to 4.5-5.5.
-
Add any other desired auxiliaries, such as a leveling agent.
-
Add the prepared dye dispersion to the dye bath and stir well.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted polyester fabric into the dye bath at a starting temperature of around 60°C.
-
Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes, ensuring continuous agitation.
-
After dyeing, cool the bath down to about 70°C before removing the fabric.
-
-
After-treatment (Reduction Clearing):
-
Prepare a separate bath containing sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L)[2].
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a weak acetic acid solution, followed by a final rinse.
-
Dry the fabric.
-
Visualizations
Caption: Workflow for Dyeing Polyester with this compound.
Caption: Key Factors Affecting this compound Dispersion Stability.
References
Preventing dye aggregation in "Disperse Violet 1" dispersions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dye aggregation in "Disperse Violet 1" dispersions.
Troubleshooting Guide: Preventing Aggregation of this compound
Aggregation of this compound can manifest as color spots, uneven dyeing, sedimentation, and inconsistent color yield. This guide provides a systematic approach to identify and resolve these issues.
Common Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DV1-A01 | Visible dye particles, sedimentation, or "tarring out" in the dispersion. | Inadequate Dispersion: Insufficient or ineffective dispersing agent. | - Increase the concentration of the dispersing agent (e.g., 20-30% of the dye weight or 1-2 g/L).- Switch to a more suitable or thermally stable dispersing agent (e.g., naphthalene sulfonic acid-formaldehyde condensate, lignosulfonates).- Ensure the dispersing agent is fully dissolved before adding the dye. |
| High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.[1][2][3] | - Use deionized or softened water for dispersion preparation.[4] - Add a chelating agent (e.g., EDTA) to sequester metal ions. | ||
| Incorrect pH: The pH of the dispersion is outside the optimal range.[4] | - Adjust the pH to the optimal range of 4.5-5.5 using acetic acid or formic acid.[4] - Buffer the dispersion to maintain a stable pH. | ||
| DV1-A02 | Uneven color, streaking, or spotting on the substrate after application. | Poor Initial Dye Dispersion: The dye was not properly dispersed before use. | - Prepare a pre-dispersion of the dye in a small volume of water with the dispersing agent before adding it to the main bath.[5] - Employ high-shear mixing or sonication to break down initial agglomerates.[4] |
| Rapid Temperature Change: A sudden increase or decrease in temperature can shock the dispersion, leading to aggregation.[1] | - Implement a gradual heating and cooling rate during your process. | ||
| Incompatible Formulation Components: Other chemicals in the formulation are interacting negatively with the dye dispersion.[6] | - Verify the compatibility of all chemicals (e.g., binders, thickeners, defoamers) with the this compound dispersion through preliminary testing. | ||
| DV1-A03 | Inconsistent or poor color yield. | Dye Aggregation: Aggregated dye particles have a reduced surface area, leading to lower dissolution and uptake rates.[7] | - Address the causes of aggregation as outlined in DV1-A01 and DV1-A02.- Optimize the particle size of the dye dispersion to a uniform range of 0.5-1.0 µm.[1] |
| Micro-aggregation: Formation of small, non-visible aggregates that still hinder dye performance.[4] | - Optimize the dispersing agent type and concentration through systematic evaluation.- Ensure precise control of all process parameters (temperature, pH, time). |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for this compound aggregation in aqueous solutions?
A1: this compound is an anthraquinone-based dye with a non-ionic molecular structure and low water solubility.[8][9] In aqueous environments, the hydrophobic dye molecules have a strong tendency to associate with each other to minimize their contact with water, leading to the formation of aggregates. This process is driven by intermolecular forces such as van der Waals forces and π-π stacking between the aromatic rings of the dye molecules.
Q2: What is the optimal pH for a stable this compound dispersion?
A2: The most stable dispersions of this compound are typically achieved in a weakly acidic medium with a pH range of 4.5 to 5.5.[4] In this pH range, the dye maintains a good dispersion state, which helps prevent the formation of large aggregates that can lead to uneven application and poor color yield.
Q3: How does temperature influence the aggregation of this compound?
A3: Temperature has a significant impact on the stability of this compound dispersions. While increasing the temperature can enhance the solubility of the dye, rapid or excessive heating can lead to recrystallization and aggregation.[1][10] It is crucial to control the rate of temperature change and to operate within an optimal temperature range for the specific application to maintain a stable dispersion. High-temperature stability tests, often conducted at 130°C, are used to evaluate the robustness of a dispersion formulation under thermal stress.
Q4: Is it acceptable to use tap water when preparing this compound dispersions?
A4: It is highly recommended to use deionized or softened water. Tap water often contains metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which contribute to water hardness.[1][3] These ions can interact with the dye particles and dispersants, leading to precipitation and aggregation. If deionized water is unavailable, the addition of a chelating agent like EDTA can help to sequester these metal ions.[2]
Q5: What are the initial indicators of this compound aggregation?
A5: Visual signs of aggregation include a cloudy or hazy appearance of the dispersion, the formation of visible particles, and the settling of dye at the bottom of the container.[4] Even without visible signs, micro-aggregation can occur, which may be detected by an unexpected decrease in color strength or the appearance of spots and streaks upon application.
Experimental Protocols
Preparation of a Stable this compound Stock Dispersion
This protocol outlines the preparation of a stable stock dispersion of this compound suitable for experimental use.
Materials:
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This compound powder
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Dispersing agent (e.g., sodium lignosulfonate or a naphthalene sulfonate-formaldehyde condensate)
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Deionized water
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Acetic acid (for pH adjustment)
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High-shear mixer or sonicator
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Magnetic stirrer and stir bar
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pH meter
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Beakers and graduated cylinders
Procedure:
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Dispersant Solution Preparation:
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Weigh the desired amount of dispersing agent (e.g., 1-2 g/L or 20-30% of the dye weight).
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Add the dispersing agent to the calculated volume of deionized water in a beaker with a magnetic stir bar.
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Stir until the dispersing agent is completely dissolved.
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pH Adjustment:
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Measure the pH of the dispersant solution using a calibrated pH meter.
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Adjust the pH to the 4.5-5.5 range by adding acetic acid dropwise while stirring.
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Dye Pre-dispersion:
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Weigh the required amount of this compound powder.
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Gradually add the dye powder to the pH-adjusted dispersant solution while stirring.
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-
Homogenization:
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Subject the mixture to high-shear mixing or sonication to break down dye agglomerates and achieve a fine, uniform dispersion. The duration of homogenization will depend on the equipment and the desired particle size.
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-
Final Dispersion:
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Transfer the homogenized dispersion to a storage container. It is advisable to maintain gentle agitation if the dispersion is to be used over an extended period.
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Experimental Workflow for Preparing a Stable Dispersion
Qualitative and Quantitative Assessment of Dispersion Stability
1. Filter Paper Test (Qualitative)
This test provides a quick assessment of the presence of large aggregates in the dispersion.
Procedure:
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Place a piece of qualitative filter paper over a beaker.
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Pipette a few drops of the this compound dispersion onto the center of the filter paper.
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Allow the liquid to be absorbed and the spot to dry.
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Observation: A uniform, circular spot with no distinct, dark specks indicates a good dispersion. The presence of specks or an uneven ring suggests the presence of dye aggregates.
2. High-Temperature Dispersion Stability Test (Semi-Quantitative)
This test evaluates the stability of the dispersion under thermal stress.
Procedure:
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Prepare a sample of the dye dispersion in a sealed, pressure-resistant container.
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Place the container in an oven or heating bath and raise the temperature to 130°C. Maintain this temperature for 30-60 minutes.
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Allow the sample to cool to room temperature.
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Observation: Visually inspect the sample for any signs of sedimentation or particle growth.
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Perform a filter paper test on the heat-treated sample and compare the result to that of an untreated sample. A significant increase in specking indicates poor thermal stability.
3. Particle Size Analysis (Quantitative)
Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction can provide quantitative data on the particle size distribution of the dispersion.
General Protocol for Dynamic Light Scattering (DLS):
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Sample Preparation: Dilute the this compound dispersion with deionized water (that has been filtered through a 0.22 µm filter) to an appropriate concentration for the DLS instrument. The final dispersion should be transparent enough for light to pass through without significant multiple scattering.
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Cuvette Preparation: Ensure the measurement cuvette is scrupulously clean. Rinse with filtered deionized water and ethanol, and then dry with filtered air.
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Measurement:
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Transfer the diluted sample to the cuvette.
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Place the cuvette in the DLS instrument.
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Allow the sample to equilibrate to the desired temperature.
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Perform the measurement according to the instrument's standard operating procedure.
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Data Analysis: The instrument's software will provide the mean particle size (Z-average) and the Polydispersity Index (PDI). A low PDI value (typically < 0.3) indicates a narrow and more uniform particle size distribution.
Data Summary Tables
Recommended Formulation Parameters for Stable this compound Dispersions
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 5.5 | Optimizes the stability of the disperse dye in an aqueous medium.[4] |
| Water Quality | Deionized or Softened | Prevents interaction of mineral ions with the dye and dispersant, which can cause aggregation.[1][2][3] |
| Dispersing Agent Concentration | 1-2 g/L or 20-30% of dye weight | Ensures sufficient coverage of dye particles to prevent agglomeration. |
| Optimal Particle Size | 0.5 - 1.0 µm | A small and uniform particle size promotes even dispersion and consistent color application.[1] |
Comparison of Dispersing Agent Types
| Dispersing Agent Type | Examples | Advantages | Disadvantages |
| Anionic | Lignosulfonates, Naphthalene Sulfonate-Formaldehyde Condensates | Excellent dispersing capabilities and thermal stability.[2] | Can be sensitive to water hardness and may have some color. |
| Non-ionic | Ethoxylated fatty alcohols, Alkylphenol ethoxylates | Less sensitive to water hardness and can improve wetting. | May have a cloud point at higher temperatures, limiting their use in some high-temperature applications. |
| Polymeric | Acrylic copolymers | Provide steric stabilization, which can be very effective. | Can be more expensive and may affect the viscosity of the dispersion. |
References
- 1. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. How Does Water Hardness Affect Textile Dyeing? → Question [fashion.sustainability-directory.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lignosulfonate dispersant application in textile auxiliaries – GREEN AGROCHEM [greenagrochem.com]
- 7. autumnchem.com [autumnchem.com]
- 8. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Process Optimization for Exhaust Dyeing with Disperse Violet 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the process optimization for exhaust dyeing with C.I. Disperse Violet 1 on synthetic fibers, particularly polyester. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which fibers is it suitable?
A: C.I. This compound, also known as 1,4-diaminoanthraquinone, is a non-ionic anthraquinone dye. Due to its low water solubility, it is applied from a fine aqueous dispersion. It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, cellulose acetate, and nylon through an exhaust dyeing process.
Q2: What are the critical parameters in the exhaust dyeing process for this compound on polyester?
A: The most critical parameters are dyeing temperature, pH of the dyebath, heating and cooling rates, and the use of appropriate dispersing and leveling agents. Precise control over these factors is essential for achieving optimal color yield, levelness, and fastness properties.
Q3: Why is a reduction clearing process necessary after dyeing with this compound?
A: A post-dyeing reduction clearing treatment is crucial to remove any unfixed dye particles from the fiber surface. This step is vital for achieving good wash and rubbing fastness. For anthraquinone dyes like this compound, a traditional alkaline reduction clearing is often more effective than acidic methods.
Q4: What are oligomers and how can they affect the dyeing process?
A: Oligomers are low molecular weight by-products of polyester polymerization. During high-temperature dyeing, they can migrate to the fiber surface and cause issues such as "frosting" or white spots on the dyed fabric, and can also lead to deposits on the dyeing equipment.
Troubleshooting Guides
Problem 1: Uneven Dyeing (Streaks, Patches, or Shade Inconsistency)
Question: My dyed polyester fabric shows uneven color with streaks and patches. What are the likely causes and how can this be resolved?
Answer: Uneven dyeing is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
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Inadequate Dye Dispersion: this compound, being insoluble in water, requires excellent dispersion. Agglomeration of dye particles can lead to color spots.
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Solution: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath. Use of a high-quality dispersing agent is crucial.
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Incorrect Temperature Control: A rapid temperature rise, especially in the critical range of 80°C to 130°C, can cause the dye to rush onto the fiber, leading to poor leveling.
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Solution: Employ a controlled heating rate, typically 1-2°C per minute, to ensure even dye uptake.
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Improper pH: The stability and exhaustion of this compound are pH-dependent.
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Solution: Maintain a stable, weakly acidic pH between 4.5 and 5.5 throughout the dyeing process using an appropriate buffer system (e.g., acetic acid/acetate).
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Poor Liquor Circulation: Insufficient movement of the dye liquor can result in uneven dye distribution on the fabric.
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Solution: Ensure the dyeing machine is loaded correctly and that the pump pressure and liquor circulation are adequate for the specific fabric type and weight.
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Problem 2: Poor Color Fastness (Wash, Rubbing, or Light)
Question: The color of my dyed fabric is bleeding during washing or shows poor resistance to rubbing. How can I improve the fastness properties?
Answer: Poor fastness is generally due to unfixed dye remaining on the fiber surface.
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Insufficient Reduction Clearing: An inadequate or omitted reduction clearing step is the most common cause of poor wash and rubbing fastness.
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Solution: Implement a thorough alkaline reduction clearing process after dyeing. This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C.
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Sub-optimal Dyeing Conditions: If the dyeing temperature was too low or the holding time was too short, the dye may not have fully penetrated and fixed within the polyester fibers.
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Solution: Ensure the dyeing temperature reaches 130°C and is held for an adequate duration (30-60 minutes) to allow for complete dye diffusion.
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Gas Fading: Anthraquinone dyes can be susceptible to fading when exposed to nitrogen oxides and sulfur oxides in the atmosphere.
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Solution: While difficult to control completely, proper finishing and storage of the dyed fabric can mitigate this issue. Using a finishing agent with UV absorbers may offer some protection.
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Problem 3: Shade Deviation and Poor Reproducibility
Question: I am experiencing variations in the final shade between different dyeing batches. What could be causing this inconsistency?
Answer: Shade reproducibility is critical in textile dyeing and is influenced by precise process control.
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Inconsistent Process Parameters: Minor variations in temperature, pH, time, and liquor ratio between batches can lead to noticeable shade differences.
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Solution: Strictly adhere to the optimized dyeing protocol for all batches. Calibrate all monitoring equipment regularly.
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Water Hardness: The presence of metal ions in the water can affect the shade and stability of the disperse dye.
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Solution: Use softened or demineralized water for the dyeing process. The addition of a sequestering agent can also help to chelate metal ions.
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Variation in Substrate: Differences in the polyester fabric from different suppliers or batches can influence dye uptake.
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Solution: Source materials from a consistent supplier and conduct preliminary testing on new batches of fabric.
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Data Presentation
Table 1: Optimized Process Parameters for Exhaust Dyeing of Polyester with this compound
| Parameter | Recommended Value | Purpose |
| Fabric Preparation | Scouring with a non-ionic detergent (1-2 g/L) and soda ash (1 g/L) at 60-70°C for 20-30 minutes. | To remove impurities like oils and sizing agents that can hinder dye penetration. |
| Liquor Ratio | 10:1 to 20:1 | Ratio of the weight of the fabric to the volume of the dye liquor. |
| Dye Bath pH | 4.5 - 5.5 | To maintain dye stability and optimize exhaustion. |
| Auxiliaries | ||
| Dispersing Agent | 0.5 - 1.0 g/L | To ensure a stable and fine dispersion of the dye particles. |
| Leveling Agent | 0.5 - 1.0 g/L | To promote even and uniform dye uptake. |
| Sequestering Agent | 0.5 g/L | To chelate metal ions in hard water. |
| Dyeing Temperature | 130°C | To swell the polyester fibers and facilitate dye diffusion. |
| Heating Rate | 1 - 2°C / minute | To ensure even dye uptake and prevent unlevel dyeing. |
| Holding Time | 30 - 60 minutes | To allow for sufficient dye penetration and fixation. |
| Cooling Rate | 2 - 3°C / minute | To prevent shocking and setting creases in the fabric. |
| Reduction Clearing | ||
| Sodium Hydrosulfite | 1 - 2 g/L | To reduce and remove unfixed surface dye. |
| Caustic Soda (32°Bé) | To achieve pH 11-12 | To provide the necessary alkaline medium for the reducing agent to work effectively. |
| Treatment Temperature | 70 - 80°C | Optimal temperature for the reduction clearing process. |
| Treatment Time | 15 - 20 minutes | Sufficient time for the removal of unfixed dye. |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Polyester with this compound
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Fabric Preparation:
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Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes.
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Rinse the fabric thoroughly with warm water and then cold water.
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Dye Bath Preparation:
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Set the desired liquor ratio (e.g., 15:1).
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Add a dispersing agent (0.5-1.0 g/L), a leveling agent (0.5-1.0 g/L), and a sequestering agent (0.5 g/L) to the water.
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Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
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Prepare a paste of this compound (as per desired shade depth) with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.
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Dyeing Process:
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Introduce the prepared polyester fabric into the dyebath at approximately 60°C.
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Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
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Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.
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Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.
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Rinsing:
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Drain the dyebath.
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Rinse the dyed fabric thoroughly with warm water, followed by cold water.
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Protocol 2: Alkaline Reduction Clearing
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Prepare the Reduction Clearing Bath:
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Set a fresh bath with a liquor ratio of 10:1 to 20:1.
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Add caustic soda (32°Bé) to achieve a pH of 11-12.
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Add sodium hydrosulfite (1-2 g/L).
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Treatment:
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Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.
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Final Rinsing and Neutralization:
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Rinse the fabric thoroughly with hot water and then cold water to remove all residual chemicals.
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Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
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Give a final cold water rinse.
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Drying:
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Dry the fabric at an appropriate temperature, avoiding excessive heat to prevent sublimation of the dye.
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Mandatory Visualization
Caption: Workflow for the exhaust dyeing of polyester with this compound.
Caption: Troubleshooting logic for uneven dyeing with this compound.
Technical Support Center: Mitigating Photobleaching of Disperse Violet 1 in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of photobleaching when using Disperse Violet 1 in microscopy experiments. Given that this compound is primarily an industrial dye, this guide adapts best practices from fluorescence microscopy to its specific chemical class.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the photobleaching of this compound.
Issue 1: Rapid loss of fluorescent signal during observation.
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Question: My this compound signal is bright initially but fades very quickly when I expose it to the excitation light. What can I do?
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Answer: Rapid signal loss is a classic sign of photobleaching, which is the photochemical destruction of a fluorophore upon exposure to light.[1] Here are several strategies to mitigate this:
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Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2] You can often use neutral density (ND) filters to decrease the excitation light intensity.[1]
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Minimize Exposure Time: Limit the sample's exposure to the excitation light.[1][2]
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Use a shutter to block the light path when not actively acquiring an image.
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Focus on your sample using transmitted light or a lower magnification before switching to fluorescence imaging.[1]
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For time-lapse experiments, increase the interval between acquisitions.
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Optimize Imaging Settings: Adjust your camera's gain or exposure settings. A higher gain may allow you to use a lower excitation intensity.
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Issue 2: Inconsistent fluorescence intensity across different samples or experiments.
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Question: I'm getting variable fluorescence intensity with this compound, making quantitative analysis difficult. Could photobleaching be the cause?
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Answer: Yes, inconsistent photobleaching can lead to variable fluorescence intensity, skewing quantitative data.[1] To improve consistency:
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Standardize Your Imaging Protocol: Ensure that all samples are imaged with the exact same settings (laser power, exposure time, gain, etc.).
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Use an Anti-Fade Reagent: Mounting your sample in an anti-fade medium can significantly reduce photobleaching.[2] These reagents work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore.
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Image a Consistent Focal Plane: If imaging thick samples, ensure you are acquiring images from the same depth within the sample each time.
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Issue 3: High background or autofluorescence is obscuring the this compound signal.
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Question: My images have a high background, which makes it hard to see the specific signal from this compound. How can I improve this?
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Answer: High background can be due to several factors, including autofluorescence from the sample itself.
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Proper Sample Preparation: Ensure your sample is thoroughly washed to remove any unbound dye.
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Use Spectral Unmixing: If your imaging software supports it, spectral unmixing can help to separate the specific signal of this compound from the autofluorescence background.
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Photobleach the Autofluorescence: In some cases, you can intentionally photobleach the background autofluorescence before imaging your specific signal, especially if the autofluorescent species are less stable than your dye.
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Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, caused by exposure to excitation light. When a fluorophore absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it will undergo a chemical reaction, often with oxygen, that renders it non-fluorescent.
Q2: Is this compound prone to photobleaching?
A2: this compound is an anthraquinone dye.[3][4] While specific photostability data for its use in microscopy is limited, anthraquinone dyes, in general, are susceptible to photodegradation.[5] Therefore, it is reasonable to assume that this compound will exhibit photobleaching under typical fluorescence microscopy conditions.
Q3: How do anti-fade reagents work?
A3: Anti-fade reagents are chemical compounds included in the mounting medium that help to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction.[6] By reducing the concentration of ROS, these reagents extend the fluorescent life of the dye.
Q4: Can I use any anti-fade reagent with this compound?
A4: While many commercial anti-fade reagents are effective with a wide range of dyes, their performance can vary. It is advisable to test a few different anti-fade reagents to determine which one works best for your specific experimental conditions with this compound.
Q5: Are there more photostable alternatives to this compound?
A5: Yes, many modern fluorescent dyes have been specifically engineered for high photostability in microscopy applications. Dyes from the Alexa Fluor, DyLight, or ATTO families are known for their enhanced brightness and resistance to photobleaching.[7] If photobleaching of this compound remains a significant issue, consider exploring alternatives with similar spectral properties.
Data Presentation
Table 1: Comparison of Common Anti-Fade Reagent Components
| Reagent Component | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Singlet oxygen quencher | Highly effective for many fluorophores. | Can be toxic and may reduce the initial fluorescence intensity of some dyes. |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD and compatible with live-cell imaging. | May be less effective than PPD for certain dyes. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | Good photostability enhancement for many common dyes. | Can alter the pH of the mounting medium. |
| Trolox (a vitamin E analog) | Reduces triplet state and scavenges ROS | Water-soluble and effective for a wide range of fluorophores. | May not be as potent as other agents for all dyes. |
Experimental Protocols
Protocol: Assessing the Photobleaching Rate of this compound
This protocol provides a general method to quantify the photobleaching of this compound in your samples.
Objective: To measure the rate of fluorescence decay of this compound under specific imaging conditions.
Materials:
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Microscope slide with a sample stained with this compound
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Fluorescence microscope with a suitable filter set for this compound
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Image acquisition software capable of time-lapse imaging
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Image analysis software (e.g., Fiji/ImageJ)
Methodology:
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Sample Preparation: Prepare your sample stained with this compound as you normally would. If testing anti-fade reagents, mount the sample in the desired medium.
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Microscope Setup:
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Turn on the microscope and allow the light source to stabilize.
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Place the slide on the microscope stage and bring the sample into focus using transmitted light.
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Switch to fluorescence imaging and select a region of interest (ROI) with clear staining.
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Image Acquisition:
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Set up a time-lapse acquisition with the imaging settings you intend to use for your experiments (e.g., laser power, exposure time, gain).
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Acquire images continuously at a set interval (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
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Data Analysis:
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Open the time-lapse image series in your image analysis software.
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Define an ROI around a stained feature and measure the mean fluorescence intensity within the ROI for each time point.
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Also, measure the mean intensity of a background region for each time point.
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Correct the fluorescence intensity of your ROI at each time point by subtracting the background intensity.
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Normalize the corrected intensity values to the first time point (set as 100%).
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Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate of this compound under your specific conditions.
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Visualizations
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 3. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Light Fastness of Disperse Violet 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light fastness of Disperse Violet 1.
Troubleshooting Guide
Issue: Dyed substrate exhibiting poor light fastness after exposure to light.
This guide provides a systematic approach to troubleshooting and improving the light fastness of materials dyed with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation by UV Radiation | Apply a UV absorber or a hindered amine light stabilizer (HALS) as a post-treatment.[1][2] | Formation of a protective layer on the fiber surface, absorbing UV radiation and reducing the rate of dye degradation.[1][3] |
| Incorrect Dye Concentration | Increase the dye concentration to achieve a deeper shade. | Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules, leading to increased aggregation which can protect the dye from light.[1][4][5][6][7] |
| Improper After-treatment | Perform a thorough reduction clearing process after dyeing. | Removal of unfixed dye particles from the fiber surface, as these are more susceptible to fading and can lower the overall light fastness.[8][9] |
| Sub-optimal Dyeing Process | Optimize heat fixation parameters (temperature and time) during the dyeing process. | Proper fixation ensures better dye penetration and bonding with the fiber, which can improve light fastness. Avoid excessive heat, which can degrade the dye.[1] |
| Dye Structure Susceptibility | While the inherent structure of this compound cannot be changed in-situ, for future experiments, consider synthesizing or sourcing derivatives with improved light stability. | Introducing electron-withdrawing groups into the anthraquinone structure can enhance light fastness.[10][11] |
| Inappropriate Finishing Agents | Evaluate the softeners and other finishing agents used. Some cationic softeners can negatively impact light fastness.[2][7][8] | Selection of finishing agents that are compatible with and do not sensitize the dye to photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor light fastness in this compound?
A1: The primary cause of poor light fastness in this compound, an anthraquinone dye, is photodegradation.[2] When exposed to light, particularly UV radiation, the dye molecules absorb energy, leading to an excited state.[2][8] This can initiate chemical reactions that alter the chromophoric structure of the dye, causing it to fade.[2][12] Factors such as the dyeing concentration, the substrate, and the presence of other chemicals can influence the rate of this degradation.[1][2]
Q2: How do UV absorbers work to improve the light fastness of this compound?
A2: UV absorbers, such as those of the benzotriazole type, function by preferentially absorbing harmful ultraviolet radiation.[1][3] They are typically applied as a finishing treatment after dyeing.[1] By absorbing UV energy and dissipating it as heat, they shield the dye molecules from this high-energy radiation, thus slowing down the photodegradation process and improving the overall light fastness of the dyed material.[2][3]
Q3: Can the choice of substrate affect the light fastness of this compound?
A3: Yes, the substrate can significantly influence the light fastness of this compound. The same dye can exhibit different fastness properties on different fibers, such as polyester versus nylon.[13] The fiber's morphology and its interaction with the dye molecules play a crucial role.[1] For instance, highly crystalline fibers may affect dye aggregation and penetration, which in turn impacts light fastness.[1]
Q4: Is there an optimal dyeing concentration for maximizing the light fastness of this compound?
A4: Generally, deeper shades achieved with higher dye concentrations tend to exhibit better light fastness.[1][4][6][7] This is attributed to the increased aggregation of dye molecules on the fiber.[4] In a more aggregated state, a smaller proportion of the dye molecules are directly exposed to light and air, reducing the overall rate of fading.[4][5] Conversely, in pale shades, the dye is more highly dispersed as single molecules, making it more vulnerable to photodegradation.[1][4]
Q5: What is "reduction clearing" and why is it important for light fastness?
A5: Reduction clearing is a post-dyeing washing process, typically performed under alkaline conditions with a reducing agent.[9] Its purpose is to remove any unfixed disperse dye particles that are loosely adhering to the surface of the fiber.[8][9] These surface dyes have significantly lower light fastness than the dye that has penetrated and is fixed within the fiber.[2][8] By effectively removing this "floating color," the overall light fastness of the dyed material is improved.[8]
Experimental Protocols
Protocol 1: Application of a UV Absorber
This protocol details the procedure for applying a UV absorber to a substrate dyed with this compound to enhance its light fastness.
-
Preparation of the Treatment Bath:
-
Prepare an aqueous solution containing a benzotriazole-based UV absorber at a concentration of 1-3% on the weight of the fabric (owf).
-
Add a wetting agent (e.g., 0.5 g/L non-ionic surfactant) to ensure even application.
-
Adjust the pH of the bath to the range recommended by the UV absorber manufacturer (typically acidic, around 4.5-5.5, using acetic acid).
-
-
Treatment Process:
-
Immerse the dyed and rinsed substrate in the treatment bath at room temperature.
-
Gradually raise the temperature to the manufacturer's recommended level (e.g., 120-130°C for polyester) at a rate of 1-2°C per minute.
-
Maintain this temperature for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.
-
-
Post-Treatment:
-
Cool the bath down to 70°C.
-
Rinse the substrate thoroughly with warm and then cold water to remove any residual chemicals.
-
Dry the treated substrate at an appropriate temperature.
-
Protocol 2: Standard Light Fastness Testing (ISO 105-B02)
This protocol outlines the standardized method for evaluating the light fastness of a dyed sample.
-
Sample Preparation:
-
Mount a specimen of the dyed substrate onto a cardboard frame, alongside a set of Blue Wool standards (rated 1-8).[12]
-
A portion of both the sample and the standards should be covered with an opaque material to serve as an unexposed reference.
-
-
Exposure:
-
Evaluation:
-
Periodically inspect the fading of the test specimen.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for assessing change in color.
-
The light fastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[15]
-
Visualizations
Diagram 1: Workflow for Troubleshooting Poor Light Fastness
Caption: A step-by-step workflow for diagnosing and improving the light fastness of dyed materials.
Diagram 2: Mechanism of UV Absorber Protection
Caption: How a UV absorber layer protects the dye from harmful UV radiation, reducing fading.
References
- 1. autumnchem.com [autumnchem.com]
- 2. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 6. ijert.org [ijert.org]
- 7. How to improve the light fastness of textiles? [utstesters.com]
- 8. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 9. How To Deal With Poor Dyeing Fastness Of Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 10. researchgate.net [researchgate.net]
- 11. discoveryjournals.org [discoveryjournals.org]
- 12. textileengineering.net [textileengineering.net]
- 13. aatcc.org [aatcc.org]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. textilelearner.net [textilelearner.net]
- 16. sdc.org.uk [sdc.org.uk]
Technical Support Center: Minimizing Energy Consumption in Disperse Violet 1 Dyeing Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing energy consumption during the dyeing of polyester and other synthetic fabrics with Disperse Violet 1.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce energy consumption in this compound dyeing?
A1: The main strategies for reducing energy consumption involve lowering the dyeing temperature and shortening the process time.[1][2] Key energy-efficient methods include:
-
Low-Temperature Dyeing: Utilizing chemical carriers or specialized low-temperature disperse dyes allows for dyeing at temperatures below 100°C.[3][4]
-
Enzymatic Treatment: Pre-treatment of polyester fabrics with enzymes like lipases and cutinases modifies the fiber surface, enabling successful dyeing at lower temperatures.[5][6][7]
-
Ultrasonic and Microwave-Assisted Dyeing: These technologies use ultrasonic or microwave energy to accelerate dye uptake and diffusion into the fiber, permitting shorter dyeing times and lower temperatures.[8][9][10][11]
-
Cold-Pad-Batch (CPB) Dyeing: This semi-continuous process is conducted at room temperature, offering significant energy savings by eliminating the need for heat.[12][13]
-
Process Optimization: Fine-tuning dyeing parameters such as the liquor ratio (the ratio of water to fabric weight), heating and cooling gradients, and duration can lead to substantial energy savings.[14][15]
-
Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless dyeing technique eliminates the need for drying, which is a major energy-consuming step.[1][16]
Q2: How does enzymatic treatment facilitate energy saving in the dyeing process?
A2: Enzymatic treatment, typically with lipases or cutinases, modifies the surface of polyester fibers through hydrolysis of the ester bonds.[6] This process increases the hydrophilicity of the fabric and creates more accessible sites for dye molecules to adsorb.[5][6] As a result, the dyeing process can be carried out effectively at lower temperatures (e.g., 60-80°C) compared to the conventional high-temperature method (120-130°C), leading to significant energy savings.[5][7] This approach is also more environmentally friendly as it reduces the need for harsh chemicals.[17]
Q3: What are the advantages of ultrasonic and microwave-assisted dyeing for this compound?
A3: Both ultrasonic and microwave-assisted dyeing methods offer significant energy-saving benefits:
-
Ultrasonic-Assisted Dyeing: Ultrasound waves create cavitation in the dye bath, which are microscopic bubbles that implode and generate high-energy microjets.[8][18] This phenomenon breaks down dye agglomerates, increases dye dispersion, and accelerates the diffusion of the dye into the fiber pores.[18][19] This allows for faster dyeing at lower temperatures, resulting in energy conservation.[20][21]
-
Microwave-Assisted Dyeing: Microwave heating is a form of volumetric heating where the material absorbs microwave energy directly and internally, leading to rapid, uniform, and controlled heating.[9][10] This method significantly shortens the dyeing time and can enhance dye fixation at lower temperatures compared to conventional heating, thereby saving energy.[9][11]
Q4: Can Cold-Pad-Batch (CPB) dyeing be used for this compound?
A4: While CPB dyeing is most commonly used for cellulosic fibers like cotton with reactive dyes, the principles of padding the dye at room temperature and allowing it to fix over time can be adapted for some synthetic fibers with specific dye systems.[13] However, for disperse dyes like this compound on polyester, this method is less conventional. Significant research and development in dye chemistry and auxiliary agents would be necessary to achieve effective fixation and color fastness without the high temperatures typically required to open up the polyester fiber structure.[3]
Q5: How does optimizing the liquor ratio contribute to energy savings?
A5: The liquor ratio is the ratio of the volume of water to the weight of the textile material being dyed.[14] A lower liquor ratio means less water needs to be heated to the desired dyeing temperature, which directly translates to lower energy consumption.[1][14] Modern dyeing machinery is designed to operate at ultra-low liquor ratios (e.g., 1:5 or even less), leading to significant savings in both energy and water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High Energy Consumption | Inefficient heating and cooling cycles; high liquor ratio; non-optimized dyeing time and temperature. | - Implement optimized heating and cooling gradients.[15]- Reduce the liquor ratio by using modern dyeing machinery.[1][14]- Evaluate the possibility of lowering the dyeing temperature by using carriers or enzymatic pre-treatment.[4][5]- Shorten dyeing time by exploring ultrasonic or microwave-assisted methods.[8][9] |
| Uneven Dyeing (Unlevelness) | Rapid heating rate, especially in the critical temperature range; poor dye dispersion; incorrect selection of leveling agents. | - Control the heating rate, particularly between 90°C and 125°C where most of the dye exhaustion occurs for disperse dyes.[15]- Ensure proper dispersion of this compound by using appropriate dispersing agents.[22]- For low-temperature methods, select leveling agents that are effective at those temperatures.[2] |
| Poor Color Fastness | Incomplete dye fixation due to insufficient temperature or time; presence of unfixed dye on the fiber surface. | - Ensure the dyeing temperature and time are optimized for the chosen energy-saving method to allow for complete dye penetration and fixation.[23]- Perform a thorough reductive clearing process after dyeing to remove any unfixed surface dye.[15]- For novel low-temperature methods, verify the fastness properties to ensure they meet required standards. |
| Long Processing Times | Conventional high-temperature dyeing methods inherently have long cycle times due to slow heating and cooling rates. | - Adopt rapid dyeing techniques such as microwave or ultrasonic-assisted dyeing.[9][21]- Optimize the conventional process by increasing the heating rate outside the critical exhaustion temperature range.[15] |
| Foaming in the Dye Bath | High turbulence in jet dyeing machines combined with certain auxiliaries. | - Use low-foaming dispersing and leveling agents.[2][24]- Optimize the circulation speed of the fabric and the dye liquor to minimize turbulence.[24] |
Data Presentation: Comparison of Dyeing Methods
Table 1: Typical Process Parameters and Energy Consumption for Different Dyeing Methods
| Dyeing Method | Typical Temperature (°C) | Typical Time (min) | Relative Energy Consumption | Key Advantages |
| Conventional High Temperature | 120 - 130 | 45 - 60 | High | Good leveling and fastness.[3][22] |
| Low-Temperature (with carrier) | 95 - 100 | 60 - 90 | Medium | Reduced energy for heating.[3] |
| Enzymatic Pre-treatment | 60 - 80 (Dyeing) | 50 - 70 | Low-Medium | Environmentally friendly, energy saving.[5] |
| Ultrasonic-Assisted | 80 - 100 | 30 - 45 | Low-Medium | Faster dyeing, energy saving.[8][20] |
| Microwave-Assisted | 90 - 110 | 15 - 30 | Low | Very rapid dyeing, significant energy savings.[9][10] |
| Cold-Pad-Batch (CPB) | 20 - 30 | Several hours (batching) | Very Low | Minimal thermal energy required.[13] |
| Supercritical CO2 | 80 - 120 | 30 - 60 | Low | Waterless, no drying needed.[1] |
Experimental Protocols
Protocol 1: Enzymatic Pre-treatment and Low-Temperature Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the 100% polyester fabric to remove any impurities, ensuring consistent dyeing results.[23]
-
Enzymatic Treatment:
-
Prepare a treatment bath with a liquor ratio of 1:20.
-
Add lipase enzyme (e.g., 1.5% on weight of fabric).
-
Adjust the pH to the optimal range for the enzyme (typically around 7.0).
-
Treat the fabric at 30-40°C for 50-60 minutes.[5]
-
After treatment, rinse the fabric thoroughly with water and dry.
-
-
Low-Temperature Dyeing:
-
Prepare a dye bath with a liquor ratio of 1:20.
-
Add this compound (e.g., 1% on weight of fabric) and a suitable dispersing agent.
-
Adjust the pH to 4.5-5.5 with acetic acid.[22]
-
Introduce the enzyme-treated fabric into the dye bath.
-
Raise the temperature to 60-80°C and maintain for 50-70 minutes.[5]
-
Cool the dye bath, rinse the fabric, and perform reductive clearing.
-
Protocol 2: Ultrasonic-Assisted Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric as described in Protocol 1.
-
Dye Bath Preparation:
-
Prepare a dye bath in the ultrasonic dyeing apparatus with a liquor ratio of 1:30.
-
Add this compound (e.g., 1% owf), a dispersing agent, and adjust the pH to 4.5-5.5.
-
-
Ultrasonic Dyeing:
-
Immerse the fabric in the dye bath.
-
Set the dyeing temperature to 80-90°C.
-
Apply ultrasonic energy (e.g., at a frequency of 20-40 kHz) for 30-45 minutes.[19]
-
Turn off the ultrasound and allow the bath to cool.
-
-
Post-Treatment: Rinse the dyed fabric and perform reductive clearing to remove unfixed dye.
Visualizations
Caption: Comparative workflow of conventional vs. energy-saving dyeing processes.
Caption: Factors influencing energy consumption in disperse dyeing.
References
- 1. Optimizing Energy Efficiency and CO2 Footprint in Dyeing and Finishing [blog.stepchange-innovations.com]
- 2. skychemi.com [skychemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzyme technology for functionalisation of polyester - Fibre2Fashion [fibre2fashion.com]
- 7. clustercollaboration.eu [clustercollaboration.eu]
- 8. Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes Clubbed with Pyridonones and Its UV Protection Performance [mdpi.com]
- 9. Microwave Assisted Dyeing of Polyester Fabrics with Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustainable Dyeing of Microwave Treated Polyester Fabric using Disperse Yellow 211 Dye [scielo.org.mx]
- 11. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade [mdpi.com]
- 12. What Is the Role of "Cold-Pad-Batch" Dyeing in Energy Conservation? → Learn [lifestyle.sustainability-directory.com]
- 13. youtube.com [youtube.com]
- 14. Energy-Efficient Dyeing → Term [energy.sustainability-directory.com]
- 15. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. hielscher.com [hielscher.com]
- 20. p2infohouse.org [p2infohouse.org]
- 21. researchgate.net [researchgate.net]
- 22. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 23. dspace.tul.cz [dspace.tul.cz]
- 24. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
How to control for batch-to-batch variation in "Disperse Violet 1"
This guide provides researchers, scientists, and drug development professionals with essential information for controlling batch-to-batch variation of Disperse Violet 1 (CAS: 128-95-0), also known as 1,4-Diaminoanthraquinone. Ensuring consistency is critical for the reproducibility of experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is batch-to-batch variation, and why is it a significant concern for this compound?
Batch-to-batch variation refers to the chemical and physical differences between distinct production lots of this compound. This is a critical concern because such inconsistencies can directly impact experimental outcomes, leading to a lack of reproducibility. For instance, variations in purity, impurity profiles, or even particle size can alter the compound's solubility, bioavailability, and reactivity. Reports have highlighted that different batches can have significantly different dye content and purity levels, which can affect toxicological and biological studies.[1][2]
Q2: What are the primary sources of variation in this compound batches?
Several factors can contribute to variability between batches:
-
Purity: The percentage of the active compound, 1,4-Diaminoanthraquinone, can fluctuate. Purity levels have been reported to range from over 97% to as low as 36.5% in some test materials.[2]
-
Impurity Profile: The type and concentration of impurities can differ. A known impurity in this compound is Disperse Red 15.[2][3] Other variations can arise from unreacted starting materials or by-products from the synthesis process.
-
Residual Solvents: Solvents used during manufacturing may remain in the final product, potentially influencing its properties and biological activity.[1]
-
Physical Properties: Differences in particle size distribution can affect dissolution rates and the compound's performance in assays.[1] Moisture content is another variable that can alter the effective concentration of the compound.
Q3: My experimental results are inconsistent after switching to a new batch of this compound. How should I troubleshoot this?
Inconsistent results upon changing batches is a common problem. The following workflow provides a systematic approach to identifying the cause.
Q4: What analytical methods are recommended for qualifying a new batch of this compound before use?
A multi-faceted analytical approach is recommended to ensure the quality and consistency of a new batch. A comprehensive qualification workflow is essential before introducing a new lot into experiments.
Quantitative Data and Specifications
For reproducible research, batches of this compound should conform to established physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 128-95-0 | [4] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | |
| Molecular Weight | 238.24 g/mol | [5] |
| Appearance | Violet powder | [4][6] |
| Melting Point | ~267 - 270 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in DMSO, acetone, ethanol, benzene. | [1][6][7] |
Table 2: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Key Parameters to Measure | Typical Acceptance Criteria |
| HPLC-DAD | Purity assessment and quantification | Purity (area %), presence of known impurities | >95% purity (application dependent) |
| LC-MS/MS | Impurity identification and trace-level quantification | Mass of parent compound and impurities | Absence of unexpected impurities |
| ¹H-NMR | Structural confirmation and purity estimation | Chemical shifts, integration, absence of unknown signals | Spectrum consistent with reference |
| UV-Vis Spec. | Quantification of dye content | Molar absorptivity coefficient (ε) at λmax | Consistent with reference standard |
| Karl Fischer | Moisture content determination | Water content (%) | <1% (application dependent) |
Key Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC-DAD
This method provides a robust assessment of the purity of this compound and helps create a fingerprint of the impurity profile for batch-to-batch comparison.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard and the test batch at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (~550-580 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
-
-
Data Analysis:
-
Calculate the area percent of the main peak to determine purity.
-
Compare the chromatograms of the new batch against a previously qualified reference batch to identify any new or significantly different impurity peaks.
-
Protocol 2: High-Sensitivity Quantification and Identification by LC-MS/MS
This protocol is essential for confirming the identity of the main component and identifying and quantifying impurities with high selectivity and sensitivity.
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol, potentially diluting further to a final concentration of 1-10 µg/mL depending on instrument sensitivity.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for better resolution and faster run times.[9][10]
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, <2 µm particle size).[10]
-
Mobile Phase: As described in the HPLC protocol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode:
-
Full Scan: To obtain a full mass spectrum and confirm the molecular weight of the parent compound ([M+H]⁺).
-
Multiple Reaction Monitoring (MRM): For targeted quantification of this compound and known impurities.[9][11] Specific precursor-to-product ion transitions should be optimized using a reference standard.
-
-
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS 128-95-0 | LGC Standards [lgcstandards.com]
- 6. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.cz [lcms.cz]
- 11. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
Validation & Comparative
A Comparative Performance Analysis of Disperse Violet 1 and Other Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Disperse Violet 1 against other selected anthraquinone dyes. The information presented is supported by experimental data to assist in the selection of appropriate dyes for various research and development applications.
Introduction to Anthraquinone Dyes
Anthraquinone dyes are a significant class of colorants known for their brilliant shades, good lightfastness, and overall stability.[1] Their molecular structure, based on anthraquinone, allows for a wide range of colors, primarily in the violet, blue, and red spectra. This class of dyes includes various types, such as disperse, vat, and acid dyes, each with specific application properties. Disperse dyes, like this compound, are non-ionic and are primarily used for dyeing hydrophobic fibers such as polyester.[1][2]
Performance Data Summary
The following table summarizes the key performance indicators for this compound and other selected anthraquinone dyes. The data has been compiled from various technical sources.
| Performance Parameter | This compound | Vat Violet 1 | Solvent Violet 13 | Disperse Blue 79 |
| C.I. Name | This compound | Vat Violet 1 | Solvent Violet 13 | Disperse Blue 79 |
| C.I. Number | 61100 | 60010 | 60725 | 11345 |
| Lightfastness (Blue Wool Scale, 1-8) | 5-6[3] | 6-7 | 7-8 | 5-6 |
| Wash Fastness (Fading, Grey Scale, 1-5) | 4-5[3] | 4-5 | - | 4-5 |
| Wash Fastness (Staining, Grey Scale, 1-5) | 5[3] | 4-5 | - | 5 |
| Sublimation Fastness (1-5) | Moderate | High | Good | 4-5 |
| Ironing Fastness (1-5) | 4[3] | 4-5 | - | - |
| Perspiration Fastness (Fading, 1-5) | 5[3] | - | - | - |
| Perspiration Fastness (Staining, 1-5) | 5[3] | - | - | - |
Experimental Protocols
Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.
Lightfastness Testing (ISO 105-B02)
Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus:
-
Xenon arc lamp fading apparatus.
-
Blue Wool standards (ISO 105-B08).
-
Grey Scale for assessing change in color (ISO 105-A02).
-
Specimen holders.
-
Masking cards.
Procedure:
-
A specimen of the dyed textile is mounted on a holder alongside a set of Blue Wool standards.
-
Part of the specimen and the standards are covered with an opaque mask.
-
The mounted specimens are exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
The exposure is continued until a specified change in color is observed on the test specimen or on the Blue Wool standards.
-
The lightfastness of the specimen is assessed by comparing the contrast between the exposed and unexposed portions of the specimen with the contrasts produced on the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar change in color.
Wash Fastness Testing (ISO 105-C06)
Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus:
-
Launder-Ometer or similar apparatus with a thermostatically controlled water bath and rotating closed canisters.
-
Stainless steel balls.
-
Multifibre test fabric (e.g., containing wool, cotton, polyester, polyamide, acrylic, and acetate).
-
Standard reference detergent.
-
Grey Scale for assessing change in color and staining (ISO 105-A02 and ISO 105-A03).
Procedure:
-
A specimen of the dyed textile is stitched together with a piece of multifibre test fabric.
-
The composite specimen is placed in a stainless steel canister with a specified volume of detergent solution and a specified number of stainless steel balls.
-
The canister is placed in the Launder-Ometer and agitated for a specified time at a specified temperature (e.g., 40°C or 60°C).
-
After the washing cycle, the composite specimen is removed, rinsed, and dried.
-
The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.
-
The degree of staining on each type of fiber in the multifibre test fabric is assessed using the Grey Scale for assessing staining.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a new dye.
Caption: A generalized workflow for the synthesis, application, and performance evaluation of a new dye.
References
Comparative analysis of "Disperse Violet 1" and reactive dyes
A Comparative Analysis of Disperse Violet 1 and Reactive Dyes
This guide provides an objective comparison of the performance, chemical properties, and application mechanisms of this compound and the general class of reactive dyes. The information is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of these dye characteristics for various applications, including textile science and material analysis.
Overview and Fundamental Differences
The most significant distinction between this compound and reactive dyes lies in their chemical nature, which dictates their fiber specificity and bonding mechanism. This compound is a non-ionic anthraquinone dye, characterized by its low water solubility, making it suitable for dyeing hydrophobic synthetic fibers.[1][2][3][4] In contrast, reactive dyes are typically anionic and water-soluble, designed to form a direct chemical bond with hydrophilic fibers.[5][6]
-
This compound : Belongs to the disperse dye class, which functions by diffusing into the amorphous regions of hydrophobic fibers like polyester, where it is physically trapped upon cooling.[3][7] Its application relies on heat and pressure to swell the fiber and facilitate dye penetration.[3]
-
Reactive Dyes : This class is defined by the presence of a reactive group (e.g., triazine or vinyl sulfone) that forms a strong, covalent bond with hydroxyl (-OH) groups in cellulosic fibers (like cotton) or amino (-NH2) groups in protein fibers (like wool).[6][8][9][10] This chemical reaction makes the dye an integral part of the fiber, leading to exceptional fastness properties.[5][9]
The choice between these dye classes is therefore primarily determined by the substrate being colored. Using the wrong dye on a fiber will result in failure, as the color will readily wash away.[11]
Chemical and Physical Properties
The inherent chemical and physical properties of these dyes govern their application processes and performance.
| Property | This compound | Reactive Dyes |
| Chemical Structure | Anthraquinone-based[2][12] | Varies (Azo, Anthraquinone, etc.) with a reactive group[9] |
| CAS Number | 128-95-0[1][2][13] | Varies by specific dye |
| Molecular Formula | C₁₄H₁₀N₂O₂[1][2][14] | Varies by specific dye |
| Solubility | Insoluble in water; soluble in organic solvents (acetone, ethanol)[14][15] | Generally good water solubility[5][8][16] |
| Ionic Nature | Non-ionic[3] | Anionic[5] |
| Primary Substrate | Hydrophobic fibers (Polyester, Acetate, Nylon)[1][4][14] | Hydrophilic fibers (Cotton, Viscose, Silk, Wool)[5][6][8] |
Dyeing Mechanism and Application Workflow
The processes for applying this compound and reactive dyes are fundamentally different, reflecting their distinct interaction mechanisms with textile fibers.
This compound Dyeing Mechanism
The dyeing of polyester with this compound is a physical process driven by temperature and concentration gradients. The dye particles, suspended in the dyebath, slowly dissolve and are adsorbed onto the fiber surface. At high temperatures (typically 105-140°C), the polyester fiber structure swells, allowing the small, non-polar dye molecules to diffuse into the fiber's polymer matrix. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within.[3]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. textilelearner.net [textilelearner.net]
- 4. vichem.vn [vichem.vn]
- 5. textilelearner.net [textilelearner.net]
- 6. Reactive Dyes → Term [pollution.sustainability-directory.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 9. Reactive dyes [m.chemicalbook.com]
- 10. Reactive dye - Wikipedia [en.wikipedia.org]
- 11. skychemi.com [skychemi.com]
- 12. Disperse Dye – Disperse Violet 57 – Ranbar Violet BA [ranbarr.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 15. specialchem.com [specialchem.com]
- 16. Characteristics Of Reactive Dyes - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
A Comparative Guide to Alternatives for Disperse Violet 1 in Synthetic Fiber Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disperse Violet 1 and its alternatives for dyeing synthetic fibers, with a focus on performance, safety, and environmental impact. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.
Introduction to this compound and the Need for Alternatives
This compound is an anthraquinone-based dye known for its bright violet shade and is used in the dyeing and printing of polyester and its blended fabrics.[1] However, growing concerns over its potential health and environmental impacts have prompted the search for safer and more sustainable alternatives. This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2]
This guide explores several potential alternatives, comparing their performance characteristics, and providing available data on their toxicological and ecological profiles. The primary alternatives discussed are Disperse Violet 33, Disperse Violet 57, and Disperse Violet 99, alongside a general comparison of anthraquinone versus azo-based disperse dyes.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its potential alternatives. It is important to note that this data has been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be approached with caution.
Table 1: Fastness Properties of Disperse Violet Dyes on Polyester
| Dye | C.I. Name | Chemical Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Crocking/Rubbing Fastness (ISO 105-X12) |
| This compound | 61100 | Anthraquinone | 5-6 | 4-5 | 4 | Data not available |
| Disperse Violet 33 | 11218 | Monoazo | 6 | 4 | 4 | Wet: 4-5, Dry: 4 |
| Disperse Violet 57 | 62025 | Anthraquinone | 6-7 | Data not available | 4-5 | Data not available |
| Disperse Violet 99 | - | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Fastness is typically rated on a scale of 1 to 5 (for wash and crocking) or 1 to 8 (for light fastness), with higher numbers indicating better performance.
In-Depth Analysis of Alternatives
Disperse Violet 33
Disperse Violet 33 is a monoazo dye that presents a viable alternative to this compound, offering a red-light purple shade.[3] It is suitable for high-temperature and high-pressure dyeing methods.[3]
-
Performance: It exhibits excellent light fastness and good to excellent wash and rubbing fastness.[4]
Disperse Violet 57
Disperse Violet 57 is another anthraquinone dye, offering a reddish-purple hue.[6] It is noted for its bright color, strong dyeing effect, and excellent heat and migration resistance.[6]
-
Performance: It boasts very good to excellent light and sublimation fastness.[6]
-
Safety & Environment: Being an anthraquinone dye, it is generally more resistant to biodegradation.[5] It may cause skin and eye irritation and could be harmful to aquatic life.[7]
Anthraquinone vs. Azo Disperse Dyes
A key consideration when selecting an alternative is the chemical class of the dye.
-
Anthraquinone Dyes (e.g., this compound, 57): Generally offer bright shades and good light fastness.[8] However, they tend to have higher aquatic toxicity and are more resistant to biodegradation compared to azo dyes.[5]
-
Azo Dyes (e.g., Disperse Violet 33): This is the largest class of disperse dyes. While some have shown potential for skin sensitization, they are a diverse group with varying properties.[9] Some azo dyes can be biodegradable, but this can sometimes lead to the formation of regulated aromatic amines.[5]
Experimental Protocols
Detailed methodologies for the key fastness tests are crucial for reproducible and comparable results. The following are summaries of the standard ISO protocols.
High-Temperature Polyester Dyeing
This method is commonly used for applying disperse dyes to polyester fibers.
-
Preparation: A dyebath is prepared with a dispersing agent, pH buffer (typically acetic acid to maintain a pH of 4.5-5.5), and the disperse dye.
-
Dyeing Cycle: The polyester fabric is introduced into the dyebath at a starting temperature of around 60°C. The temperature is then raised to 130°C at a controlled rate (e.g., 1-2°C/minute).
-
Dyeing: The dyeing is carried out at 130°C for 30-60 minutes.
-
Cooling and Rinsing: The dyebath is cooled to around 70°C, and the fabric is rinsed.
-
Reduction Clearing: A post-treatment with a solution of sodium hydrosulfite and sodium hydroxide is performed to remove unfixed dye from the fiber surface, improving wash fastness.
-
Final Rinsing and Drying: The fabric is thoroughly rinsed and dried.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[10][11]
-
Apparatus: A xenon arc lamp is used as the light source.
-
Procedure: The test specimen is exposed to the light source alongside a set of blue wool references (rated 1-8).
-
Evaluation: The change in color of the specimen is assessed by comparing it to the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[11]
Wash Fastness Test (ISO 105-C06)
This method assesses the resistance of the color of textiles to domestic or commercial laundering.[9][12][13]
-
Apparatus: A specialized washing device (e.g., a Launder-Ometer) is used.
-
Procedure: The test specimen, in contact with a multi-fiber adjacent fabric, is agitated in a soap or detergent solution under specified conditions of time and temperature. Stainless steel balls are added to provide mechanical action.[12]
-
Evaluation: The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed using grey scales. The rating is on a scale of 1 to 5, with 5 representing no change or staining.[9]
Sublimation Fastness Test (ISO 105-P01)
This test evaluates the resistance of the color of textiles to the action of dry heat, which can cause the dye to sublimate (turn from a solid to a gas) and potentially stain adjacent materials.[14]
-
Apparatus: A heating device capable of maintaining a specific temperature is used.
-
Procedure: The test specimen is placed between two undyed fabrics and subjected to a specified temperature (e.g., 180°C, 200°C) for a set time (e.g., 30 seconds).
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales (1-5 rating).[15]
Crocking (Rubbing) Fastness Test (ISO 105-X12)
This method determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[2][5][16]
-
Apparatus: A crockmeter is used for this test.
-
Procedure: A dry and a wet white cotton cloth are rubbed against the test specimen for a specified number of cycles under a defined pressure.[2]
-
Evaluation: The amount of color transferred to the white cloths is assessed using a grey scale for staining (1-5 rating).[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Dyeing and Fastness Testing of Disperse Dyes on Polyester.
Caption: Decision-Making Flowchart for Selecting an Alternative to this compound.
Conclusion
The selection of an alternative to this compound requires a careful evaluation of performance, safety, and environmental factors. While Disperse Violet 33 (an azo dye) and Disperse Violet 57 (an anthraquinone dye) show promise as alternatives with good to excellent fastness properties, their toxicological and ecological profiles require further investigation for a complete risk assessment. Researchers and professionals are encouraged to consult specific technical data sheets from manufacturers and consider certifications such as Oeko-Tex and Bluesign to ensure the selection of a suitable and sustainable alternative. Further comparative studies under standardized conditions are needed to provide a more definitive ranking of these alternatives.
References
- 1. begoodtex.com [begoodtex.com]
- 2. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 3. China Biggest Disperse Violet 33 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 6. Disperse Dye – Disperse Violet 57 – Ranbar Violet BA [ranbarr.com]
- 7. nbinno.com [nbinno.com]
- 8. aatcc.org [aatcc.org]
- 9. textilelearner.net [textilelearner.net]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 12. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. Scorch Tester/Sublimation Fastness Tester ISO105-P01 (Dry Heat) , (Hot Pressing) - Fabrics Textiles Test Instrument and Textile Laboratory Instrument [serverealtech.en.made-in-china.com]
- 15. textilelearner.net [textilelearner.net]
- 16. orientbag.net [orientbag.net]
A Spectroscopic Comparison of Disperse Violet 1 and Disperse Red 1: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of two common industrial dyes, Disperse Violet 1 and Disperse Red 1. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of these compounds, supported by experimental data and detailed methodologies.
Introduction
This compound and Disperse Red 1 are synthetic dyes with distinct chemical structures that give rise to their unique color and spectroscopic properties. This compound is an anthraquinone-based dye, while Disperse Red 1 is an azobenzene derivative.[1][2] Understanding their interaction with electromagnetic radiation is crucial for their application in various scientific and industrial fields, including material science and as potential molecular probes. This guide focuses on a comparative analysis of their spectroscopic signatures obtained through UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound and Disperse Red 1 is presented in Table 1. These properties are foundational to their spectroscopic behavior.
| Property | This compound | Disperse Red 1 |
| Chemical Structure | 1,4-diaminoanthracene-9,10-dione | N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline |
| Molecular Formula | C₁₄H₁₀N₂O₂[1] | C₁₆H₁₈N₄O₃[3] |
| Molecular Weight | 238.24 g/mol [1] | 314.34 g/mol [3] |
| CAS Number | 128-95-0[1] | 2872-52-8[3] |
| Appearance | Dark violet solid[1] | Dark red powder[2] |
| Solubility | Soluble in acetone, ethanol, benzene[4] | Soluble in acetone, ethanol, DMF, ACN[2][5] |
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophores present.
Comparative UV-Vis Spectral Data
The UV-Vis absorption characteristics of this compound and Disperse Red 1 in various organic solvents are summarized in Table 2. Disperse Red 1 exhibits a strong absorption band around 406-502 nm, attributed to the π → π* electronic transition of the azobenzene chromophore.[5] The absorption maximum for this compound is reported to be around 548 nm in a water/acetone mixture.[6]
| Solvent | This compound | Disperse Red 1 |
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | |
| Acetone | ~548 (in water/acetone)[6] | Data not available |
| Ethanol | Data not available | Data not available |
| Acetonitrile (ACN) | Data not available | Data not available |
| Dimethylformamide (DMF) | Data not available | Data not available |
| Methanol | Data not available | Data not available |
Experimental Protocol: UV-Visible Spectroscopy
A generalized procedure for obtaining the UV-Vis absorption spectrum of a disperse dye is as follows:
-
Solution Preparation: Prepare a stock solution of the dye (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., acetone, ethanol, or DMF). From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance of each solution in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Caption: A generalized workflow for UV-Vis spectroscopic analysis of dyes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Comparative FT-IR Spectral Data
FT-IR spectra of both this compound and Disperse Red 1 have been recorded.[1][7] The spectra are characterized by absorption bands corresponding to their respective functional groups. For this compound (an anthraquinone), characteristic peaks would include those for N-H stretching of the amino groups and C=O stretching of the quinone structure. For Disperse Red 1 (an azobenzene), key peaks would include N=N stretching of the azo group, O-H stretching of the hydroxyl group, and N-O stretching of the nitro group.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry dye sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Measurement: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are commonly used.
Comparative NMR Spectral Data
¹³C NMR spectral data is available for this compound.[1] For Disperse Red 1, both ¹H and ¹³C NMR spectra have been reported.[8] The chemical shifts observed in the NMR spectra are consistent with the proposed chemical structures of the dyes.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the dye (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Measurement: Transfer the solution to an NMR tube.
-
Instrumentation: Place the NMR tube in the NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using appropriate pulse sequences and parameters for the desired nucleus (¹H or ¹³C).
Structural and Spectroscopic Relationship
The differences in the spectroscopic properties of this compound and Disperse Red 1 are a direct consequence of their distinct molecular structures.
Caption: Relationship between structure and spectroscopic properties.
Conclusion
This compound and Disperse Red 1 exhibit distinct spectroscopic profiles due to their different chromophoric systems. Disperse Red 1, an azobenzene derivative, shows a strong π → π* transition in the 400-500 nm range, which is sensitive to the solvent environment. This compound, an anthraquinone dye, has a visible absorption maximum at a longer wavelength, around 548 nm. Their FT-IR and NMR spectra further confirm their unique functional groups and molecular structures. This comparative guide provides essential data and methodologies to aid researchers in the characterization and application of these dyes.
References
- 1. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. ジスパースレッド 1 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. scielo.br [scielo.br]
- 6. ec.europa.eu [ec.europa.eu]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Disperse Violet 1 and Its Alternatives on Synthetic Fibers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Violet Disperse Dyes for Polyester, Nylon, and Acetate Fibers.
This guide provides a comprehensive comparison of the performance of C.I. Disperse Violet 1 against several key alternatives on three major synthetic fibers: polyester, nylon, and acetate. The selection of an appropriate dye is critical for achieving desired coloration, durability, and performance characteristics in textile applications. This document summarizes key experimental data on fastness properties, outlines detailed testing and dyeing methodologies, and presents visual workflows to aid in informed decision-making.
Executive Summary
Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures. C.I. This compound, an anthraquinone-based dye, is a widely used colorant known for its bright violet shade. However, a range of alternative violet disperse dyes, each with distinct chemical structures and performance profiles, are available. This guide focuses on a comparative evaluation of this compound against three such alternatives: C.I. Disperse Violet 28, C.I. Disperse Violet 33, and C.I. Disperse Violet 93.
The performance of these dyes varies significantly across different synthetic fibers, influenced by the fiber's chemical and physical properties. Generally, polyester exhibits the highest fastness properties with disperse dyes, owing to its crystalline structure and the high temperatures used in its dyeing process. Nylon, while readily dyed with disperse dyes, often shows lower wet fastness. Acetate fibers, being more sensitive to high temperatures, require carefully controlled dyeing conditions. This guide presents a detailed breakdown of these performance characteristics to facilitate appropriate dye selection for specific applications.
Quantitative Performance Data
The following tables summarize the fastness properties of this compound and its alternatives on polyester, nylon, and acetate fibers. The ratings are based on standardized testing methodologies, with light fastness evaluated on the Blue Wool Scale (1-8, where 8 indicates the highest fastness) and wash and sublimation fastness assessed using a greyscale for staining and color change (1-5, where 5 indicates negligible change or staining).
Table 1: Performance on Polyester
| Dye | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining | Sublimation Fastness (ISO 105-P01) - Staining |
| This compound | 61100 | 5-6 | 4-5 | 5 | 2 |
| Disperse Violet 28 | 61102 | 7 | 5 | 5 | 2-3 |
| Disperse Violet 33 | - | Medium | Good | Good | - |
| Disperse Violet 93 | - | 5 | 5 | 5 | 4-5 |
Table 2: Performance on Nylon
| Dye | C.I. Name | Light Fastness | Wash Fastness - Color Change | Wash Fastness - Staining | Sublimation Fastness - Staining |
| This compound | 61100 | Moderate | Moderate | Moderate | - |
| Disperse Violet 28 | 61102 | Good | Moderate | Moderate | - |
| Disperse Violet 33 | - | Poor | Poor | Poor | - |
| Disperse Violet 93 | - | Good | Good | Good | - |
Table 3: Performance on Acetate
| Dye | C.I. Name | Light Fastness | Wash Fastness - Color Change | Wash Fastness - Staining | Sublimation Fastness - Staining |
| This compound | 61100 | Good | Good | Good | - |
| Disperse Violet 28 | 61102 | Good | Good | Good | - |
| Disperse Violet 33 | - | Fair | Fair | Fair | - |
| Disperse Violet 93 | - | Good | Good | Good | - |
Experimental Protocols
The performance data presented in this guide is based on standardized experimental protocols. Adherence to these methodologies is crucial for obtaining comparable and reproducible results.
Dyeing Procedures
1. High-Temperature Exhaust Dyeing for Polyester: This method is commonly used for polyester and provides excellent dye penetration and fastness.
-
Preparation: A dyebath is prepared with a dispersing agent, a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5), and the disperse dye. The dye is first pasted with a small amount of dispersing agent and cold water, then diluted with warm water (40-50°C).
-
Dyeing: The pre-wetted polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is raised to 130°C at a rate of 1-2°C per minute and maintained for 45-60 minutes.
-
After-treatment: The dyebath is cooled to 70°C, and the fabric is rinsed. A reduction clearing process is then carried out using a solution of caustic soda and sodium hydrosulfite at 70-80°C for 15-20 minutes to remove unfixed surface dye. Finally, the fabric is rinsed and dried.
2. Carrier Dyeing for Polyester (at Atmospheric Pressure): This method is used when high-temperature equipment is not available.
-
Preparation: Similar to the high-temperature method, but with the addition of a carrier (an organic compound that swells the fiber).
-
Dyeing: The dyebath is heated to the boil (around 100°C) and maintained for 60-90 minutes.
-
After-treatment: The same as the high-temperature method.
3. Dyeing of Nylon with Disperse Dyes:
-
Preparation: The dyebath is prepared with a dispersing agent and the disperse dye. The pH is adjusted to 4.5-5.5 with acetic acid.
-
Dyeing: The nylon fabric is introduced into the dyebath at 40°C. The temperature is raised to 95-100°C and maintained for 45-60 minutes.
-
After-treatment: The fabric is rinsed thoroughly with warm and then cold water. For deeper shades, a light reduction clearing may be performed.
4. Dyeing of Acetate with Disperse Dyes:
-
Preparation: The dyebath is prepared similarly to that for nylon.
-
Dyeing: The acetate fabric is introduced into the dyebath at a low temperature. The temperature is gradually raised to 80-85°C and maintained for 60-90 minutes. Higher temperatures can cause delustering of the fiber.
-
After-treatment: The fabric is rinsed with warm water and then cold water and dried at a low temperature.
Fastness Testing Protocols
-
Light Fastness (ISO 105-B02): This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).[1][2][3] The change in color of the test specimen is assessed by comparing it with a set of blue wool references (Blue Wool Scale 1-8).[1][4]
-
Wash Fastness (AATCC Test Method 61): This accelerated test is designed to evaluate the colorfastness to laundering of textiles.[5][6][7][8][9] A specimen of the textile in contact with a multifiber test fabric is laundered in a stainless steel container containing a detergent solution and stainless steel balls. The test is run for 45 minutes at a specified temperature. The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the appropriate gray scales.[7]
-
Sublimation Fastness (ISO 105-P01): This method assesses the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting.[10][11][12][13] A specimen of the dyed textile is placed between two pieces of undyed fabric and subjected to a specific temperature and pressure for a set time using a heat press. The change in color of the specimen and the staining of the undyed fabrics are evaluated using the gray scales.[10]
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for performance evaluation and the logical relationship between the dyes and their performance on different fibers.
References
- 1. ISO 105-B02 | Q-Lab [q-lab.com]
- 2. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. atlas-mts.com.br [atlas-mts.com.br]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. AATCC 61 Color fastness to Laundering [darongtester.com]
- 7. aatcctestmethods.com [aatcctestmethods.com]
- 8. arcwear.com [arcwear.com]
- 9. chiuvention.com [chiuvention.com]
- 10. textilelearner.net [textilelearner.net]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. fyitester.com [fyitester.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Validating the Anti-Tumor Activity of Novel Disperse Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-cancer agents has led researchers to explore a diverse range of chemical compounds, including disperse dyes. Traditionally used in the textile industry, certain azo and anthraquinone disperse dyes have demonstrated promising anti-tumor activities. This guide provides a comparative analysis of the in vitro efficacy of select novel disperse dyes against established anticancer drugs, supported by detailed experimental protocols and potential signaling pathways.
Comparative Cytotoxicity Analysis
The anti-tumor activity of novel disperse dyes is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available IC50 values for novel disperse dyes compared to standard chemotherapeutic agents.
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Novel Azo Dyes and Cisplatin against Human Breast Cancer (MCF-7) Cells.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Novel Azo Dye (4d) | MCF-7 | 3.30 | [1] |
| Cisplatin (Reference) | MCF-7 | 4.90 | [1] |
Table 2: In vitro Cytotoxicity (IC50) of a Novel Disperse Dye and Doxorubicin against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Disperse Dye 22h | HePG-2 (Liver) | 23.4 | [2] |
| MCF-7 (Breast) | 62.2 | [2] | |
| HCT-116 (Colon) | 28 | [2] | |
| A-549 (Lung) | 53.6 | [2] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | ~0.025 - 9.908 | [3] |
| HeLa (Cervical) | ~1.91 - 2.92 | [4][5] |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential. The following are methodologies for key in vitro assays used to assess the anti-tumor activity of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the novel disperse dye or reference drug and incubate for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the novel disperse dye for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the novel disperse dye for 24-48 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the novel disperse dye, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Methodologies and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Some azo dyes have been shown to induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.
Anthraquinone derivatives have been reported to interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR pathway.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. worldsresearchassociation.com [worldsresearchassociation.com]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: Aqueous vs. Supercritical CO2 Dyeing with Disperse Violet 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of conventional aqueous dyeing and the innovative supercritical carbon dioxide (scCO₂) method for the application of C.I. Disperse Violet 1. This document outlines the fundamental principles, experimental protocols, and performance characteristics of each technology, supported by available experimental data.
Introduction: Two Approaches to Textile Coloration
The coloration of synthetic fibers, particularly polyester, with disperse dyes like this compound is a cornerstone of the textile industry. The traditional method relies on water-based (aqueous) processes, which, while effective, are associated with significant water consumption and effluent generation. In contrast, supercritical fluid dyeing using carbon dioxide (scCO₂) has emerged as a promising, environmentally benign alternative. This guide delves into a detailed comparison of these two methods.
Quantitative Data Summary
Table 1: Comparison of Typical Process Parameters
| Parameter | Aqueous Dyeing | Supercritical CO₂ Dyeing |
| Dyeing Medium | Water | Supercritical Carbon Dioxide |
| Operating Temperature | 120-140 °C | 80-120 °C |
| Operating Pressure | Atmospheric / Slightly Elevated | 200-250 bar |
| Dyeing Time | 60-90 minutes | 60-90 minutes |
| Auxiliary Chemicals | Dispersing agents, pH regulators (e.g., acetic acid), leveling agents | Generally not required |
| Water Consumption | High (up to 200 L/kg of fabric) | None |
| Wastewater Generation | Significant, containing residual dyes and chemicals | None |
| Energy Consumption | High (for heating water and drying) | Reduced (no drying needed) |
| Post-treatment | Reduction clearing often required to remove surface dye and improve fastness | Rinsing with acetone or depressurization to remove residual dye |
Table 2: Illustrative Comparison of Colorfastness Properties (General Disperse Dyes)
Note: This table provides a general comparison for disperse dyes on polyester, as specific comparative data for this compound was not found. The actual performance may vary.
| Fastness Property | Aqueous Dyeing | Supercritical CO₂ Dyeing |
| Washing Fastness | Good to Excellent (often requires reduction clearing) | Good to Excellent |
| Rubbing Fastness | Good | Good to Excellent |
| Light Fastness | Dependent on dye structure | Dependent on dye structure |
Experimental Protocols
Aqueous Dyeing of Polyester with Disperse Dyes
This protocol describes a typical high-temperature aqueous dyeing process for polyester fabric.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
High-temperature dyeing apparatus (e.g., beaker dyer)
-
Water bath or heating mantle
-
Beakers, stirring rods
Procedure:
-
Preparation of the Dye Bath:
-
A paste of the required amount of this compound and a dispersing agent is prepared.
-
Water is added to the paste to create a dispersion.
-
The dye dispersion is added to the dye bath, which is maintained at approximately 60°C.
-
The pH of the dye bath is adjusted to 4-5.5 using acetic acid.
-
-
Dyeing Process:
-
The polyester fabric is introduced into the dye bath.
-
The temperature of the dye bath is raised to 130°C over a period of time.
-
Dyeing is continued at this temperature for 60 minutes to allow for dye diffusion and fixation.
-
-
Cooling and Rinsing:
-
The dye bath is then cooled to 60°C.
-
The dyed fabric is removed and rinsed with hot water.
-
-
Reduction Clearing (Optional but Recommended):
-
To improve wash fastness, a reduction clearing process is performed to remove any unfixed dye from the fabric surface.
-
-
Final Rinsing and Drying:
-
The fabric is thoroughly rinsed with water and then dried.
-
Supercritical CO₂ Dyeing of Polyester with Disperse Dyes
This protocol outlines a general procedure for dyeing polyester fabric using supercritical CO₂.
Materials and Equipment:
-
Polyester fabric
-
This compound (as a fine powder)
-
High-pressure autoclave (supercritical fluid dyeing vessel)
-
High-pressure CO₂ pump
-
Heating system for the vessel
-
CO₂ cylinder (high purity)
Procedure:
-
Sample and Dye Loading:
-
The polyester fabric sample is wrapped around a perforated holder and placed inside the autoclave.
-
The required amount of this compound powder is placed at the bottom of the vessel.
-
-
System Purge:
-
The autoclave is sealed, and the system is purged with gaseous CO₂ to remove any air.
-
-
Pressurization and Heating:
-
The vessel is preheated to the desired dyeing temperature (e.g., 120°C).
-
Liquid CO₂ is then pumped into the autoclave until the target pressure (e.g., 250 bar) is reached, bringing the CO₂ to its supercritical state.
-
-
Dyeing:
-
The dyeing process is carried out under constant temperature and pressure for a specified duration (e.g., 60 minutes), often with stirring to ensure even dye distribution.
-
-
Depressurization and Dye Recovery:
-
After dyeing, the pressure is slowly released. As the CO₂ returns to its gaseous state, its solvating power for the dye decreases, causing the unfixed dye to precipitate.
-
The gaseous CO₂ can be recycled.
-
-
Post-treatment:
-
The dyed fabric is removed from the vessel. A light rinse with a solvent like acetone may be used to remove any residual surface dye.
-
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow of aqueous and supercritical CO₂ dyeing processes.
Logical Relationship of Process Inputs and Outputs
Caption: Inputs and outputs of aqueous vs. supercritical CO₂ dyeing.
Discussion and Conclusion
The primary advantage of supercritical CO₂ dyeing over the conventional aqueous method is its significantly reduced environmental footprint. The elimination of water from the process negates the need for wastewater treatment, a major cost and environmental concern in the textile industry. Furthermore, the energy-intensive drying step required in aqueous dyeing is absent in the scCO₂ process, leading to potential energy savings.
From a chemical perspective, the scCO₂ process is simpler, often eliminating the need for auxiliary chemicals like dispersing and leveling agents that are essential in aqueous dyeing to keep the hydrophobic disperse dye suspended in water. The solubility of this compound in supercritical CO₂ is a critical parameter and has been shown to increase with both pressure and temperature. The addition of co-solvents can further enhance this solubility.
While direct comparative performance data for this compound is lacking, studies on other disperse dyes suggest that the color strength and fastness properties achieved with scCO₂ dyeing are comparable, and in some cases superior, to those from aqueous methods. The lower dyeing temperatures sometimes possible with scCO₂ can also be advantageous in preserving the integrity of certain synthetic fibers.
Genotoxicity Assessment of Disperse Violet 1: A Comparative Guide
This guide provides a comprehensive assessment of the genotoxicity of the anthraquinone dye, Disperse Violet 1, in comparison to other structurally related and commonly used disperse dyes: Disperse Red 1, Disperse Orange 1, and Disperse Red 13. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use and potential risks associated with these compounds.
Comparative Genotoxicity Data
The genotoxic potential of a substance refers to its ability to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. Several standardized assays are used to evaluate the genotoxicity of chemicals. The following tables summarize the available quantitative and qualitative data for this compound and its alternatives from key genotoxicity studies.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of the bacterium Salmonella typhimurium.
| Dye | S. typhimurium Strains | Metabolic Activation (S9) | Result | Quantitative Data (Revertant Colonies) |
| This compound | TA98, TA100, TA1535, TA1537 | With and Without | Conflicting Results[1] | Not consistently reported in public literature. Some studies show positive results, particularly in strain TA1537, while others are negative. |
| Disperse Red 1 | TA98, TA100 | With | Positive[2] | Specific revertant colony counts are not consistently reported, but studies confirm mutagenicity. |
| Disperse Orange 1 | TA98, YG1041 | Not Specified | Positive[3][4][5] | Induces frameshift mutations. |
| Disperse Red 13 | TA98, YG1041 | Without | Positive[6] | Induces frameshift mutations. |
Table 2: In Vitro Micronucleus Test Results
The in vitro micronucleus test assesses chromosomal damage by detecting the formation of small, secondary nuclei (micronuclei) in cultured cells.
| Dye | Cell Type | Concentration | Result | Frequency of Micronucleated Cells |
| This compound | Not Specified | Not Specified | Positive in some in vitro studies[1] | Specific quantitative data not readily available. |
| Disperse Red 1 | Human Lymphocytes & HepG2 cells | 0.2 - 2.0 µg/mL | Positive[2][7] | Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes. |
| Disperse Orange 1 | Human Lymphocytes & HepG2 cells | 0.2 - 2.0 µg/mL | Positive[3][7] | Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes. |
| Disperse Red 13 | Human Lymphocytes | Not Specified | Positive[6] | Increased chromosomal damage observed. |
Table 3: In Vivo Genotoxicity Test Results
In vivo tests are conducted in living organisms to assess the genotoxic effects of a substance in a whole biological system.
| Dye | Assay | Animal Model | Dose | Target Tissue | Result | Quantitative Data |
| This compound | Micronucleus & Comet Assay | Not Specified | Not Specified | Not Specified | Negative in vivo[1] | The SCCS opinion states that in vivo tests did not confirm the in vitro positive results, but specific data is not provided. |
| Disperse Red 1 | Micronucleus Assay | Mouse | 0.5 & 50 mg/kg bw | Bone Marrow | Positive[8] | Increased frequency of micronucleated polychromatic erythrocytes. |
| Disperse Red 1 | Comet Assay | Mouse | 0.005 mg/kg bw | Liver | Positive[8] | Increased primary DNA damage. |
| Disperse Red 1 | Comet Assay | Mouse | 100 & 500 mg/kg | Testis | Positive[9] | Increased DNA damage. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.
-
Animal Model: Typically mice or rats are used.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.
-
Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after the last administration (usually 24 and 48 hours).
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
In Vivo Mammalian Alkaline Comet Assay - OECD 489
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.
-
Animal Model and Dosing: Similar to the micronucleus test, rodents are treated with the test substance.
-
Tissue Collection and Cell Preparation: Tissues of interest (e.g., liver, kidney, blood) are collected, and a single-cell suspension is prepared.
-
Procedure:
-
Cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).
-
The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis is performed, causing fragmented DNA to migrate away from the nucleus, forming a "comet tail."
-
-
Visualization and Analysis:
-
The DNA is stained with a fluorescent dye.
-
The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software. Common parameters include % Tail DNA and Tail Moment.
-
-
Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
Genotoxic agents can trigger complex cellular signaling pathways that are involved in DNA damage detection, cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death).
DNA Damage Response Signaling Pathway
A key pathway activated in response to DNA damage involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream proteins, including the tumor suppressor p53 . Activated p53 can halt the cell cycle to allow time for DNA repair or induce apoptosis if the damage is irreparable.
Figure 1: Simplified DNA damage response pathway initiated by genotoxic agents.
General Experimental Workflow for Genotoxicity Assessment
The assessment of a compound's genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Figure 2: Tiered workflow for assessing the genotoxicity of a chemical compound.
Conclusion
The available data indicates that this compound has shown some evidence of genotoxicity in in vitro tests, but these findings were not confirmed in in vivo studies, leading the Scientific Committee on Consumer Safety (SCCS) to conclude it has no in vivo genotoxic potential.[1] However, the lack of publicly available quantitative data for this compound makes a direct and robust comparison with alternative dyes challenging.
In contrast, Disperse Red 1, Disperse Orange 1, and Disperse Red 13 have all demonstrated positive results in both in vitro mutagenicity and clastogenicity assays. Furthermore, in vivo studies on Disperse Red 1 have confirmed its ability to induce chromosomal and primary DNA damage in mice.[8][9]
For researchers and professionals in drug development, the choice of a dye should consider this genotoxicity profile. While this compound may appear to be a safer alternative based on the current regulatory assessment, the conflicting in vitro data warrants a cautious approach. The other disperse dyes included in this comparison show clearer evidence of genotoxic activity and should be handled with appropriate safety measures. Further research providing transparent, quantitative data for this compound would be beneficial for a more definitive risk assessment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the antimicrobial properties of textiles dyed with "Disperse Violet 1"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The textile industry is increasingly focused on the development of functional fabrics with antimicrobial properties to inhibit the growth of harmful microorganisms. While a variety of antimicrobial agents are available, a comprehensive understanding of the methodologies used to evaluate their efficacy is crucial for research and development. This guide provides a comparative overview of standard methods for assessing the antimicrobial properties of textiles.
It is important to note that a literature search for the antimicrobial properties of textiles dyed specifically with "Disperse Violet 1" did not yield any specific experimental data. Therefore, this document will serve as a general guide, using illustrative data from other antimicrobial treatments to provide context for the evaluation process. The focus will be on the comparison of widely accepted testing protocols to aid researchers in selecting the appropriate methods for their specific needs.
Comparison of Standard Antimicrobial Testing Methods
The selection of an appropriate test method is critical for accurately determining the antimicrobial efficacy of a textile finish. The three most common standards are AATCC 100, AATCC 147, and ISO 20743. Each method offers distinct advantages and is suited for different stages of product development and quality control.
| Feature | AATCC 100 | AATCC 147 (Parallel Streak Method) | ISO 20743 |
| Test Type | Quantitative | Qualitative | Quantitative |
| Primary Outcome | Percentage reduction of microorganisms.[1][2][3] | Presence and size of a zone of inhibition.[4] | Antibacterial activity value (log reduction).[5][6] |
| Assesses | Bacteriostatic (growth-inhibiting) and bactericidal (killing) properties.[1][3] | Bacteriostatic activity of diffusible antimicrobial agents.[4] | Bacteriostatic and bactericidal properties.[5] |
| Typical Test Organisms | Staphylococcus aureus, Klebsiella pneumoniae.[2] | Staphylococcus aureus, Klebsiella pneumoniae.[7] | Staphylococcus aureus, Klebsiella pneumoniae.[8] |
| General Procedure | Fabric swatches are inoculated with a bacterial suspension and incubated for 24 hours. The number of viable bacteria is determined before and after incubation.[1][2][3] | A nutrient agar plate is streaked with bacteria, and the textile sample is placed on top. The plate is incubated, and the area of no bacterial growth around the sample is observed.[4][7] | Inoculated textile samples are incubated for 18-24 hours. The number of viable bacteria is counted and compared to a control sample.[6][9] |
| Best For | Obtaining reproducible, quantitative data for performance claims.[1] | Rapid screening of a large number of samples for the presence of diffusible antimicrobial agents.[10] | Standardized international testing for a wide range of textile products.[5][6] |
Illustrative Performance Data of Antimicrobial Textiles
As previously stated, no specific data for "this compound" is publicly available. The following table presents illustrative quantitative data from studies on other antimicrobial treatments to demonstrate how results are typically presented. This data is for example purposes only.
| Antimicrobial Agent/Dye | Textile | Test Organism | Test Method | Bacterial Reduction (%) | Source |
| Chamaecyparis obtusa extract (non-mordanted) | Cotton | S. aureus | Not specified | 99.9% | [11] |
| Chamaecyparis obtusa extract (Cu-mordanted) | Cotton | S. aureus | Not specified | >99.9% | [11] |
| Chamaecyparis obtusa extract (non-mordanted) | Cotton | K. pneumoniae | Not specified | 84.2% | [11] |
| Chitosan-treated | Cotton | E. coli | Not specified | 97.20% | [12] |
| Chitosan-treated | Cotton | S. aureus | Not specified | 98.03% | [12] |
| Cationic Dyes | Not specified | Bacteria/Fungi | Not specified | 16% to >99.9% | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are summaries of the methodologies for the key tests discussed.
AATCC 100: Antibacterial Finishes on Textile Materials
This quantitative method is designed to assess the degree of antibacterial activity.
-
Preparation of Materials: Test specimens (treated textile) and control specimens (untreated textile) are cut into circular swatches.
-
Inoculum Preparation: A liquid culture of the test microorganism (e.g., Staphylococcus aureus or Klebsiella pneumoniae) is prepared and standardized to a specific concentration.[1]
-
Inoculation: A specified volume of the bacterial inoculum is applied to the surface of both the test and control swatches.
-
Incubation: The inoculated swatches are incubated in a humid environment for 18-24 hours at 37°C.[3]
-
Elution and Enumeration: Immediately after inoculation ("0" contact time) and after the incubation period, the bacteria are eluted from the swatches using a neutralizing solution. The number of viable bacteria in the eluate is determined through serial dilutions and plate counts.[1]
-
Calculation: The percentage reduction of bacteria by the treated textile is calculated by comparing the number of bacteria on the treated swatch to the number on the untreated control swatch after incubation.[2]
AATCC 147: Antibacterial Activity Assessment of Textile Materials: Parallel Streak Method
This is a qualitative method to detect bacteriostatic activity of diffusible antimicrobial agents.
-
Media Preparation: Sterilized nutrient agar is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar plate is inoculated with five parallel streaks of a standardized bacterial suspension.[4][7]
-
Specimen Placement: A rectangular textile specimen is placed transversely across the five streaks.[4]
-
Incubation: The petri dishes are incubated for 18-24 hours at 37°C.[7]
-
Evaluation: The incubated plates are examined for a zone of inhibition (a clear area of no bacterial growth) around the textile specimen and for the interruption of growth under the specimen.[4]
ISO 20743: Determination of Antibacterial Activity of Textile Products
This international standard provides quantitative methods for evaluating the antibacterial efficacy of textiles. The absorption method is commonly used.
-
Specimen Preparation: Both antibacterial-treated and control textile specimens are prepared.
-
Inoculum Preparation: A suspension of the test bacteria is prepared and standardized.
-
Inoculation: A specified volume of the bacterial suspension is inoculated directly onto the textile specimens.[5][9]
-
Incubation: The inoculated specimens are incubated in a humid environment for 18-24 hours at 37°C.[6][9]
-
Enumeration: After incubation, the bacteria are washed out from the specimens, and the number of viable bacteria is determined by plating.[5]
-
Calculation: The antibacterial activity is calculated based on the difference in the logarithmic values of the bacterial counts between the control and treated specimens.[6]
Visualizing the Experimental Workflow
A generalized workflow for evaluating the antimicrobial properties of a dyed textile is presented below.
Figure 1. Generalized workflow for antimicrobial textile efficacy testing.
References
- 1. microchemlab.com [microchemlab.com]
- 2. ttslaboratuvar.com [ttslaboratuvar.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. aatcctestmethods.com [aatcctestmethods.com]
- 8. ttslaboratuvar.com [ttslaboratuvar.com]
- 9. biolabtests.com [biolabtests.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Dyeing Performance and Anti-Superbacterial Activity of Cotton Fabrics Dyed with Chamaecyparis obtusa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dyeing Improvement and Stability of Antibacterial Properties in Chitosan-Modified Cotton and Polyamide 6,6 Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Allergenic Potential: A Comparative Guide to Disperse Violet 1 and Its Alternatives
For Immediate Release
[City, State] – [Date] – In response to the growing need for comprehensive safety data in the textile and cosmetic industries, this guide provides a detailed comparison of the skin sensitization and cross-reactivity potential of Disperse Violet 1, a common anthraquinone dye, against several alternative disperse dyes. This document, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to facilitate informed decisions in material selection and product formulation.
Disperse dyes are a class of synthetic colorants with low water solubility, widely used for dyeing synthetic fibers such as polyester and acetate. However, their lipophilic nature and small molecular size can facilitate skin penetration, leading to an increased risk of allergic contact dermatitis. This compound, in particular, has been identified as a skin sensitizer. This guide presents quantitative data from established testing methodologies to objectively assess its allergenic profile in comparison to other commercially available disperse dyes.
Comparative Analysis of Sensitization Potential
The sensitizing potential of a substance is its ability to induce an allergic response after repeated contact with the skin. The murine Local Lymph Node Assay (LLNA) is a widely accepted method for assessing this potential. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The result is expressed as the EC3 value, which is the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a stronger sensitizing potential.
The following table summarizes the available LLNA data for this compound and a selection of alternative disperse dyes.
| Dye Name | Chemical Class | CAS Number | LLNA EC3 Value (%) | Sensitization Potency |
| This compound | Anthraquinone | 128-95-0 | 3.75 | Moderate |
| Disperse Blue 106 | Anthraquinone | 68516-81-4 | 0.003 | Strong |
| Disperse Blue 124 | Azo | 61968-47-6 | 0.003 | Strong |
| Disperse Red 1 | Azo | 2872-52-8 | 3 | Moderate |
| Disperse Orange 37 | Azo | 13301-61-6 | 10 | Weak |
| Disperse Blue 35 | Anthraquinone | 12222-75-2 | 10 | Weak |
| Disperse Yellow 3 | Azo | 2832-40-8 | >30 | Very Weak |
| Disperse Orange 3 | Azo | 730-40-5 | >30 | Very Weak |
Data compiled from multiple sources. The potency classification is based on established schemes where lower EC3 values correspond to higher potency.
Cross-Reactivity and Co-Sensitization
Cross-reactivity occurs when a person sensitized to one substance also reacts to another, chemically similar substance. Co-sensitization, on the other hand, refers to the development of allergies to multiple, chemically unrelated substances. In the context of textile dyes, both phenomena are significant considerations.
While specific experimental studies on the cross-reactivity of this compound are limited, the potential for cross-reactions between dyes of the same chemical class (e.g., other anthraquinone dyes) exists. Furthermore, there is substantial evidence of cross-reactivity between certain disperse dyes and p-phenylenediamine (PPD), a well-known potent sensitizer found in hair dyes. For instance, a high percentage of individuals allergic to Disperse Orange 3 also show a reaction to PPD. Although a direct link between this compound and PPD cross-reactivity is not well-documented in the reviewed literature, the chemical structures of some dye metabolites may resemble PPD, suggesting a potential for such reactions.
Clinical reports have described cases of patients exhibiting sensitivity to multiple, chemically unrelated dyes, indicating the possibility of co-sensitization due to simultaneous exposure from textiles dyed with a mixture of colorants.
Experimental Protocols
Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.
Principle: The assay is based on the principle that sensitizing chemicals induce the proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-methyl thymidine) or by other non-radioactive methods.
Methodology:
-
Animal Model: Typically, CBA/J strain mice are used.
-
Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.
-
Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: The proliferation of lymph node cells is quantified by measuring the incorporation of the radiolabel. A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then interpolated from the dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization in humans.
Principle: The test involves repeated application of a substance to the skin of human volunteers under controlled conditions to determine if an allergic reaction develops.
Methodology:
-
Subject Recruitment: A panel of healthy adult volunteers (typically 50-200) is recruited.
-
Induction Phase: The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch. The patch is removed after 24-48 hours, and the site is evaluated for any reaction. This process is repeated for a total of nine applications over a three-week period.
-
Rest Period: A two-week rest period follows the induction phase, during which no applications are made. This allows for the development of any potential sensitization.
-
Challenge Phase: A single patch containing the test material is applied to a new, previously untreated skin site.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., redness, swelling, papules) at 24, 48, 72, and sometimes 96 hours after patch removal.
Conclusion
The data presented in this guide indicate that this compound is a moderate skin sensitizer. While it may be a suitable option in certain applications, for products intended for prolonged or direct skin contact, alternatives with a weaker sensitization potential, such as Disperse Yellow 3 or Disperse Orange 3, may be preferable. However, it is crucial to consider that even weak sensitizers can cause allergic reactions in susceptible individuals. The potential for cross-reactivity and co-sensitization with other dyes should also be a key consideration in the safety assessment of any textile or cosmetic product. The experimental protocols detailed herein provide a framework for the robust evaluation of new and existing colorants to ensure consumer safety.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as a substitute for comprehensive safety testing and regulatory consultation.
A Comparative Guide to Disperse Violet 1 and Disperse Violet 57 for Plastic Coloration
In the realm of plastic coloration, the selection of the appropriate dye is paramount to achieving the desired aesthetic and performance characteristics of the final product. This guide provides a comprehensive comparison of two widely used anthraquinone dyes, Disperse Violet 1 and Disperse Violet 57, for researchers, scientists, and professionals in materials science and product development. The following sections detail their performance attributes, supported by available data, and outline the experimental protocols for their evaluation.
Executive Summary
This compound is a vibrant purple dye known for its high color intensity and good overall stability.[1] Disperse Violet 57, a bright reddish-violet dye, is recognized for its excellent heat and migration resistance, making it suitable for a wide range of engineering plastics.[2][3][4] While both are effective colorants, the choice between them will depend on the specific polymer, processing conditions, and end-use application requirements.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and Disperse Violet 57. It is important to note that while specific quantitative data is available for Disperse Violet 57, the data for this compound is largely qualitative, described as having "good" or "excellent" properties in technical literature.
| Property | This compound | Disperse Violet 57 | Test Standard (Typical) |
| C.I. Name | This compound | Disperse Violet 57 | - |
| CAS Number | 128-95-0 | 1594-08-7 / 61968-60-3 | - |
| Chemical Class | Anthraquinone | Anthraquinone | - |
| Appearance | Violet powder | Bright reddish-violet powder | Visual |
| Heat Stability | Excellent (Specific temperature data not readily available) | 280 - 300 °C | ISO 787-21 |
| Light Fastness (Blue Wool Scale) | 5-6 | 6-7 | ISO 105-B02 |
| Migration Resistance (Grey Scale) | Good (Specific rating not readily available) | 4-5 | ISO 105-A03 |
| Recommended Plastics | Polyester-based plastics, Nylon, Acetate[1] | PS, ABS, SAN, PMMA, PC, PET, Polyamide[2][3] | - |
Detailed Performance Analysis
This compound offers high color strength and is noted for its stability to both heat and light, making it a reliable choice for general-purpose plastic coloration.[1] Its application is prominent in polyester-based materials. However, the lack of specific, publicly available quantitative data on its heat stability in various engineering plastics and its migration resistance can be a limiting factor for applications with stringent requirements.
Disperse Violet 57 demonstrates superior performance in high-temperature applications and exhibits excellent resistance to migration, which is critical in preventing color bleeding in the final product.[2][3][4] Its suitability for a broad range of engineering plastics, including polycarbonate (PC) and acrylonitrile butadiene styrene (ABS), makes it a versatile option for demanding applications.
Experimental Protocols
To ensure accurate and reproducible evaluation of these dyes, standardized testing methodologies are crucial. Below are detailed protocols for assessing key performance attributes.
Light Fastness Testing
Objective: To determine the resistance of the colored plastic to fading upon exposure to light.
Methodology (based on ISO 105-B02 and ASTM D4329):
-
Specimen Preparation: Prepare colored plastic plaques of a standardized thickness by injection molding or compression molding, ensuring uniform dispersion of the dye.
-
Exposure: Expose the specimens to a controlled artificial light source, typically a xenon arc lamp, which simulates the solar spectrum. A portion of each specimen should be masked to serve as an unexposed reference.
-
Evaluation: Periodically compare the exposed portion of the specimen to the unexposed portion. The degree of color change is assessed visually against the Blue Wool Scale (grades 1-8, where 8 is excellent) or instrumentally using a spectrophotometer.
Heat Stability Testing
Objective: To evaluate the thermal stability of the dye during plastic processing.
Methodology (based on ISO 787-21):
-
Compounding: Prepare a masterbatch of the dye in the desired polymer. Then, create a series of let-downs at the final concentration.
-
Processing: Subject the colored plastic to a series of controlled high temperatures in an injection molding machine or an extruder, with defined residence times.
-
Analysis: Compare the color of the plastic processed at different temperatures against a control sample processed at a lower, stable temperature. The temperature at which a significant color change occurs is determined as the heat stability limit. Color change is assessed using the ISO 105-A02 grey scale for assessing change in colour.
Migration Resistance Testing
Objective: To assess the tendency of the dye to migrate from the colored plastic to a contacting surface.
Methodology (adapted from principles of ASTM F1929):
-
Sample Assembly: Place a plaque of the colored plastic in direct contact with an uncolored plaque of a plastic known to be susceptible to dye migration (e.g., plasticized PVC).
-
Incubation: Subject the assembly to a specific temperature and pressure for a defined period to accelerate any potential migration.
-
Assessment: After the incubation period, separate the plaques and visually inspect the uncolored plaque for any color transfer. The degree of staining is rated using the ISO 105-A03 grey scale for assessing staining (grades 1-5, where 5 indicates no migration).
Visualization of Comparison and Workflow
To further clarify the selection process and experimental evaluation, the following diagrams are provided.
Caption: Key property comparison of this compound and 57.
Caption: Experimental workflow for evaluating disperse dyes in plastics.
Conclusion
Both this compound and Disperse Violet 57 are valuable colorants for the plastics industry. Disperse Violet 57 stands out for its well-documented high performance in demanding applications, particularly in engineering plastics where heat stability and migration resistance are critical. This compound is a strong candidate for applications where high color vibrancy is a primary concern and processing conditions are less extreme. For critical applications, it is imperative that researchers and developers conduct their own evaluations based on the specific polymer and end-use requirements, following standardized testing protocols to ensure reliable and comparable results.
References
- 1. 1,4-Diaminoanthraquinone this compound, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]
- 2. China Disperse Violet 57 / CAS 1594-08-7/61968-60-3 factory and manufacturers | Precise Color [precisechem.com]
- 3. Disperse Dye – Disperse Violet 57 – Ranbar Violet BA [ranbarr.com]
- 4. China Disperse Violet 57 for Plastic and Polyester Fiber factory and manufacturers | Precise Color [precisechem.com]
A Comparative Guide to the In Vitro Cytotoxicity of Synthetic Disperse Dyes
This guide provides a comparative analysis of the in vitro cytotoxicity of various synthetic disperse dyes, compiled from recent scientific studies. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment and safety evaluation of textile dyes. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key experimental workflows and cellular pathways involved in dye-induced cytotoxicity.
Comparative Cytotoxicity Data
The cytotoxic effects of synthetic disperse dyes have been evaluated across various human and animal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values and other cytotoxicity findings for several disperse dyes.
| Disperse Dye | Cell Line | Assay | Exposure Time | IC50 (µg/mL) | Source |
| Disperse Dye 1 | HepG-2 (Hepatocellular carcinoma) | Not Specified | 48 h | 23.4 | [1] |
| MCF-7 (Breast cancer) | Not Specified | 48 h | 62.2 | [1] | |
| HCT-116 (Colon carcinoma) | Not Specified | 48 h | 28 | [1] | |
| A-549 (Lung carcinoma) | Not Specified | 48 h | 53.6 | [1] | |
| Disperse Dye 2 | HepG-2 (Hepatocellular carcinoma) | Not Specified | 48 h | 196 | [1] |
| MCF-7 (Breast cancer) | Not Specified | 48 h | 482 | [1] | |
| HCT-116 (Colon carcinoma) | Not Specified | 48 h | 242 | [1] | |
| A-549 (Lung carcinoma) | Not Specified | 48 h | 456 | [1] | |
| Novel Disperse Dyes 7a | HepG-2 (Hepatocellular carcinoma) | Not Specified | 48 h | 3.27 | [2] |
| HCT-116 (Colon carcinoma) | Not Specified | 48 h | 4.15 | [2] | |
| MCF-7 (Breast cancer) | Not Specified | 48 h | 5.23 | [2] | |
| A-549 (Lung carcinoma) | Not Specified | 48 h | 3.65 | [2] | |
| Novel Disperse Dyes 5a | HepG-2 (Hepatocellular carcinoma) | Not Specified | 48 h | >50 | [3] |
| HCT-116 (Colon carcinoma) | Not Specified | 48 h | >50 | [3] | |
| MCF-7 (Breast cancer) | Not Specified | 48 h | >50 | [3] | |
| A-549 (Lung cancer) | Not Specified | 48 h | >50 | [3] |
In addition to IC50 values, some studies have reported on the effects of disperse dyes on cell viability. For instance, Disperse Blue 1, Blue 124, and Brown 1 were found to impair cell viability and mitochondrial function in as early as 3 hours of exposure in IPEC-J2 (intestinal porcine epithelial cells) and MPEK-BL6 (mouse keratinocytes) cells.[4][5] Conversely, Disperse Blue 79.1 and Blue 291 did not show these effects.[4][5] Disperse Red 1 has also demonstrated mutagenic effects on human hepatoma cells and lymphocytes.[6]
Experimental Protocols
The following section details a generalized methodology for the in vitro cytotoxicity screening of disperse dyes, based on protocols described in the cited literature.
Cell Culture and Exposure
A variety of cell lines are employed in the cytotoxicity testing of disperse dyes, including human cancer cell lines such as HepG-2, HCT-116, MCF-7, and A-549, as well as non-cancer cell lines like MPEK-BL6 and IPEC-J2.[1][2][3][4] Cells are typically cultured in appropriate media and incubated at 37°C with 5% CO2.[4] For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight.[4] Subsequently, the cells are exposed to various concentrations of the disperse dyes for a predetermined period, often ranging from 30 minutes to 3 days.[4][5]
Cytotoxicity Assays
Several methods are utilized to assess the cytotoxicity of disperse dyes. These assays primarily measure parameters like cell membrane integrity, metabolic activity, and cell proliferation.
-
CellTox™ Green Cytotoxicity Assay: This assay measures changes in membrane integrity, which is indicative of cell death.[4] A fluorescent dye that is impermeable to live cells enters cells with compromised membranes and binds to DNA, emitting a fluorescent signal.[4][5] The increase in fluorescence is proportional to the level of cytotoxicity.[4][5] Fluorescence is typically measured at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Trypan Blue Exclusion Test: This is a straightforward method for differentiating viable from non-viable cells.[7] Live cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[7]
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vitro cytotoxicity screening and a simplified signaling pathway for apoptosis, a common mechanism of cell death.
Caption: A generalized workflow for the in vitro cytotoxicity screening of disperse dyes.
Caption: A simplified diagram of the apoptotic signaling pathway induced by cellular stress.
References
- 1. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impaired cell viability and mitochondrial respiration by disperse textile dyes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disperse Violet 1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Disperse Violet 1, a substance classified as acutely toxic and a potential skin sensitizer.
This compound, also known as 1,4-diaminoanthraquinone, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1][2][3] Improper disposal can lead to contamination and potential harm due to its hazardous properties.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is toxic if swallowed, may cause an allergic skin reaction, and has the potential to cause organ damage through prolonged or repeated exposure.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Chemical-impermeable gloves |
| Eye Protection | Tightly fitting safety goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator is required. |
This data is synthesized from multiple safety data sheets.[1][4]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][4][5][6] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[7]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., filter paper, absorbent materials, contaminated labware) as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
-
Place all this compound waste into a designated, compatible, and sealable container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound".[8]
-
Include the date of waste generation on the label.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is locked to prevent unauthorized access.[1][3]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[7]
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
6. Emergency Procedures:
-
In case of a spill, evacuate the area and prevent the spread of dust.[1]
-
Follow your laboratory's specific spill response protocol and consult the Safety Data Sheet (SDS).
Regulatory Framework
The disposal of hazardous waste is governed by federal, state, and local regulations.[8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators of hazardous waste are categorized based on the quantity of waste produced, which dictates specific requirements for handling, storage, and disposal.[11] It is imperative to comply with all applicable regulations to ensure safety and avoid legal penalties.
Environmental Considerations
While some data sheets indicate a lack of specific data on the ecotoxicity of this compound, the general precautionary principle is to prevent its release into the environment.[1] Preventing the chemical from entering drains and waterways is a critical step in responsible disposal.[1][4]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sbnsoftware.com [sbnsoftware.com]
- 11. Hazardous Waste Regulations [rila.org]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Disperse Violet 1
For laboratory personnel, ensuring safety during the handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Disperse Violet 1 in a research environment.
This compound, a common dye used in various applications, presents potential health risks that necessitate careful handling to minimize exposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal plans is critical for a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards: it is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile) | To prevent skin contact and potential allergic reactions.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | Full-face respirator with a particle filter (e.g., N95 or higher) | Required when dusts are generated or if exposure limits are exceeded to prevent inhalation.[3] |
| Body Protection | Fire/flame resistant and impervious clothing (e.g., lab coat) | To protect skin from accidental spills and contamination.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step protocol should be followed:
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
PPE Donning: Before handling the dye, put on all required PPE as specified in the table above.
-
Work Surface: Cover the work surface with an absorbent, disposable material to contain any spills.
Handling:
-
Avoid Dust Formation: Handle the solid dye carefully to avoid generating airborne dust.[1]
-
Weighing: If weighing is necessary, do so within an enclosure or a fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
-
PPE Doffing: Remove PPE in an order that minimizes the risk of cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: All solid waste contaminated with this compound, including unused dye, contaminated PPE (gloves, masks), and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain.[5]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][6][7]
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste [k-state.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
